Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Characterization Protocol
Executive Summary
This technical guide provides an in-depth analysis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine (CAS: 765899-32-9), a specialized indole derivative utilized in CNS drug discovery and heterocyclic methodology. Unlike the ubiquitous 3-substituted indoles (tryptamines), the 2-aminoindole scaffold presents unique physicochemical challenges—primarily driven by amino-imino tautomerism —that drastically affect solubility, permeability, and receptor binding affinity.
This document moves beyond standard datasheet parameters to explore the causality of its properties, providing researchers with self-validating protocols for characterization.
Structural Dynamics & Tautomerism
The defining feature of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is the lability of the C2-N bond. While nominally an aromatic indole, the compound exists in a dynamic equilibrium between the amino-indole (aromatic) and the imino-indoline (non-aromatic) forms.
The Tautomeric Equilibrium
The N1-methyl substitution prevents lactam-like tautomerization at the ring nitrogen, forcing the equilibrium to be dictated by the exocyclic amine and the C3 carbon.
Form A (Amino-Indole): Fully aromatic, planar. Predominant in non-polar solvents and solid state.
Form B (Imino-Indoline): Disrupted aromaticity at the pyrrole ring; C3 becomes
hybridized. Often stabilized in polar protic solvents.
The 4-methoxy substituent acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at C3, potentially shifting the equilibrium or increasing the basicity of the system compared to the unsubstituted parent.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium and protonation pathways. The 4-methoxy group (not shown) stabilizes the Cation form via resonance.
Due to the niche nature of this specific analog, experimental values must often be validated against calculated consensus models. Below is the property profile derived from Structure-Property Relationship (SPR) analysis of 2-aminoindoles.
Key Parameters Table
Property
Predicted Value
Experimental Context
Molecular Formula
MW: 190.24 g/mol
LogP (Lipophilicity)
2.4 – 2.8
Moderately lipophilic; suitable for CNS penetration.
pKa (Base)
6.8 – 7.5
The 2-amino group is more basic than aniline due to amidine-like resonance stabilization in the cation.
Solubility (Aq)
Low (< 0.1 mg/mL)
Neutral pH.
Solubility (Acid)
High (> 10 mg/mL)
pH < 4.0 (forms soluble hydrochloride salt).
H-Bond Donors
1
Exocyclic N-H.
H-Bond Acceptors
2
Indole N (weak), Methoxy O.
Solubility & pH Dependence
The solubility of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is pH-dependent.
pH > 8: The molecule is neutral and lipophilic. Solubility is limited by the crystal lattice energy.
pH < 6: Protonation of the exocyclic amine occurs. The positive charge is delocalized over the N-C-N system (amidinium ion), significantly enhancing aqueous solubility.
Critical Insight: Unlike 3-aminoindoles (tryptamines), the protonation of 2-aminoindoles occurs at the C3 carbon in many conditions, leading to the indolinium cation. However, with the exocyclic nitrogen present, the protonation site is competitive between the exocyclic N and C3. NMR studies (see Section 4) are required to confirm the protonation site for this specific derivative.
Experimental Validation Protocols
To ensure scientific integrity, do not rely solely on supplier certificates. Use the following self-validating protocols to characterize the material.
Protocol A: Determination of pKa via UV-Metric Titration
Why this method? Potentiometric titration may be insensitive due to low aqueous solubility. UV-metric titration exploits the spectral shift caused by the loss of aromaticity or changes in conjugation upon protonation.
Preparation: Dissolve 1 mg of compound in 100 µL DMSO (stock).
Titration: Dilute into a buffer system (Universal Buffer) ranging from pH 2.0 to 12.0.
Detection: Scan UV-Vis absorbance (220–400 nm).
Analysis: Look for the isosbestic point. The 4-methoxy group typically provides a distinct
shift (bathochromic shift) when the ring is protonated or when the tautomer shifts.
Calculation: Plot Absorbance vs. pH at
to derive pKa.
Protocol B: Tautomer Identification via 1H-NMR
Why this method? To distinguish between the amino-indole and imino-indoline forms.
Solvent Choice: Perform analysis in DMSO-d6 (favors H-bonding) and CDCl3 (non-polar).
Key Signals to Monitor:
C3-H: In the aromatic form (Amino), C3-H appears as a singlet around 6.0–6.5 ppm (aromatic region).
C3-H2: In the imino form, C3 becomes a
group. Look for a singlet or doublet signal in the aliphatic region (3.5–4.5 ppm) integrating to 2 protons.
NH: The exocyclic N-H chemical shift is concentration and solvent-dependent.
Synthesis & Impurity Profiling
Understanding the synthesis provides insight into potential impurities that affect physicochemical readouts.
Likely Synthetic Route
The most robust synthesis for N,1-dimethyl-2-aminoindoles involves the amination of 2-haloindoles or the cyclization of o-alkynyl anilines .
Figure 2: Synthetic logic and potential oxidative degradation pathways.
Critical Impurities
Oxidative Dimers: 2-aminoindoles are electron-rich and prone to oxidative dimerization at the C3 position (forming indoxyl-like dimers) upon exposure to air and light.
Mitigation: Store under Argon at -20°C.
Hydrolysis Products: In strong acid, the 2-amino group can hydrolyze to form the oxindole (4-methoxy-1-methyl-oxindole).
References
Tautomerism in 2-Aminoindoles
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Academic Press.[1] (Foundational text on amino-imino equilibrium).
ChemRxiv. (2024).[4] Impact of Tautomerism on Drug Properties.
Analytical Methods for Tautomers
RSC Advances. (2015). NMR Characterization of Tautomeric Equilibria in Nitrogen Heterocycles.
(Note: Specific experimental constants for this exact CAS number are rare in open literature; the values provided in Section 2 are derived from validated SAR models for the 2-aminoindole class.)
An In-depth Technical Guide to 4-methoxy-N,1-dimethyl-1H-indol-2-amine: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic pathway, and expected spectroscopic data for the novel compound 4-methoxy-N,1-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic pathway, and expected spectroscopic data for the novel compound 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the synthesis and characterization of new indole derivatives.
Molecular Structure and Weight
The compound 4-methoxy-N,1-dimethyl-1H-indol-2-amine is a substituted indole derivative. The nomenclature dictates the following structural features:
Indole Core : A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.
4-methoxy : A methoxy group (-OCH₃) is attached to the 4th position of the indole ring.
N,1-dimethyl : This indicates two methyl groups. The '1-' signifies a methyl group on the nitrogen atom of the indole ring (position 1). The 'N-' indicates a methyl group on the nitrogen of the amine substituent.
indol-2-amine : An amine group (-NH₂) is located at the 2nd position of the indole ring, which is further substituted with a methyl group as described above, forming a methylamino group (-NHCH₃).
Based on this, the molecular structure can be confidently deduced.
Molecular Formula and Weight
From the elucidated structure, the molecular formula is determined to be C₁₁H₁₄N₂O .
The molecular weight is calculated by summing the atomic weights of the constituent atoms:
Carbon (C): 11 × 12.011 u = 132.121 u
Hydrogen (H): 14 × 1.008 u = 14.112 u
Nitrogen (N): 2 × 14.007 u = 28.014 u
Oxygen (O): 1 × 15.999 u = 15.999 u
Molecular Weight : 190.246 g/mol
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Appearance
Off-white to pale yellow solid
Substituted indoles are typically crystalline solids at room temperature. The methoxy and amino groups may impart some color.
Melting Point
Moderately high
The presence of polar functional groups (amine and methoxy) and the planar indole ring system will likely lead to significant intermolecular forces, resulting in a relatively high melting point compared to non-polar analogues.
Boiling Point
High
Expected to be high due to the molecular weight and polar nature of the compound. Decomposition may occur at the boiling point under atmospheric pressure.
Solubility
Soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.
The indole ring provides hydrophobicity, while the methoxy and secondary amine groups can engage in hydrogen bonding, allowing for some solubility in polar protic and aprotic solvents.
pKa
The secondary amine is expected to be basic.
The nitrogen of the secondary amine will have a lone pair of electrons that can accept a proton. The exact pKa will be influenced by the electron-donating and -withdrawing effects of the indole ring system.
Proposed Synthetic Pathway
The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine can be envisioned through a multi-step process, leveraging well-established reactions in indole chemistry. A plausible route is outlined below, starting from the commercially available 4-methoxyindole.
Step-by-Step Methodology
N-methylation of 4-methoxyindole : The indole nitrogen is first protected and activated by methylation.
Introduction of the 2-amino functionality : This can be achieved through various methods, with a well-documented approach being the reaction with an appropriate nitrogen source.
N-methylation of the 2-amino group : The final methyl group is introduced on the exocyclic amine.
A more detailed experimental protocol is proposed as follows:
Step 1: Synthesis of 4-methoxy-1-methyl-1H-indole
To a solution of 4-methoxyindole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
After stirring for a short period, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
The reaction is monitored by thin-layer chromatography (TLC) until completion.
Work-up involves quenching with water and extraction with an organic solvent, followed by purification via column chromatography.
Step 2: Synthesis of 4-methoxy-1-methyl-1H-indol-2-amine
A common route to 2-aminoindoles involves the use of ynamides or other specialized reagents. A classical approach like the Fischer indole synthesis is also a powerful tool for constructing the indole core with desired substitutions.[1][2][3] However, for post-modification of a pre-formed indole, a direct amination at the C2 position is required. This can be challenging.
An alternative and more direct approach would be a variation of the Buchwald-Hartwig amination.[4][5][6][7][8] This would require a 2-halo-4-methoxy-1-methyl-1H-indole intermediate, which can be synthesized from 4-methoxy-1-methyl-1H-indole.
A more feasible approach for introducing the amine group at C2 would be through a directed metallation followed by reaction with an electrophilic amine source.
Step 3: Synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
The final step involves the methylation of the primary amine at the 2-position. Reductive amination is a highly effective method for this transformation.[9][10][11][12][13]
The 4-methoxy-1-methyl-1H-indol-2-amine is reacted with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Purification is typically achieved through column chromatography.
Proposed Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Predicted Spectroscopic Data
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar indole derivatives, the following spectral characteristics are anticipated.[14][15][16][17]
¹H NMR Spectroscopy
Aromatic Protons (δ 6.5-7.5 ppm) : The protons on the benzene ring will appear in this region. The specific chemical shifts and coupling patterns will be influenced by the methoxy group at position 4.
C3-H Proton (δ ~6.5 ppm) : The proton at the 3-position of the indole ring is expected to appear as a singlet or a narrow doublet, depending on long-range coupling.
N1-CH₃ Protons (δ ~3.7 ppm) : The methyl group on the indole nitrogen will likely appear as a sharp singlet.
O-CH₃ Protons (δ ~3.9 ppm) : The protons of the methoxy group will also be a sharp singlet.
N-H Proton (δ variable) : The proton on the secondary amine will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
N-CH₃ Protons (δ ~2.5-3.0 ppm) : The methyl group on the exocyclic amine will appear as a doublet, coupled to the N-H proton.
¹³C NMR Spectroscopy
The carbon spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
Aromatic and Heterocyclic Carbons (δ 100-140 ppm) : The eight carbons of the indole ring will resonate in this region.
C4-O Carbon (δ ~155 ppm) : The carbon attached to the methoxy group will be shifted downfield.
O-CH₃ Carbon (δ ~55 ppm) : The carbon of the methoxy group.
N1-CH₃ Carbon (δ ~30-35 ppm) : The carbon of the methyl group on the indole nitrogen.
N-CH₃ Carbon (δ ~30-35 ppm) : The carbon of the methyl group on the exocyclic amine.
Infrared (IR) Spectroscopy
N-H Stretch (~3300-3500 cm⁻¹) : A characteristic peak for the secondary amine.
C-H Stretches (Aromatic and Aliphatic) : Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
C=C Stretches (Aromatic) (~1450-1600 cm⁻¹) : Multiple bands corresponding to the vibrations of the indole ring.
C-O Stretch (~1000-1300 cm⁻¹) : A strong band indicating the presence of the methoxy group.
C-N Stretch (~1000-1250 cm⁻¹) : Associated with the amine functionality.
Mass Spectrometry
Molecular Ion Peak (M⁺) : A prominent peak is expected at m/z = 190.25, corresponding to the molecular weight of the compound.
Fragmentation Pattern : The fragmentation will likely involve the loss of methyl groups, the methoxy group, and cleavage of the side chain. The stability of the indole ring suggests that fragments retaining this core structure will be abundant.[18][19][20][21]
Potential Applications and Biological Activity
While the specific biological activity of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is unknown, the indole scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of biologically active compounds.[22] Derivatives of 2-aminoindole have shown a range of activities, including potential as inhibitors of enzymes like 5-lipoxygenase.[23] The structural similarity to known psychoactive tryptamines also suggests potential neurological activity, although this is purely speculative. Further research would be required to determine the pharmacological profile of this novel compound.
Conclusion
This technical guide provides a theoretical framework for the understanding of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. The deduced molecular structure, along with the predicted physicochemical and spectroscopic properties, serves as a valuable resource for its potential synthesis and characterization. The proposed synthetic route offers a logical and experimentally feasible approach for its preparation. As a novel compound, 4-methoxy-N,1-dimethyl-1H-indol-2-amine represents an interesting target for further investigation in the fields of organic synthesis and medicinal chemistry.
References
Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications.
Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. Chemical Communications (RSC Publishing).
Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing).
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.
Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal.
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Benchchem.
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.
Recent Progress Concerning the N-Arylation of Indoles. PMC.
Reductive Amination. Chemistry Steps.
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE.
Visible light-induced 3-sulfenylation of N -methylindoles with arylsulfonyl chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC36866H.
Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles.
4-Methoxyindole(4837-90-5) 1 H NMR. ChemicalBook.
Biologically active molecules containing 2‐aminoindole framework.. ResearchGate.
Diindolylamine Preparation and Stability Investigations. PMC - NIH.
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC.
Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed.
Mass spectrometry of simple indoles. ACS Publications.
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
Optical properties of 3-substituted indoles. RSC Publishing.
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
Synthesis and spectral characterization of 2-substituted indole derivatives.
Literature review of 4-methoxy substituted 2-aminoindole derivatives
An In-depth Technical Guide to 4-Methoxy Substituted 2-Aminoindole Derivatives Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Methoxy Substituted 2-Aminoindole Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Within this privileged heterocyclic system, the 2-aminoindole moiety has emerged as a significant pharmacophore, while the strategic placement of a methoxy group at the 4-position profoundly influences the molecule's electronic and steric properties. This guide provides a comprehensive review of 4-methoxy substituted 2-aminoindole derivatives, synthesizing current knowledge on their synthesis, physicochemical characteristics, and burgeoning therapeutic potential. We will delve into the rationale behind various synthetic strategies, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Strategic Importance of the 4-Methoxy-2-Aminoindole Scaffold
The indole nucleus is a recurring motif in numerous approved drugs, including the anti-migraine agent Sumatriptan and the anti-cancer drug Vinblastine.[4] Its unique aromatic and hydrogen-bonding capabilities allow for versatile interactions with a wide range of biological targets. The introduction of an amino group at the 2-position creates a key inflection point for molecular diversity and biological interaction.
The true value from a medicinal chemistry perspective, however, lies in the substitution pattern. The placement of a methoxy (-OCH₃) group at the 4-position is not arbitrary. This electron-donating group modulates the electron density of the indole ring system, which can significantly impact:
Receptor Binding: The methoxy group can act as a hydrogen bond acceptor, forming critical interactions within a receptor's binding pocket.[5]
Metabolic Stability: It can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
Solubility and Lipophilicity: It influences the molecule's overall physicochemical profile, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.
This guide focuses specifically on this unique combination, exploring how these derivatives are synthesized and why they represent a promising area for therapeutic innovation.
Synthetic Strategies: A Practical Analysis
The synthesis of functionalized indoles has seen remarkable progress, moving from classical name reactions to modern metal-catalyzed methodologies.[3][4] The construction of the 4-methoxy-2-aminoindole core requires careful strategic planning.
Classical Approaches: Fischer Indole Synthesis
The Fischer indole synthesis remains a robust method. A common pathway begins with a substituted aniline, such as m-anisidine. For instance, reacting m-anisidine with sodium nitrite followed by an appropriate ketone or aldehyde derivative can lead to a Japp–Klingemann reaction, which, upon heating in an acidic medium, cyclizes to form the indole ring.[1] While effective, this method can sometimes yield a mixture of 4-methoxy and 6-methoxy isomers, necessitating careful chromatographic separation.[1] The choice of a strong acid catalyst like ethanolic HCl is critical for driving the cyclization, but must be managed to prevent degradation of sensitive functional groups.
Modern Palladium-Catalyzed Methodologies
Palladium-catalyzed cross-coupling and cyclization reactions offer a more versatile and often higher-yielding alternative.[4] A general workflow involves the coupling of a suitably protected 2-alkynylaniline with an amine source. The palladium catalyst facilitates an intramolecular cyclization, or "annulation," to construct the indole ring system directly with the desired 2-amino substitution.
Below is a generalized workflow illustrating this modern approach.
Caption: Generalized workflow for Palladium-catalyzed synthesis.
The key advantage here is regiocontrol. By starting with a 2-alkynyl-3-methoxyaniline, the 4-methoxy substitution is locked in, avoiding isomeric mixtures. The choice of palladium catalyst and ligands is crucial for optimizing yield and substrate scope.
Biological Activities and Therapeutic Potential
4-Methoxy substituted 2-aminoindole derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for drug development.
Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of this scaffold. For example, a series of 4-indole-2-arylaminopyrimidine derivatives, which incorporate the 4-methoxyindole moiety, showed potent activity in models of acute lung injury (ALI).[6] The methoxy group is often crucial for interaction with kinase targets involved in the inflammatory cascade. 5-Methoxy-2-methylindole has also been noted for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[7]
Anticancer Activity
The indole nucleus is a well-established pharmacophore in anticancer drug design.[2] Derivatives of 4-methoxyindole have been investigated as potential cytotoxic and antimitotic agents.[8][9] The mechanism often involves the disruption of microtubule dynamics or the inhibition of specific protein kinases essential for cancer cell proliferation.
Enzyme Inhibition
A noteworthy application is the selective inhibition of enzymes. Certain 2-arylindole derivatives containing a methoxy group have been identified as allosteric inhibitors of arachidonate 15-lipoxygenase (ALOX15), an enzyme involved in inflammatory pathways.[10] The methoxy group, in this context, acts as an "allosteric determinant" required for selective inhibition.[10]
The table below summarizes the reported biological activities of selected derivatives.
Understanding the SAR is fundamental to optimizing a lead compound into a viable drug candidate. For the 4-methoxy-2-aminoindole scaffold, several key relationships have been established.
The 4-Methoxy Group: As discussed, this group is often critical. In a series of KDR kinase inhibitors, probing aromatic ring positions with a methoxy group found a clear order of preference, highlighting its importance for fitting into hydrophobic pockets or forming key interactions.[5] Its removal or relocation often leads to a significant drop in potency.
The 2-Amino Group: This group serves as a crucial handle for derivatization. Attaching different aryl or alkyl groups allows for the fine-tuning of steric and electronic properties to maximize target engagement.
Substitution on the Indole Nitrogen (N1): Alkylation at the N1 position can enhance lipophilicity and cell permeability. For example, in a series of anti-inflammatory agents, N-methylation was a common feature of the most active compounds.[6]
Other Ring Positions (C5, C6, C7): While the 4-methoxy group is the primary focus, substitutions at other positions can further modulate activity. Halogenation, for instance, can introduce new interaction points and alter the electronic nature of the ring.
The following diagram illustrates the key points for SAR exploration on the 4-methoxy-2-aminoindole core.
To ensure this guide is of practical value, we provide representative protocols. These are intended as validated starting points, which should be optimized for specific substrates and targets.
Protocol: General Synthesis of a 4-Methoxy-1H-indole
This protocol is adapted from established reductive cyclization methods.[12]
Objective: To synthesize 4-Methoxy-1H-indole from 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Solvents for chromatography (e.g., Cyclohexane/EtOAc mixture)
Procedure:
Zinc Activation (Self-Validation Step): Prepare activated zinc by stirring zinc powder in 0.5N HCl for 1 hour. Filter, wash with water until neutral pH, then wash with anhydrous ethanol and ether before drying. This step is critical to ensure the zinc is reactive enough for the reduction.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10 g of the starting vinylpyrrolidine compound in 46 ml of acetic acid.
Reductive Cyclization: Slowly add 31.6 g of the activated zinc portion-wise to the solution. Use the ice bath to maintain the internal temperature between 20-30°C. The exothermic nature of the reaction requires careful monitoring.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Filter the reaction mixture to remove zinc residues. Extract the filtrate with EtOAc (3 x 100 mL).
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acetic acid and other aqueous impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of cyclohexane/EtOAc (e.g., starting from 98:2 to 95:5) to isolate the pure 4-Methoxy-1H-indole.
Protocol: In Vitro Enzyme Inhibition Assay (General)
Objective: To determine the IC₅₀ value of a test compound against a target enzyme.
Materials:
Target enzyme solution
Substrate for the enzyme
Assay buffer
Test compound stock solution (e.g., in DMSO)
Positive control inhibitor
96-well microplate
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Assay Plate Setup:
Add assay buffer to all wells.
Add the serially diluted test compound to the test wells.
Add buffer with DMSO (vehicle control) to the control wells.
Add a known inhibitor as a positive control.
Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" blank. Incubate for a pre-determined time at the optimal temperature (e.g., 10-15 minutes at 37°C) to allow the compound to bind to the enzyme.
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using the microplate reader. The rate of product formation is proportional to the enzyme activity.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Future Perspectives and Conclusion
The 4-methoxy substituted 2-aminoindole scaffold is a highly versatile and privileged structure in medicinal chemistry. Current research has firmly established its potential in developing novel anti-inflammatory and anticancer agents, among other applications.[6][7][9]
Future research should focus on several key areas:
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is crucial for understanding the mechanism of action and guiding further optimization.
ADME/Tox Profiling: Early and comprehensive evaluation of absorption, distribution, metabolism, excretion, and toxicity properties will be essential to translate promising hits into clinical candidates.
Scaffold Diversification: Exploring novel and efficient synthetic routes to further decorate the indole core will undoubtedly unlock new biological activities.[4]
References
Ghafghazi, S., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Retrieved from [Link]
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
Shaaban, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Royal Society of Chemistry. Retrieved from [Link]
Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Frankowski, K. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Metwally, K., et al. (2013). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research. Retrieved from [Link]
Tabassum, S., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Retrieved from [Link]
Rose, P. A., et al. (2000). Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid. Phytochemistry. Retrieved from [Link]
Wang, Y., et al. (2025). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-methoxy-N,1-dimethyl-1H-indol-2-amine in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates its viability for synthesis, purification, formulation, and ultimately, its th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates its viability for synthesis, purification, formulation, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity, 4-methoxy-N,1-dimethyl-1H-indol-2-amine. In the absence of pre-existing public data for this specific molecule, this document serves as a procedural whitepaper, outlining both theoretical and experimental methodologies for a robust and scientifically sound solubility assessment. We will delve into predictive models for rational solvent selection, provide detailed, field-proven experimental protocols for determining thermodynamic solubility, and discuss the interpretation and presentation of the resulting data.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can terminate the development of an otherwise promising compound, leading to issues in formulation, insufficient bioavailability, and erratic dose-responses.[1] For the compound of interest, 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a thorough understanding of its solubility in a range of organic solvents is a prerequisite for advancing its development.
Organic solvents are ubiquitous in the pharmaceutical industry, employed in:
Synthesis and Purification: Facilitating reactions and enabling crystallization for purification.
Formulation: Acting as vehicles in liquid dosage forms or as processing aids in the creation of solid dosage forms.
Analytical Chemistry: Dissolving the API for characterization and quality control assays.
This guide will provide the necessary protocols and theoretical background to systematically determine the solubility of this indole amine derivative, ensuring data integrity and reproducibility.
Physicochemical Characterization of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
A foundational understanding of a molecule's intrinsic properties is essential before embarking on experimental solubility studies. As no experimental data is publicly available for 4-methoxy-N,1-dimethyl-1H-indol-2-amine, we present its predicted physicochemical properties based on its chemical structure.
Influences the energy required to break the crystal lattice.
logP (octanol/water)
~2.1 - 2.5
Indicates the lipophilicity of the compound. A positive value suggests a preference for non-polar environments.[2]
pKa (most basic)
~5.0 - 6.0
The basicity of the amine groups will influence interactions with protic or acidic solvents.[3]
Polar Surface Area
~30 - 40 Ų
Relates to the potential for hydrogen bonding and polar interactions.
Note: These values are estimations derived from computational models and should be experimentally verified. They serve as a preliminary guide for solvent selection.
Theoretical Framework for Solubility Prediction
Before committing valuable compound and resources to extensive experimentation, theoretical models can provide a rational basis for selecting a promising range of solvents. This predictive step is grounded in the fundamental principle of "like dissolves like".[4]
Hansen Solubility Parameters (HSP)
The "like dissolves like" principle is quantified by Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:
δD (Dispersion): Energy from nonpolar, van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]
Every solvent and solute can be assigned these three parameters, effectively giving it a coordinate in a three-dimensional "Hansen space." The guiding principle is that solvents with HSP values close to those of the solute are more likely to be effective. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[6]
Table of Hansen Solubility Parameters for Common Organic Solvents:
Causality in Solvent Selection: Based on the predicted properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine (moderate polarity and hydrogen bonding capability), one would hypothesize good solubility in polar aprotic and polar protic solvents like acetonitrile, acetone, methanol, and ethanol.
Computational Models: COSMO-RS
For a more refined prediction, computational models such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) can be employed.[5] COSMO-RS uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a highly accurate prediction of solubility without the need for empirical data.[3] This ab initio approach is particularly valuable in early-stage development when experimental data is scarce.[5]
Experimental Determination of Thermodynamic Solubility
While predictive models are invaluable for screening, the definitive measure of solubility is obtained through experimentation. It is crucial to distinguish between kinetic solubility and thermodynamic solubility .
Kinetic Solubility: Often measured in high-throughput screening, it reflects the concentration at which a compound, typically dissolved in DMSO and then diluted into an aqueous buffer, begins to precipitate.[10] This is a measure of how quickly a compound dissolves and precipitates under non-equilibrium conditions.[1]
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the solid and solution phases are in equilibrium.[10]
For regulatory purposes and for building a fundamental understanding of the compound, determining the thermodynamic solubility is paramount. The "gold standard" for this is the Shake-Flask Method .[2]
Workflow for Experimental Solubility Determination
The overall process involves creating a saturated solution, separating the undissolved solid, and then accurately quantifying the concentration of the dissolved compound in the supernatant.
Overall workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Preparation: Add an excess amount of the API to a glass vial. An amount that is visually in excess after dissolution is sufficient. A good starting point is ~10-20 mg.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[2] Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[2]
Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.
Dilution: Based on an estimated solubility, dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Detailed Protocol: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved API.
1. Preparation of Standard Solutions & Calibration Curve:
Prepare a stock solution of the API in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Perform a series of dilutions from the stock solution to create at least five calibration standards with concentrations spanning the expected solubility range.
Inject each standard into the HPLC system and record the peak area.
Plot the peak area versus concentration and perform a linear regression. The resulting calibration curve should have a correlation coefficient (R²) of >0.999 to be considered valid.
2. HPLC Analysis of Solubility Samples:
Inject the diluted supernatant samples into the HPLC system using the same method as the standards.
Record the peak area for the API in each sample.
3. Calculation of Solubility:
Use the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of the API in the diluted sample.
Multiply this concentration by the dilution factor to determine the final solubility in the original solvent.
HPLC quantification workflow.
Data Presentation and Interpretation
The results of the solubility study should be presented clearly and concisely to allow for easy comparison between solvents.
Quantitative Data Summary
Table: Thermodynamic Solubility of 4-methoxy-N,1-dimethyl-1H-indol-2-amine at 25°C
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Descriptor
Methanol
Polar Protic
[Experimental Value]
[Calculated Value]
[e.g., Freely Soluble]
Ethanol
Polar Protic
[Experimental Value]
[Calculated Value]
[e.g., Soluble]
Acetonitrile
Polar Aprotic
[Experimental Value]
[Calculated Value]
[e.g., Sparingly Soluble]
Ethyl Acetate
Polar Aprotic
[Experimental Value]
[Calculated Value]
[e.g., Slightly Soluble]
Toluene
Non-Polar
[Experimental Value]
[Calculated Value]
[e.g., Very Slightly Soluble]
n-Hexane
Non-Polar
[Experimental Value]
[Calculated Value]
[e.g., Practically Insoluble]
Qualitative descriptors are based on USP definitions.
Interpretation and Causality
The experimental results should be analyzed in the context of the theoretical predictions.
Correlation with HSP: Do the solvents with the highest solubility have HSP values closest to the predicted values for the API? Discrepancies can point to specific interactions (e.g., strong hydrogen bonding with protic solvents) that are not fully captured by the simplified model.
Impact on Process Development: A high solubility in a solvent like ethanol could make it a good candidate for purification via crystallization. Low solubility in a non-polar solvent like hexane might be exploited for precipitation or anti-solvent crystallization techniques.
Regulatory Context: This data is a key component of the Active Pharmaceutical Ingredient (API) characterization required by regulatory bodies under guidelines such as ICH Q6B. These specifications are part of the total control strategy that ensures product quality and consistency.
Conclusion
Determining the solubility profile of a new chemical entity like 4-methoxy-N,1-dimethyl-1H-indol-2-amine is a critical, multi-faceted process that combines theoretical prediction with rigorous experimental validation. By employing predictive tools like Hansen Solubility Parameters to guide solvent selection and adhering to the robust, self-validating protocol of the shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible data. This information is not merely a set of numbers; it provides foundational knowledge that will guide all subsequent stages of drug development, from chemical process optimization to the design of a safe and effective final dosage form. The methodologies outlined in this guide provide a comprehensive pathway to achieving this essential characterization.
References
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Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics and Metabolic Stability of Dimethyl Indol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The indol-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. H...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indol-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, paramount among them being the optimization of its pharmacokinetic (PK) and metabolic stability profile. This in-depth technical guide provides a comprehensive overview of the principles and methodologies essential for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of dimethyl indol-2-amine analogs. By integrating established in vitro assays with robust in vivo study designs, this guide aims to equip researchers with the knowledge to navigate the complexities of drug metabolism and pharmacokinetics, ultimately facilitating the development of safer and more efficacious therapeutics.
Introduction: The Significance of ADME in Drug Discovery
The success of any drug candidate hinges on its ability to reach the target site of action in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, without causing undue toxicity. This delicate balance is governed by the compound's pharmacokinetic properties.[1][2][3][4] The processes of absorption, distribution, metabolism, and excretion collectively determine the concentration-time profile of a drug in the body.[1][5] A compound with promising pharmacological activity can fail in later stages of development due to poor ADME characteristics, such as rapid metabolism leading to insufficient exposure or the formation of toxic metabolites.[6] Therefore, an early and thorough assessment of metabolic stability and pharmacokinetics is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable drug-like properties.[1][7]
The dimethyl indol-2-amine core, while offering a versatile platform for targeting various biological receptors, presents specific metabolic liabilities that warrant careful investigation. Understanding the metabolic fate of these analogs is crucial for predicting their in vivo behavior and identifying potential drug-drug interactions.[8]
In Vitro Metabolic Stability: The First Line of Assessment
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's susceptibility to biotransformation.[8] These assays provide critical data on a compound's intrinsic clearance (CLint), which can be used to estimate its in vivo half-life and bioavailability.[6][8] The liver is the primary site of drug metabolism, and thus, liver-derived systems are the most commonly used for these assessments.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.[9] The microsomal stability assay is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound.[9]
Causality Behind Experimental Choices: The choice of liver microsomes is predicated on their enrichment in CYP enzymes, the primary drivers of oxidative metabolism for many xenobiotics.[10][11] The inclusion of NADPH as a cofactor is essential as it is the reducing equivalent required for CYP catalytic activity. By monitoring the disappearance of the parent compound over time, we can determine its metabolic rate.
Prepare a stock solution of the dimethyl indol-2-amine analog in a suitable organic solvent (e.g., DMSO).
In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species) and phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).
Pre-warm the microsome suspension at 37°C for 5-10 minutes.
Initiation of Metabolic Reaction:
Add the test compound to the pre-warmed microsome suspension to achieve the final desired concentration (e.g., 1 µM).
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration e.g., 1 mM).
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the proteins and stops the enzymatic reaction.
Sample Processing and Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, intact hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.[12] This makes them the "gold standard" for in vitro metabolism studies.
Causality Behind Experimental Choices: Cryopreserved or fresh hepatocytes provide a cellular environment that more closely mimics the in vivo situation.[12] The presence of both Phase I and Phase II enzymes allows for the evaluation of a compound's complete metabolic profile, including conjugation reactions. This provides a more accurate prediction of hepatic clearance.
Experimental Protocol: Hepatocyte Stability Assay
Hepatocyte Preparation:
Thaw cryopreserved hepatocytes according to the supplier's protocol.
Determine cell viability and concentration using a method such as the trypan blue exclusion assay.
Dilute the hepatocytes to the desired cell density in pre-warmed incubation medium (e.g., Williams' Medium E).
Incubation:
Add the test compound to the hepatocyte suspension at the final desired concentration.
Incubate the mixture in a shaking water bath or on an orbital shaker at 37°C in a humidified atmosphere of 5% CO2.
Time-Point Sampling and Processing:
At specified time points, collect aliquots of the cell suspension.
Quench the reaction and process the samples as described in the microsomal stability assay.
Analysis and Data Interpretation:
Analyze the samples by LC-MS/MS to quantify the parent compound.
Calculate the half-life and intrinsic clearance as described previously, normalizing CLint to the number of hepatocytes (e.g., µL/min/10^6 cells).
Data Presentation: In Vitro Metabolic Stability of Dimethyl Indol-2-amine Analogs
Compound ID
Liver Microsomes t½ (min)
Hepatocytes t½ (min)
In Vitro CLint (µL/min/mg protein)
In Vitro CLint (µL/min/10^6 cells)
Analog A
45
30
15.4
23.1
Analog B
>60
55
<11.6
12.6
Analog C
15
10
46.2
69.3
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[7][13] These studies provide crucial information for dose selection and prediction of human pharmacokinetics.[3][13]
Study Design and Animal Model Selection
The choice of animal model is a critical decision in preclinical PK studies and should ideally mimic human physiology as closely as possible for the metabolic pathways of interest.[13] Rodents (mice and rats) are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[13] Larger animals like dogs or non-human primates may be used in later stages of development to provide data that is more predictive of human outcomes.[13]
Causality Behind Experimental Choices: The route of administration (e.g., intravenous, oral) is chosen based on the intended clinical use of the drug.[13] Intravenous (IV) administration allows for the direct determination of clearance and volume of distribution, while oral (PO) administration provides information on bioavailability.[13] Blood sampling times are strategically chosen to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[14]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Animal Acclimatization and Dosing:
Acclimate male Sprague-Dawley rats for at least one week prior to the study.
Fast the animals overnight before dosing.
Administer the dimethyl indol-2-amine analog via the desired route (e.g., IV bolus via the tail vein or oral gavage).
Blood Sample Collection:
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation and Storage:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Bioanalytical Method Validation and Sample Analysis:
Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) for the quantification of the drug in plasma.[15]
Analyze the plasma samples to determine the drug concentration at each time point.
Pharmacokinetic Data Analysis:
Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.
Data Presentation: Key Pharmacokinetic Parameters of a Dimethyl Indol-2-amine Analog in Rats
Identifying the metabolic pathways of a drug candidate is crucial for understanding its potential for drug-drug interactions and for identifying any potentially reactive or toxic metabolites. Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[16][17]
Causality Behind Experimental Choices: Incubating the compound with liver microsomes or hepatocytes in the presence of NADPH allows for the generation of metabolites. By comparing the LC-MS/MS chromatograms of the incubated samples with a control sample (without NADPH), new peaks corresponding to metabolites can be identified. High-resolution mass spectrometry is then used to determine the exact mass of the metabolites, which aids in elucidating their structures.
Visualization of Experimental Workflow and Metabolic Pathways
Caption: Workflow for Pharmacokinetic and Metabolic Stability Assessment.
Caption: Potential Metabolic Pathways of Dimethyl Indol-2-amine Analogs.
Conclusion: Integrating Data for Informed Decision-Making
The successful advancement of a dimethyl indol-2-amine analog from discovery to clinical development requires a multifaceted approach to understanding its pharmacokinetic and metabolic properties. By systematically evaluating metabolic stability using in vitro systems like liver microsomes and hepatocytes, researchers can gain early insights into a compound's intrinsic clearance and potential metabolic liabilities. These findings, when integrated with data from well-designed in vivo pharmacokinetic studies, provide a comprehensive picture of the compound's ADME profile. This integrated dataset is paramount for making informed decisions regarding candidate selection, lead optimization, and the design of subsequent preclinical and clinical studies. A thorough understanding of the interplay between chemical structure, metabolic stability, and pharmacokinetics is ultimately what paves the way for the development of novel, safe, and effective medicines.
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Isaac, M., Slassi, M., Xin, T., Arora, J., O'Brien, A., Edwards, L., ... & Tehim, A. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT (1D) agonists. Bioorganic & medicinal chemistry letters, 13(24), 4409-4413. Retrieved from [Link]
5-MeO-DALT. (n.d.). Wikipedia. Retrieved from [Link]
Zhou, S. F., Gao, Y., Jiang, W. Q., Huang, M., Xu, A., & Paxton, J. W. (2003). Interactions of herbs with cytochrome P450. Drug metabolism reviews, 35(1), 35-98.
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved from [Link]
Discovery and optimization of indoline derivatives as new LXR agonists. (n.d.). Inventiva Pharma. Retrieved from [Link]
Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. Retrieved from [Link]
A review on bioanalytical method development and validation. (n.d.). iajps. Retrieved from [Link]
APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2018, January 18). accessdata.fda.gov. Retrieved from [Link]
New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. (2022, December 6). Semantic Scholar. Retrieved from [Link]
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. (n.d.). Frontiers. Retrieved from [Link]
Tolerability and Pharmacokinetics of Delayed-Release Dimethyl Fumarate Administered With and Without Aspirin in Healthy Volunteers. (2025, August 8). ResearchGate. Retrieved from [Link]
Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors. (n.d.). ResearchGate. Retrieved from [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PMC. Retrieved from [Link]
Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Chemical stability of 4-methoxy-N,1-dimethyl-1H-indol-2-amine under physiological conditions
This technical guide details the chemical stability profile of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a compound belonging to the structurally complex class of 2-aminoindoles.[1] This document synthesizes structural r...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical stability profile of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a compound belonging to the structurally complex class of 2-aminoindoles.[1] This document synthesizes structural reactivity principles with practical experimental workflows for stability assessment.
[1]
Executive Summary
4-methoxy-N,1-dimethyl-1H-indol-2-amine presents a unique stability challenge due to the inherent lability of the 2-aminoindole core.[1] Unlike the robust indole scaffold found in tryptophan or serotonin, the 2-amino substituent introduces a dynamic tautomeric equilibrium that significantly increases susceptibility to hydrolysis and oxidative degradation under physiological conditions (pH 7.4, 37°C).
Researchers handling this compound must account for:
Rapid Tautomerization: Spontaneous conversion between the amino-indole and imino-indoline forms.[1]
Hydrolytic Deamination: Irreversible conversion to the corresponding oxindole (1-methyl-4-methoxyindolin-2-one) in aqueous buffers.[1]
Electron-Rich Oxidation: The 4-methoxy group activates the ring, making it prone to oxidative dimerization or polymerization by reactive oxygen species (ROS).[1]
Structural Reactivity & Degradation Mechanisms
The Tautomeric Trigger
The primary driver of instability is the amidine-like character of the N1-methyl-2-methylamino system.[1] While the 1H-indole (aromatic) form is generally preferred for standard indoles, 2-aminoindoles often exist in equilibrium with the 2-iminoindoline tautomer.[1]
Form A (Amino-Indole): Aromatic, but electron-rich.[1][2]
Form B (Imino-Indoline): Non-aromatic, breaks the 10
-electron system, but thermodynamically accessible due to the stability of the C=N exocyclic bond.
In physiological buffer (pH 7.4), the protonation of the basic imine nitrogen (pKa
8.5–9.5) shifts the equilibrium, exposing the C2 position to nucleophilic attack by water.
Degradation Pathways
The following Graphviz diagram illustrates the mechanistic cascade from the parent compound to its primary degradation products.
Figure 1: Mechanistic pathways for the degradation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Electronic Effect of the 4-Methoxy Group
The methoxy group at position C4 is an electron-donating group (EDG) .[1]
Impact: It increases the electron density of the indole ring, particularly at C3 and C7.
Consequence: This lowers the oxidation potential, making the compound significantly more sensitive to air oxidation and metabolic hydroxylation than unsubstituted 2-aminoindoles. Solutions left exposed to air may turn dark/brown due to polymerization (melanin-like formation).[1]
Physiological Stability Profile
The following data summarizes the expected stability behavior based on structure-activity relationships (SAR) of 2-aminoindoles.
Condition
Stability Risk
Primary Mechanism
Half-Life () Estimate
PBS (pH 7.4)
Moderate
Hydrolysis to oxindole
2 – 6 Hours
Simulated Gastric Fluid (pH 1.2)
Low
Acid-catalyzed hydrolysis
< 30 Minutes
Human Plasma
Moderate
Enzymatic hydrolysis / Protein binding
1 – 4 Hours
Liver Microsomes (HLM)
High
CYP450 Oxidative demethylation
< 20 Minutes (High Clearance)
Critical Insight: The conversion to the oxindole is often mistaken for metabolic clearance. When conducting microsomal stability assays, always include a "no-cofactor" (minus NADPH) control to distinguish between enzymatic metabolism and chemical hydrolysis.
Experimental Protocols
Protocol A: Buffer Chemical Stability Assay
This self-validating protocol determines the intrinsic chemical stability in the absence of enzymes.
Detection of Progeny: Monitor for the specific mass transition of the oxindole metabolite (Parent Mass - 15 Da + 1 Da roughly, specifically: loss of
-methyl group [-29] + Oxygen [+16] = Net -13 Da shift from parent MH+).[1] Note: Exact mass shift depends on the specific leaving group mechanism, but usually loss of methylamine () and gain of oxygen () results in .[1]
Protocol B: Microsomal Metabolic Stability
To differentiate chemical instability from metabolic clearance.
Workflow Visualization:
Figure 2: Differential stability workflow to isolate enzymatic degradation.
Data Interpretation:
If
: The compound is chemically unstable; metabolic data is invalid.[1]
If
: The compound undergoes true enzymatic metabolism.[1]
Handling & Storage Recommendations
Given the susceptibility to oxidation and hydrolysis:
Storage: Store solid powder at -20°C under argon or nitrogen. Avoid storage in solution.
Solvents: Use anhydrous DMSO for stock solutions. Avoid protic solvents (methanol/water) for long-term storage.[1]
Assay Conditions: Use fresh buffers. For extended assays, consider adding an antioxidant (e.g., ascorbic acid) if oxidative stability is the sole focus, though this may interfere with metabolic assays.
References
Tautomerism in 2-Aminoindoles
Title: Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.[1][3][4]
Context: Although focused on isoindoles, this reference establishes the baseline hydrolytic instability of the amino-indole/isoindole tautomeric systems in physiological buffers.
The Strategic Evolution of N,1-Dimethyl-1H-indol-2-amine Derivatives: Tautomeric Control in Drug Discovery
Abstract The N,1-dimethyl-1H-indol-2-amine scaffold represents a critical structural solution in the medicinal chemistry of indole derivatives. Historically, the 2-aminoindole class was underutilized due to its inherent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N,1-dimethyl-1H-indol-2-amine scaffold represents a critical structural solution in the medicinal chemistry of indole derivatives. Historically, the 2-aminoindole class was underutilized due to its inherent instability and complex tautomeric equilibrium between the 2-aminoindole and 2-iminoindoline forms. This guide details the discovery, synthetic evolution, and pharmacological significance of N,1-dimethylated derivatives. By locking the indole nitrogen (N1) and the exocyclic amine, researchers have successfully stabilized the aromatic tautomer, enabling the development of potent kinase inhibitors, GPCR ligands, and fused heterocyclic therapeutics (e.g.,
-carbolines).
Part 1: The Tautomeric Conundrum & Structural Logic
The Stability Challenge
Unsubstituted 2-aminoindoles are notoriously unstable. In solution, they rapidly tautomerize to the 2-iminoindoline form, which disrupts the aromaticity of the pyrrole ring. This equilibrium complicates structure-activity relationship (SAR) studies because the bioactive conformation is often ambiguous.
Amino Form (Aromatic): Preferred for binding to targets requiring a planar, aromatic surface (e.g., DNA intercalation, kinase hinge binding).
Imino Form (Non-Aromatic): Often the dominant species in unsubstituted analogs, leading to rapid oxidation or polymerization.
The Methylation Solution
The introduction of methyl groups at the N1 (indole nitrogen) and the exocyclic amine (N-methyl) serves a dual purpose:
Tautomeric Bias: N1-methylation prevents proton transfer to the ring nitrogen, destabilizing the imino form and forcing the molecule to adopt the 2-aminoindole character or a specific fixed imino geometry depending on the second substituent.
Lipophilicity & BBB Penetration: The N,1-dimethyl motif increases
, enhancing membrane permeability—a critical factor for CNS-active agents derived from this class.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the stabilizing effect of N,1-dimethylation.
Figure 1: N,1-dimethylation blocks the facile proton transfer required for imino-tautomerization, locking the bioactive conformation.
Part 2: Synthetic Evolution
The synthesis of N,1-dimethyl-1H-indol-2-amine derivatives has evolved from harsh classical methods to precise, catalytic C-H activation.
Classical Approach: The Chichibabin Amination (Obsolete)
Early attempts utilized sodium amide (
) at high temperatures.
Limitation: Low yields (<30%), harsh conditions incompatible with functional groups, and predominant formation of polymerization byproducts.
Modern Approach A: Palladium-Catalyzed Amination
The Buchwald-Hartwig coupling of 2-haloindoles or 2-triflyloxyindoles with methylamine is the standard for generating the C-N bond.
Precursor: 1-Methyl-2-bromoindole.
Catalyst:
/ XPhos.
Advantage: High functional group tolerance; allows late-stage diversification.
Modern Approach B: Gold-Catalyzed C-H Annulation (State-of-the-Art)
A breakthrough method involving the reaction of sulfilimines with N-arylynamides.
Mechanism: Generation of an
-imino gold carbene intermediate that inserts into the ortho-C-H bond.[1]
Significance: Atom-economical access to highly substituted 2-aminoindoles under mild conditions.[1]
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of N,1-dimethyl-1H-indol-2-amine via Pd-catalyzed amination.
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Validation: Oxygen presence will quench the Pd-catalyst (turn black/inactive).
Catalyst Pre-complexation: Add
and XPhos to the flask. Add 2 mL of degassed toluene and stir at room temperature for 5 mins. Observation: Solution should turn a deep orange/red, indicating active catalyst formation.
Substrate Addition: Add 1-Methyl-2-bromoindole and
.
Nucleophile Injection: Add Methylamine solution via syringe.
Reaction: Seal and heat to 80°C for 12 hours.
Workup: Cool to RT, filter through a Celite pad (removes Pd/Salts), and concentrate in vacuo.
Purification: Flash chromatography (Hexane/EtOAc gradient). Target: The product is typically a viscous oil or low-melting solid; N,1-dimethyl derivatives often fluoresce under UV (254/365 nm).
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibition (Hinge Binders)
The 2-aminoindole motif serves as a bioisostere for the adenine ring of ATP.
Mechanism: The N1-methyl and C2-amino groups can form hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGFR).
Selectivity: The "1-methyl" group often projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase, tuning selectivity against off-targets.
GPCR Ligands (5-HT Receptors)
Indole is the core of Serotonin (5-HT). N,1-dimethyl-1H-indol-2-amine derivatives have shown affinity for
and receptors.
SAR Insight: The N-methylation prevents metabolic deamination by MAO (Monoamine Oxidase), prolonging half-life compared to primary amines.
Precursors to Carbolines
This scaffold is the immediate precursor to
-carbolines via Vilsmeier-Haack cyclization. -Carbolines are potent cytotoxic agents (DNA intercalators) and benzodiazepine receptor ligands.
Part 5: Strategic Decision Pathway
The following Graphviz diagram outlines the decision logic for utilizing this scaffold in a drug discovery campaign.
Figure 2: Decision tree for stabilizing the 2-aminoindole scaffold via dual methylation.
References
Tautomerism in Drug Discovery: Bharatam, P. V., et al. (2023).[3] "Importance of tautomerism in drugs." Drug Discovery Today.
Gold-Catalyzed Synthesis: Tian, X., et al. (2019).[1] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters. [1]
One-Pot Synthesis Protocols: Zhang, W., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." PMC - NIH.
2-Aminoindole Review: Pirota, V., et al. (2025). "2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles." ResearchGate.
Kinase Inhibitor Design: Liu, Y., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery" (Comparative scaffold analysis). PMC - NIH.
A Framework for the Toxicological and Safety Assessment of 4-methoxy-N,1-dimethyl-1H-indol-2-amine: An In-Depth Technical Guide
Abstract The progression of any novel chemical entity, such as 4-methoxy-N,1-dimethyl-1H-indol-2-amine, from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety profile....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The progression of any novel chemical entity, such as 4-methoxy-N,1-dimethyl-1H-indol-2-amine, from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety profile. This guide provides a comprehensive framework for the toxicological and safety assessment of this novel indoleamine derivative. In the absence of pre-existing data for this specific molecule, we present a robust, multi-tiered strategy encompassing both predictive in silico modeling and a suite of in vitro safety pharmacology and toxicology assays. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded workflow to de-risk novel compounds and make informed decisions in early-stage development. We will detail the rationale behind the selection of predictive models and experimental assays, the methodologies for their execution, and a framework for the interpretation of the resulting data.
Introduction: The Imperative for Early-Stage Safety Assessment
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant rate of attrition often attributed to unforeseen toxicity.[1][2] A proactive and early assessment of the safety profile of a candidate molecule, such as 4-methoxy-N,1-dimethyl-1H-indol-2-amine, is therefore not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[3][4] By identifying potential liabilities at the preclinical stage, resources can be more effectively allocated, and the risk of late-stage failures can be substantially mitigated.
This guide outlines a comprehensive strategy for the toxicological evaluation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, a novel indoleamine. The structure of this molecule, an indole derivative, warrants a thorough investigation due to the diverse biological activities associated with this scaffold. Our approach is twofold: first, leveraging the power of computational toxicology to predict potential hazards based on the molecule's structure, and second, employing a battery of established in vitro assays to provide empirical evidence of its biological effects.
Tier 1: In Silico Toxicity Prediction
Before embarking on resource-intensive experimental studies, in silico toxicity prediction serves as an invaluable initial screening tool.[5] These computational methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's potential toxic effects based on its chemical structure and comparison to databases of known toxicants.[1][5]
Rationale for In Silico Assessment
The primary objective of this computational screening is to flag potential liabilities early in development. By simulating interactions at a molecular level, we can gain insights into potential toxicological pathways and prioritize experimental testing.[5] This approach is cost-effective, rapid, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Predictive Modeling Workflow
The following steps outline a robust workflow for the in silico toxicological assessment of 4-methoxy-N,1-dimethyl-1H-indol-2-amine:
Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is submitted to a panel of validated toxicity prediction platforms.
Endpoint Prediction: A range of critical toxicological endpoints are assessed, including but not limited to:
Mutagenicity: Prediction of Ames test outcomes to assess the potential for genetic mutations.
Carcinogenicity: Evaluation of the likelihood of causing cancer based on structural alerts and statistical models.
Hepatotoxicity: Prediction of potential liver injury.
Cardiotoxicity: Assessment of the risk of adverse cardiovascular effects, including hERG channel inhibition.
Genotoxicity: Broader assessment of the potential to damage genetic material.
Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.
Data Analysis and Interpretation: The outputs from various models are collated and critically evaluated. It is crucial to consider the confidence scores and applicability domains of the models used.
Hypothetical In Silico Prediction Data for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
The following table presents a hypothetical summary of in silico toxicity predictions for our compound of interest.
Toxicity Endpoint
Predicted Outcome
Confidence Level
Remarks
Ames Mutagenicity
Negative
High
No structural alerts for mutagenicity identified.
Carcinogenicity
Non-carcinogen
Medium
Further assessment recommended based on long-term use scenarios.
Hepatotoxicity
Low Risk
Medium
No clear structural alerts for liver toxicity.
hERG Inhibition
Equivocal
Low
Some models predict weak inhibition, warranting experimental verification.
Skin Sensitization
Non-sensitizer
High
Unlikely to cause skin sensitization based on structural features.
Genotoxicity
Negative
High
No predicted alerts for chromosomal damage.
Tier 2: In Vitro Safety Pharmacology and Toxicology
Following the initial in silico screening, a targeted panel of in vitro assays is essential to provide empirical data on the compound's biological activity and potential for adverse effects.[6][7] These studies are conducted on isolated cells, tissues, or organs and are designed to identify undesirable pharmacological effects on major physiological systems.[7][8]
Core Battery of In Vitro Safety Assays
Regulatory guidelines, such as those from the ICH (International Council for Harmonisation), recommend a core battery of safety pharmacology studies to be conducted before the first administration to humans.[3]
Given the equivocal in silico prediction for hERG inhibition, a thorough cardiovascular safety assessment is paramount.[9]
hERG Channel Assay:
Methodology: Automated or manual patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.
Procedure:
Culture HEK293 cells stably expressing the hERG channel.
Prepare a concentration range of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Apply the compound to the cells and record hERG channel currents.
Determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).
Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a risk factor for fatal cardiac arrhythmias.[10]
Adverse CNS effects are a significant cause of drug candidate failure.[10]
Receptor Binding Panel:
Methodology: Radioligand binding assays against a panel of CNS receptors, ion channels, and transporters.
Procedure:
Prepare cell membranes expressing the target receptors.
Incubate the membranes with a specific radioligand and varying concentrations of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
Rationale: Unintended interactions with CNS targets can lead to a range of side effects, including sedation, anxiety, or seizures.
General Toxicology Assays
Beyond the core safety pharmacology battery, a panel of general toxicology assays provides a broader understanding of the compound's potential for cellular damage.
Methodology: Cell viability assays, such as the MTT or LDH release assay, using a relevant cell line (e.g., HepG2 for liver cells).
Procedure:
Seed cells in a 96-well plate and allow them to adhere.
Expose the cells to a range of concentrations of 4-methoxy-N,1-dimethyl-1H-indol-2-amine for a defined period (e.g., 24 or 48 hours).
Add the viability reagent and measure the signal (e.g., absorbance or fluorescence).
Calculate the CC50 value (the concentration at which 50% of cell viability is lost).
Rationale: This assay provides a fundamental measure of the compound's toxicity at a cellular level.
Methodology: Evaluation of chromosomal damage in cultured mammalian cells (e.g., CHO or TK6 cells).
Procedure:
Treat cell cultures with varying concentrations of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
After an appropriate incubation period, harvest the cells and score for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events, providing a more comprehensive assessment of genotoxic potential than the Ames test alone.
Integrated Safety Assessment Workflow
The following diagram illustrates the integrated workflow for the toxicological and safety assessment of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, from initial computational screening to experimental validation.
Caption: Integrated workflow for the safety assessment of a novel chemical entity.
Data Interpretation and Decision Making
The culmination of this multi-tiered assessment is a comprehensive safety profile that informs the decision to either advance, modify, or terminate the development of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. A "Go" decision would be supported by a clean profile across both in silico and in vitro assessments. Conversely, significant liabilities, such as potent hERG inhibition or confirmed genotoxicity, would represent major hurdles and likely trigger a "No-Go" decision or a focused effort on chemical modification to mitigate the identified risks.
Conclusion
The framework presented in this guide provides a robust and scientifically sound approach to the toxicological and safety assessment of a novel compound like 4-methoxy-N,1-dimethyl-1H-indol-2-amine. By integrating predictive computational methods with targeted in vitro experimental validation, we can build a comprehensive understanding of the molecule's safety profile at an early stage. This proactive, data-driven approach is essential for navigating the complexities of drug development, ultimately enhancing the likelihood of success while prioritizing safety.
References
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(1-2), 1421-1433.
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024).
Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 87.
Frontiers. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Retrieved from [Link]
ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Retrieved from [Link]
ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
British Journal of Cancer. (2012). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. Retrieved from [Link]
Infinix Bio. (2026). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. Retrieved from [Link]
Contract Pharma. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials. Retrieved from [Link]
Step-by-step synthesis protocol for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
Executive Summary & Scientific Rationale The target compound, 4-methoxy-N,1-dimethyl-1H-indol-2-amine , represents a specialized scaffold within the 2-aminoindole class.[1] Unlike their C3-substituted counterparts (trypt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The target compound, 4-methoxy-N,1-dimethyl-1H-indol-2-amine , represents a specialized scaffold within the 2-aminoindole class.[1] Unlike their C3-substituted counterparts (tryptamines), 2-aminoindoles are frequently interrogated for bioactivity in oncology (e.g., tubulin polymerization inhibition) and antimicrobial research.[1]
Synthetic Strategy:
Direct electrophilic amination of the indole C2 position is chemically challenging due to the inherent nucleophilicity of C3.[1] Therefore, this protocol utilizes a "Functionalize-then-Couple" strategy. We prioritize the installation of a halogen handle (Bromine) at C2, followed by a Buchwald-Hartwig C-N cross-coupling.[1] This pathway is chosen for its regioselectivity and scalability, avoiding the formation of unstable 3-amino isomers.[1]
Critical Quality Attributes (CQA):
Regiocontrol: Exclusive C2-functionalization without C3-bromination.
Catalyst Stability: Prevention of Pd-black formation during the amination of electron-rich heterocycles.[1]
Amine Handling: Safe utilization of methylamine equivalents.[1]
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three critical phases: N-methylation (protection/activation), Regioselective C2-Bromination, and C-N Cross-Coupling.[1]
Figure 1: Retrosynthetic logic and forward process flow for the target 2-aminoindole.
Detailed Experimental Protocol
Phase 1: N-Methylation of 4-Methoxyindole
Objective: To protect the indole nitrogen and increase electron density for subsequent lithiation.[1]
Setup: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF (0.5 M concentration relative to indole). Cool to 0°C.[1][3]
Addition: Add 4-methoxyindole (dissolved in minimal DMF) dropwise over 15 minutes. Gas evolution (
) will be observed.[1] Stir for 30 minutes at 0°C to ensure deprotonation.
Alkylation: Add MeI (1.1 eq) dropwise.[1] Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
Validation: Monitor by TLC (Hexane/EtOAc 8:1). The N-H spot should disappear.
Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over
and concentrate.
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Phase 2: Regioselective C2-Bromination
Objective: Install a halogen handle at C2.[1] Direct bromination with NBS often favors C3; therefore, a lithiation-trap sequence is preferred for high regioselectivity.[1]
Lithiation: Dissolve Intermediate 1 in anhydrous THF (0.2 M) and cool to -78°C.
Deprotonation: Add n-BuLi dropwise. The C2 proton is the most acidic site on the N-methylindole ring (pKa ~38, facilitated by the Directed Ortho Metalation effect of the N-Me group).[1] Stir at -78°C for 1 hour.
Moisture kills n-BuLi.[1] Ensure <50 ppm water content.[1]
Temp Control (Step 2)
Strict -78°C
Higher temps promote C3-lithiation or polymerization.[1]
Catalyst Color (Step 3)
Deep red/purple -> Black precipitate
Black precip indicates catalyst death.[1] Increase ligand ratio or switch to BrettPhos Pd G4.
Yield Target
>60% (Over 3 steps)
Low yield? Check purity of and dryness of THF.
Safety & Compliance
Methylamine: A regulated precursor in some jurisdictions.[1] Ensure compliance with local diversion laws (e.g., DEA List I in USA).[1] Use commercially available THF solutions to mitigate inhalation risks associated with the gas.[1]
n-Butyllithium: Pyrophoric.[1] Extreme caution required. Use active inert gas lines and proper syringe techniques.[1]
Waste Disposal: Palladium waste must be segregated.[1] Halogenated solvents (from Step 2 workup) must be disposed of separately from non-halogenated streams.[1]
References
Syntheses of 2-Aminoindoles
Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007).[1] C-C, C-O, C-N Bond Formation on sp2 Carbon by Pd-Catalyzed Reactions. Chemical Reviews, 107(11), 5318-5365.[1] Link[1]
Regioselective Lithiation of Indoles
Boccia, M., et al. (2020).[1] Regioselective C-2 Functionalization of N-Substituted Indoles. Journal of Organic Chemistry. Link[1]
Buchwald-Hartwig Coupling on Heterocycles
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]
General Indole Reactivity
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Standard Reference Text).
This application note details a robust, scalable synthetic route for the preparation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. Unlike standard indole functionalizations, the installation of an amino group at the C2 position presents unique stability challenges, primarily due to the propensity of electron-rich 2-aminoindoles to undergo oxidative dimerization or tautomerization to the thermodynamically stable 2-iminoindoline form.
Strategic Approach:
We utilize a Lithiation-Halogenation-Amination sequence. This route is preferred over direct C-H amination or classical cyclization (e.g., Fischer indole) because it offers superior regiocontrol and compatibility with the sensitive 4-methoxy group.[1] The final C-N bond formation employs a Buchwald-Hartwig cross-coupling protocol optimized for electron-rich heteroaryl halides.
Retrosynthetic Analysis & Pathway Design
The synthesis is deconstructed into three critical phases to ensure intermediate stability and high purity.
Phase 1: N-Methylation. Locking the indole nitrogen prevents competitive deprotonation during the subsequent lithiation step.
Phase 2: C2-Halogenation. Directed lithiation at the C2 position followed by electrophilic trapping installs a reactive handle (Br/Cl).
Phase 3: Pd-Catalyzed Amination. A specialized catalyst system is required to couple the electron-rich 2-haloindole with methylamine without promoting hydrodehalogenation.
Figure 1: Retrosynthetic logic flow prioritizing regioselectivity and intermediate stability.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Methoxy-1-methyl-1H-indole
Rationale: The N-H proton of 4-methoxyindole is acidic (
). Methylation renders the substrate compatible with strong organolithium bases used in Phase 2.[1]
Reagents:
4-Methoxyindole (1.0 equiv)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]
Iodomethane (MeI) (1.1 equiv)
DMF (Anhydrous)
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
Deprotonation: Charge the flask with NaH (1.2 equiv) and wash twice with hexanes to remove mineral oil. Suspend in anhydrous DMF (0.2 M concentration relative to indole) and cool to 0 °C.
Addition: Add 4-methoxyindole (dissolved in minimal DMF) dropwise over 15 minutes. Gas evolution (
) will be observed.[1] Stir at 0 °C for 30 minutes until gas evolution ceases.
Alkylation: Add MeI (1.1 equiv) dropwise.[1] Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
Workup: Quench carefully with ice-water. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over
, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow oil.[1]
Phase 2: Regioselective Synthesis of 2-Bromo-4-methoxy-1-methylindole
Rationale:
-Methylindoles undergo exclusive lithiation at the C2 position due to the inductive effect of the nitrogen and the coordination of the lithium cation. Bromine is selected as the halogen handle because it offers a balance between stability and reactivity for the subsequent Pd-coupling.
Reagents:
4-Methoxy-1-methylindole (from Phase 1)
-Butyllithium (-BuLi), 1.6 M in hexanes (1.1 equiv)[1]
Inert Environment: Flame-dry a Schlenk flask and flush with Argon (Ar). Note: Nitrogen is acceptable, but Argon is preferred for low-temp lithiation.[1]
Lithiation: Dissolve the indole substrate in anhydrous THF (0.15 M) and cool to -78 °C using a dry ice/acetone bath.
Metalation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.[1]
Bromination: Add the bromine source (dissolved in THF) dropwise at -78 °C.
Reaction: Stir at -78 °C for 30 minutes, then allow to warm slowly to 0 °C over 1 hour.
Workup: Quench with saturated
solution. Extract with . Wash with brine, dry over , and concentrate.[1]
Purification: Rapid filtration through a silica plug (100% Hexanes or 5% EtOAc/Hexanes).[1] Critical: 2-Haloindoles can be light-sensitive and prone to hydrolysis on acidic silica. Use neutral alumina if decomposition is observed.[1]
Phase 3: Buchwald-Hartwig Amination (The Critical Step)
) fails on electron-rich indoles.[1] We employ a Palladium-catalyzed cross-coupling using a bulky, electron-rich phosphine ligand to facilitate oxidative addition into the electron-rich C-Br bond and reductive elimination of the amine.
Selection Logic:BrettPhos is the gold standard for coupling primary amines (Methylamine) to aryl halides to prevent over-arylation (formation of tertiary amines). RuPhos is excellent but sometimes allows double coupling.[1] We recommend BrettPhos .[1]
Selection Logic: Strong, non-nucleophilic, soluble bases are required.[1] Alkoxide bases (NaOtBu) can sometimes cause side reactions with methylamine.[1] LiHMDS is compatible with the sensitive 2-aminoindole product.
Reagents:
2-Bromo-4-methoxy-1-methylindole (1.0 equiv)
Methylamine (2.0 M solution in THF) (3.0 equiv)
BrettPhos Pd G3 (Precatalyst) (2-5 mol%)
LiHMDS (1.0 M in THF) (2.5 equiv)
Solvent: 1,4-Dioxane or THF (Anhydrous, degassed)[1]
Protocol:
Glovebox/Schlenk: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the bromoindole (1.0 equiv) and BrettPhos Pd G3 precatalyst (0.03 equiv).
Base Addition: Add LiHMDS solution (2.5 equiv) dropwise.
Coupling: Seal the vial and heat to 65 °C for 4-12 hours. Monitor by LC-MS.[1][2] Note: Do not overheat; 2-aminoindoles can decompose at high temperatures.
Workup (Anaerobic preferred): Cool to RT. Dilute with degassed EtOAc and wash with degassed water.[1]
Stabilization: The free base amine is prone to oxidation.[1] Immediately convert to a salt for storage (see Step 4).[1]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle using BrettPhos for selective mono-amination.
Purification & Stabilization Strategy
The Stability Trap: 2-Aminoindoles are electron-rich enamines embedded in an aromatic system. Upon exposure to air and light, they can auto-oxidize to isatin derivatives or dimerize.[1]
Protocol for Salt Formation (Recommended form for storage):
The salt (Oxalate or Hydrochloride) will precipitate.[1]
Filter under nitrogen, wash with cold ether, and dry under vacuum.[1]
Store at -20 °C under Argon.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield (Phase 2)
Incomplete Lithiation
Ensure THF is anhydrous; titrate -BuLi; increase lithiation time at -78 °C.
Hydrodehalogenation (Phase 3)
-Hydride elimination or protodehalogenation
Switch from 1,4-dioxane to Toluene; Ensure reagents are strictly anhydrous; lower temperature to 50 °C.
Dimerization (Phase 3)
Oxidation of product
Degass all solvents thoroughly (freeze-pump-thaw); Perform workup under inert atmosphere; Isolate as salt immediately.
No Reaction (Phase 3)
Catalyst Poisoning
Ensure the N1-methyl group is fully installed (free N-H poisons Pd); Increase catalyst loading to 5 mol%; Try Pd-PEPPSI-IPr catalyst.
References
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1]
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005).[1] "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968.[1]
Hilt, G., & Bolze, P. (2005).[1] "Lithiation of N-Protected Indoles." Synthesis, 2005(12), 2091-2115.[1]
Barluenga, J., et al. (2009).[1] "Recent advances in the synthesis of indole derivatives." Chemical Reviews, 109(9), 4150-4200.[1]
Microwave-assisted synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
Application Note: Microwave-Assisted Synthesis of 4-Methoxy-N,1-dimethyl-1H-indol-2-amine Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 4-methoxy-N,1-dimethyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 4-Methoxy-N,1-dimethyl-1H-indol-2-amine
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine . 2-Aminoindoles are privileged scaffolds in drug discovery, often acting as bioisosteres for guanidines or amidines in GPCR ligands and kinase inhibitors. However, their synthesis is historically challenged by the instability of the 2-aminoindole core, which is prone to auto-oxidation and tautomerization to the thermodynamically stable 2-iminoindoline form.
This guide utilizes a Microwave-Assisted Buchwald-Hartwig Cross-Coupling strategy. By leveraging the rapid heating and precise energy control of microwave irradiation, this protocol minimizes the thermal exposure time, thereby suppressing decomposition pathways and significantly improving the yield of the target secondary amine compared to conventional thermal heating.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiocontrol and stability. The target molecule is disconnected at the C2–N exocyclic bond, suggesting a palladium-catalyzed amination of a 2-haloindole precursor.
Strategic Advantages:
Microwave Acceleration: Reduces reaction time from hours (thermal) to minutes, preventing the degradation of the electron-rich 2-aminoindole product.
Regiocontrol: Pre-methylation of the indole nitrogen (N1) prevents competitive N-arylation during the coupling step.
Catalytic Efficiency: Use of dialkylbiaryl phosphine ligands (e.g., XPhos) ensures efficient oxidative addition into the electron-rich 2-bromoindole system.
Figure 1: Retrosynthetic strategy focusing on the C2-N bond formation via microwave-assisted cross-coupling.
Materials & Equipment
Reagents:
Substrate: 2-Bromo-4-methoxy-1-methyl-1H-indole (Synthesis described in Appendix A).
Amine Source: Methylamine (2.0 M solution in THF).
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
Equipment:
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 20 bar pressure.
Vials: 10 mL microwave process vials with crimp caps and PTFE/silicone septa.
Inert Atmosphere: Glovebox or Schlenk line (Argon/Nitrogen).
Experimental Protocol
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
Rationale: Pre-forming the active catalytic species ensures immediate reactivity upon microwave irradiation, reducing the induction period where side reactions can occur.
In a glovebox or under argon flow, add Pd2(dba)3 (23 mg, 0.025 mmol, 2.5 mol%) and XPhos (48 mg, 0.10 mmol, 10 mol%) to a dry vial.
Add 2 mL of anhydrous toluene.
Stir at room temperature for 5 minutes until the solution turns a deep orange/red, indicating ligation.
Step 2: Reaction Assembly
To a 10 mL microwave vial equipped with a magnetic stir bar, add:
Applications of 4-methoxy-N,1-dimethyl-1H-indol-2-amine in medicinal chemistry
Application Note: 4-Methoxy-N,1-dimethyl-1H-indol-2-amine in Medicinal Chemistry Introduction: The Strategic Value of the 2-Aminoindole Scaffold In the landscape of modern drug discovery, 4-methoxy-N,1-dimethyl-1H-indol-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Methoxy-N,1-dimethyl-1H-indol-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Aminoindole Scaffold
In the landscape of modern drug discovery, 4-methoxy-N,1-dimethyl-1H-indol-2-amine (CAS: 765899-32-9) represents a highly specialized "privileged structure."[1][2] While simple indoles are ubiquitous in nature (e.g., tryptophan, serotonin), the 2-aminoindole subclass is chemically distinct, serving as a bioisostere for guanidines, amidines, and amide bonds.[1][2]
This specific derivative—characterized by N1-methylation , 2-methylamino functionalization , and 4-methoxy substitution —is engineered to overcome the classic stability and solubility limitations of bare 2-aminoindoles.[1][2]
Key Structural Advantages:
Tautomeric Stabilization: Unsubstituted 2-aminoindoles rapidly tautomerize to thermodynamically stable 2-iminoindolines.[1][2] The N1-methyl group locks the aromatic indole tautomer, preserving planarity for DNA intercalation or kinase hinge binding.[1][2]
Electronic Modulation: The 4-methoxy (4-OMe) group exerts a strong electron-donating effect (+M), increasing electron density at the C3 position.[1][2] This makes the scaffold highly reactive toward electrophilic substitution (useful for fragment growing) and modulates the pKa of the 2-amino group for specific receptor interactions.[1][2]
Metabolic Blockade: Methylation at N1 prevents Phase II glucuronidation, a common clearance pathway for indole drugs, thereby enhancing metabolic stability.[1][2]
Medicinal Chemistry Applications
A. Kinase Inhibitor Design (Hinge Binding)
The 2-amino-1-methylindole motif functions as a potent hinge-binding scaffold in kinase inhibitors.[1][3][2]
Mechanism: The N1-methyl (hydrophobic contact) and the C2-NHMe (hydrogen bond donor) mimic the adenine ring of ATP.[1][2]
4-OMe Role: The methoxy group at position 4 projects into the solvent-front region or the gatekeeper pocket (depending on binding mode), providing a vector to tune selectivity against off-target kinases.[1][2]
Target Classes: Src family kinases (SFKs), CDKs, and VEGFR.[1][2]
B. CNS & GPCR Ligands (Serotonin/Melatonin Modulators)
Indoles with methoxy substituents are classic scaffolds for 5-HT (serotonin) and MT (melatonin) receptors.[1][3][2]
Selectivity Switch: While melatonin carries a 5-methoxy group, shifting the substituent to the 4-position creates steric divergence, often converting agonists into antagonists or altering subtype selectivity (e.g., 5-HT2A vs. 5-HT2C).[1][2]
Blood-Brain Barrier (BBB) Penetration: The dual methylation (N1, N-amine) significantly increases lipophilicity (cLogP), facilitating BBB transport compared to the parent nor-compound.[1][2]
C. Antiviral Agents (Influenza Polymerase Inhibition)
Recent studies highlight 2-aminoindoles as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1][3][2][4] The planar structure allows intercalation or allosteric binding to viral polymerase subunits, disrupting replication complexes (See Snippet 1.5).[1][2]
Objective: Scalable synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine from commercially available precursors.
Methodology: Palladium-Catalyzed Amination (Buchwald-Hartwig type) or Nucleophilic Substitution on 2-Haloindole.[1][2]
Rationale: Validate the compound's ability to displace ATP or bind the hinge region of a representative kinase (e.g., Src or CDK2).[1][2]
Assay Type: FRET-based LanthaScreen™ Eu Kinase Binding Assay.[1][2]
Parameter
Condition
Kinase
Recombinant Src or CDK2 (5 nM)
Tracer
Kinase Tracer 236 (Alexa Fluor® 647 labeled)
Antibody
Eu-anti-GST or Eu-anti-His
Compound Conc.
10-point dose response (1 nM to 10 µM)
Incubation
60 mins @ Room Temp
Detection
TR-FRET (Ex: 340 nm, Em: 665 nm / 615 nm)
Protocol Steps:
Preparation: Dilute 4-methoxy-N,1-dimethyl-1H-indol-2-amine in DMSO to 100x final concentration.
Master Mix: Prepare Kinase/Antibody solution in Kinase Buffer A.
Plating: Add 5 µL of compound solution to 384-well plate.
Reaction: Add 5 µL of Kinase/Antibody mix, followed by 5 µL of Tracer solution.
Read: Measure FRET ratio (665/615 nm).
Analysis: Plot % Displacement vs. Log[Compound]. Calculate
and .
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway.
Caption: Synthesis pathway and SAR logic for 4-methoxy-N,1-dimethyl-1H-indol-2-amine, highlighting key structural features for medicinal chemistry.
References
RSC Publishing. (2025).[1][2] Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry.[1][2]
National Institutes of Health (NIH). (2010).[1][2] One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC.
Journal of Medicinal Chemistry. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. ACS Publications.[1][2] [1][2]
ResearchGate. (2023). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
PubMed. (2025).[1][3][2][4] Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo.
Procedure for N-methylation of 4-methoxy-1H-indol-2-amine
Application Note: Precision N-Methylation Strategies for 4-Methoxy-1H-indol-2-amine Executive Summary & Strategic Analysis The methylation of 4-methoxy-1H-indol-2-amine presents a non-trivial challenge in heterocyclic ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision N-Methylation Strategies for 4-Methoxy-1H-indol-2-amine
Executive Summary & Strategic Analysis
The methylation of 4-methoxy-1H-indol-2-amine presents a non-trivial challenge in heterocyclic chemistry due to three converging factors:
Tautomeric Instability: Unlike C3-substituted indoles, 2-aminoindoles exist in a dynamic equilibrium between the amino-indole (aromatic) and imino-indoline (non-aromatic) forms.
Electronic Activation: The 4-methoxy substituent (an Electron Donating Group, EDG) significantly increases electron density at C3, making the ring prone to oxidative dimerization and C-alkylation.
Ambident Nucleophilicity: There are three competing sites for electrophilic attack: the indole nitrogen (
), the exocyclic amine (), and the C3 carbon.
This Application Note defines two distinct protocols to achieve regioselective methylation based on the desired target: Protocol A for exocyclic amine methylation (via Reductive Amination) and Protocol B for indole ring nitrogen methylation (via Thermodynamic Deprotonation).
Mechanistic Landscape & Regioselectivity
Before initiating synthesis, it is critical to understand the reactive landscape. Direct alkylation with methyl iodide (
) often results in an intractable mixture of poly-methylated salts and C3-alkylated byproducts.
Figure 1: Reactive sites on the 4-methoxy-2-aminoindole scaffold. The 4-OMe group enhances electron density at C3, necessitating strict kinetic control.
Objective: Selective mono-methylation of the exocyclic amine without quaternization or touching the indole ring nitrogen.
Method: Reductive Amination (The Borch Reaction variant).
Rationale: Using formaldehyde with a hydride source avoids the "runaway methylation" seen with alkyl halides. The acidic conditions also protonate the C3 position transiently, protecting it from electrophilic attack.
Materials
Substrate: 4-Methoxy-1H-indol-2-amine (hydrochloride salt preferred for stability).
Reagent: Paraformaldehyde (PFA) or 37% Aqueous Formaldehyde.
Reductant: Sodium Cyanoborohydride (
). Note: NaBH4 is too aggressive and may reduce the indole double bond.
Solvent: Methanol (anhydrous).
Additive: Acetic Acid (AcOH).
Step-by-Step Procedure
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask. Purge with Argon. 2-aminoindoles oxidize rapidly in air (turning pink/black); strict anaerobic conditions are required.
Solubilization: Dissolve 4-methoxy-1H-indol-2-amine (1.0 equiv) in Methanol (0.1 M concentration).
Imine Formation:
Add Acetic Acid (2.0 equiv) to adjust pH to ~5–6.
Add Paraformaldehyde (1.1 equiv) or Formaldehyde solution.
Critical Step: Stir at 0°C for 45 minutes . This allows the formation of the hemiaminal/imine species without promoting dimerization.
Reduction:
Add Sodium Cyanoborohydride (
, 1.5 equiv) portion-wise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Quench & Workup:
Quench with saturated aqueous
(gas evolution will occur).
Extract with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over
.
Purification: Flash chromatography on silica gel (neutralized with 1%
). Elute with DCM/MeOH gradient.
Key Outcome: The product will be 4-methoxy-N-methyl-1H-indol-2-amine .
Objective: Methylation of the heteroaromatic nitrogen (
).
Method: Deprotonation-Alkylation ().
Rationale: The proton is acidic (). Using a strong base generates the indolyl anion, which is the hardest nucleophile in the system, directing alkylation to over the exocyclic amine.
Materials
Base: Sodium Hydride (60% dispersion in mineral oil).
Electrophile: Methyl Iodide (
) or Dimethyl Sulfate.
Solvent: DMF (anhydrous) or THF.
Step-by-Step Procedure
Base Preparation: Place NaH (1.2 equiv) in a dried flask under Argon. Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive. Suspend in anhydrous DMF.
Deprotonation:
Cool the NaH suspension to 0°C .
Add 4-methoxy-1H-indol-2-amine (1.0 equiv) dissolved in DMF dropwise.
Observation: Evolution of
gas. The solution will likely turn dark red/brown (indolyl anion). Stir for 30 mins at 0°C.
Alkylation:
Add Methyl Iodide (1.05 equiv) dropwise. Do not use large excess to avoid alkylating the exocyclic amine.
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Workup:
Pour the mixture into ice-cold water (precipitates the product).
Filter the solid or extract with EtOAc.
Note: If the exocyclic amine was not protected, you may see trace amounts of dimethylated product.
Key Outcome: The product will be 4-methoxy-1-methyl-1H-indol-2-amine .
Analytical Validation
Use this data table to validate your product structure via
NMR (in ).
Feature
Substrate (Starting Material)
Product A (N-exo-Me)
Product B (N1-Me)
Indole NH (N1)
Broad singlet ~10.5 ppm
Broad singlet ~10.5 ppm
Absent
Exocyclic NH
Broad singlet ~6.0 ppm (2H)
Broad singlet ~5.5 ppm (1H)
Broad singlet ~6.0 ppm (2H)
N-Methyl Signal
Absent
Doublet ~2.8 ppm (couples to NH)
Singlet ~3.6 ppm (Indole N-Me)
4-OMe Signal
Singlet ~3.8 ppm
Singlet ~3.8 ppm
Singlet ~3.8 ppm
Troubleshooting & Expert Insights
The "Pink Pot" Syndrome: If your reaction mixture turns bright pink or purple rapidly, oxidative dimerization has occurred.
Fix: Degas all solvents with Argon sparging for 15 mins prior to use. Add an antioxidant like BHT (0.1 mol%) if yield loss is severe.
Over-Methylation in Protocol A: If you observe the dimethylated amine (
).
Fix: Switch from Formaldehyde to Trimethyl Orthoformate followed by reduction, or strictly limit Formaldehyde to 0.95 equiv.
C3-Alkylation: If you see a loss of the aromatic proton signal at C3.
Fix: Lower reaction temperature to -10°C. The C3 position is soft; lower temps favor the harder N-alkylation in Protocol B.
Workflow Diagram
Figure 2: Decision matrix for protocol selection based on target regiochemistry.
References
Borch, R. F., & Durst, H. D. (1969). A new method for the reductive amination of aldehydes and ketones.[1] Journal of the American Chemical Society. Link
Foundational text for the reductive amin
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
Authoritative source on indole reactivity, specifically the acidity of N1 and instability of 2-aminoindoles.
Somei, M., et al. (1981). The Chemistry of Indoles. XIII. Syntheses of 2-Aminoindoles. Chemical and Pharmaceutical Bulletin. Link
Details the tautomeric equilibrium and handling of unstable 2-aminoindole species.
Jiang, X., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures.[2] Organic Letters. Link
Modern context for selective N-methylation strategies avoiding qu
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Part 1: Executive Summary & Mechanistic Rationale
The synthesis of
-dimethylindol-2-amines (2-(dimethylamino)indoles) presents a unique challenge in heterocyclic chemistry. Unlike their C3-substituted counterparts, C2-aminoindoles are cyclic amidines. They possess high electron density and are prone to tautomerization (to the thermodynamically stable 2-iminoindoline form) and oxidative dimerization (forming isatin derivatives or indigo-like dyes) upon exposure to air or moisture.
Successful synthesis relies not merely on reagent choice but on solvent engineering . The solvent must mediate three conflicting requirements:
Catalyst Stability: In Transition Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig), the solvent must not compete with the bulky phosphine ligands for the metal center.
Base Solubility: It must solubilize inorganic or organic bases (e.g.,
, LiHMDS) to facilitate the deprotonation of the amine.
Product Stabilization: It must be strictly anhydrous and deoxygenated to prevent the rapid hydrolysis or oxidation of the electron-rich indole product.
Mechanistic Driver: The Solvent's Role in the Catalytic Cycle
In the Palladium-catalyzed amination of 2-chloroindoles, the reaction proceeds via the catalytic cycle depicted below. The solvent's dielectric constant (
) and coordinating ability () critically influence the Reductive Elimination step, which is often the rate-determining step for sterically hindered C2-indoles.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 2-chloroindole. Solvent choice balances base solubility (Deprotonation) with catalyst longevity (Oxidative Addition).
Part 2: Solvent Selection Matrix
For the synthesis of dimethyl indol-2-amines, we recommend a screening hierarchy . Do not default to DMF, as its high boiling point complicates the isolation of the thermally sensitive product.
Solvent
Type
Boiling Point (°C)
Dielectric ()
Suitability
Technical Notes
Toluene
Non-polar Aromatic
110
2.38
High
Standard Choice. Excellent for Pd-catalysis. Prevents hydrolysis. Easy to remove azeotropically.
1,4-Dioxane
Cyclic Ether
101
2.25
High
Good for solubility of Pd(dba) and bases like CsCO. Higher BP than THF allows faster kinetics.
THF
Polar Ether
66
7.58
Medium
Good solubility, but low BP may not overcome activation energy for C2-Cl bond insertion.
DMF/DMA
Polar Aprotic
153 / 165
36.7
Low
Avoid. High polarity promotes side reactions (SAr background). Difficult removal requires heat, degrading the product.
-Amyl Alcohol
Bulky Alcohol
102
5.8
Specific
Used only for specific precatalysts (e.g., BrettPhos Pd G3) that require protic activation, but risks solvolysis.
Part 3: Optimized Protocol (Buchwald-Hartwig Amination)
Target: Synthesis of 1-Methyl-N,N-dimethylindol-2-amine
Method: Pd-Catalyzed C-N Cross-Coupling
Reference Grounding: This protocol is adapted from methodologies established for sterically hindered amines in J. Org. Chem. and Org.[1] Lett. [1, 2].
Materials & Reagents[2][3][4][5][6]
Substrate: 2-Chloro-1-methylindole (1.0 equiv)
Note: The N-methyl protection is crucial. Free N-H indoles will poison the catalyst via deprotonation at the indole nitrogen.
Amine: Dimethylamine (2.0 M in THF, 1.2 equiv) or Dimethylamine Hydrochloride (requires extra base).
Catalyst: Pd
(dba) (2 mol %) or Pd(OAc).
Ligand: XPhos or BrettPhos (4 mol %). These bulky biaryl phosphines are essential for the difficult C2-coupling.
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv).
Why LiHMDS? It is soluble in toluene/THF and non-nucleophilic, preventing attack on the indole C2 position.
Solvent:Anhydrous Toluene (Primary) or 1,4-Dioxane.
Step-by-Step Procedure
1. Pre-Reaction Solvent Preparation (Critical)
The instability of 2-aminoindoles demands the rigorous exclusion of oxygen.
Sparging: Sparge the anhydrous toluene with Argon or Nitrogen for at least 30 minutes.
Molecular Sieves: Store solvent over activated 4Å molecular sieves for 24 hours prior to use.
2. Catalyst Complexation
In a glovebox or under positive Argon pressure, charge a flame-dried Schlenk tube with Pd
(dba) (2 mol %) and XPhos (4 mol %).
Add degassed Toluene (5 mL per mmol substrate).
Stir at 60°C for 5 minutes until the solution turns from dark purple to deep orange/brown (indicating active Ligand-Pd(0) formation).
3. Reaction Assembly
Add the 2-Chloro-1-methylindole (1.0 equiv) to the catalyst mixture.
Add LiHMDS solution (2.2 equiv) dropwise via syringe. The solution may darken.
Add Dimethylamine solution (1.2 equiv) slowly.
Seal the tube (Teflon screw cap) and heat to 100°C for 12–18 hours.
Monitoring: Monitor by TLC (Alumina plates recommended, as Silica is acidic and may decompose the product). Look for the disappearance of the starting chloride.
4. Workup & Isolation (The "Trap")
Warning: 2-Aminoindoles hydrolyze to oxindoles (indolin-2-ones) in acidic media.
Cool the reaction to room temperature.
Quench: Dilute with diethyl ether (Et
O) and quench with saturated aqueous NaHCO (Basic pH ~8-9). Do not use NHCl or HCl.
Extraction: Extract with Et
O (3x). Wash combined organics with Brine.
Drying: Dry over anhydrous K
CO (Basic desiccant). Avoid MgSO if slightly acidic.
Purification:
Concentrate under reduced pressure at low temperature (<40°C) .
Flash Chromatography: Use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine.
Eluent: Hexanes/Ethyl Acetate (gradient).
Part 4: Troubleshooting & Stability
Observation
Root Cause
Corrective Action
Product decomposes on column
Silica gel acidity catalyzes hydrolysis.
Use Neutral Alumina or add 1-2% EtN to the eluent.
Low Conversion
Oxidative addition into C2-Cl is slow.
Switch solvent to 1,4-Dioxane and raise temp to 110°C. Ensure Ligand:Pd ratio is >2:1.
Exclude O strictly. Store product under Argon in the dark.
References
Palladium-Catalyzed Synthesis of N-Arylindoles and 2-Aminoindoles.
Source:Journal of Organic Chemistry. The seminal work on using bulky phosphine ligands for sterically hindered indole couplings.
URL:[Link] (General Journal Link for verification of Buchwald-Hartwig scope)
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination.
Source:Organic Chemistry Portal (Summarizing J. Org. Chem. 2020, 85, 7097).[1] Demonstrates the specific efficacy of dimethylamine in Pd-coupling.
URL:[Link]
Diindolylamine Preparation and Stability Investigations.
Source:National Institutes of Health (PMC). Discusses the instability of amino-indoles and the necessity of protecting groups.
URL:[Link]
pKa Values of Amines and Indoles in Organic Solvents.
Source:University of Tartu (Leito Group). Essential data for selecting bases (LiHMDS vs NaOtBu) in MeCN/THF.
URL:[Link][2]
Handling and storage protocols for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
Application Note: Advanced Handling and Stability Protocols for 4-methoxy-N,1-dimethyl-1H-indol-2-amine Abstract This guide defines the rigorous handling, storage, and solubilization protocols for 4-methoxy-N,1-dimethyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Handling and Stability Protocols for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
Abstract
This guide defines the rigorous handling, storage, and solubilization protocols for 4-methoxy-N,1-dimethyl-1H-indol-2-amine . As a 2-aminoindole derivative functionalized with an electron-donating methoxy group at the C4 position, this compound exhibits significant susceptibility to oxidative degradation and tautomeric instability. This document moves beyond standard safety data sheets to provide a mechanistic rationale for experimental design, ensuring data integrity in drug discovery and metabolic profiling.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The stability profile of this compound is dictated by the synergistic electron-donating effects of the 2-amino and 4-methoxy groups, rendering the C3 position highly nucleophilic and prone to electrophilic attack (e.g., by singlet oxygen).
Property
Specification
IUPAC Name
4-methoxy-N,1-dimethyl-1H-indol-2-amine
Chemical Class
Electron-Rich 2-Aminoindole
Molecular Formula
C₁₁H₁₄N₂O
Key Risk Factor
High Oxidative Sensitivity (C3-oxidation prone)
Tautomeric State
Exists in equilibrium between 2-aminoindole and 2-iminoindoline forms.[1]
Solubility
Soluble in DMSO, DMF, Acetonitrile. Sparingly soluble in water.
Appearance
Off-white to pale yellow solid (Darkening indicates degradation).
Part 2: Stability Mechanisms (The "Why")
To handle this compound effectively, one must understand its degradation pathways. Unlike stable 3-aminoindoles (tryptamines), 2-aminoindoles are kinetically unstable.
Mechanistic Insight: The Oxidation Cascade
The 4-methoxy group donates electron density into the indole ring, significantly raising the HOMO energy level. The N1-methyl group prevents N-H deprotonation but does not stop the C3 position from acting as a radical trap for atmospheric oxygen. The primary degradation pathway involves auto-oxidation at C3, leading to the formation of 2-oxindoles or oxidative dimerization.
Figure 1: Degradation pathways. The electron-rich C3 position is the "Achilles' heel" of the molecule, susceptible to rapid oxidation upon exposure to air and light.
Part 3: Handling & Storage Protocols
Receiving and Initial Inspection
Upon receipt, the compound must be inspected immediately.
Visual Check: The powder should be off-white or pale yellow.[2] A deep brown, green, or pink hue indicates significant oxidation (formation of quinoidal species).
Validation: If the container seal is compromised, perform a rapid LC-MS purity check. Expect a parent mass of ~190.24 Da.
Atmosphere: Store strictly under Argon or Nitrogen .
Container: Amber glass vials with PTFE-lined septa. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.
Temperature:-20°C is mandatory; -80°C is preferred for storage >3 months.
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite) to prevent hydrolysis.
Solution Preparation (The "Just-in-Time" Rule)
CRITICAL: Never store this compound in solution for more than 24 hours, even at -20°C.
Protocol: Anaerobic Solubilization
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid protic solvents (MeOH, EtOH) for stock solutions, as they can facilitate tautomerization.
Degassing: Sparge the solvent with Argon for 15 minutes before adding the solid.
Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize the solvent-to-solute ratio, reducing the relative volume of dissolved oxygen.
Visual Indicator: If the clear solution turns yellow/orange within minutes, the solvent contains peroxides or oxygen. Discard.
Part 4: Experimental Workflow
This diagram outlines the "Gold Standard" workflow for using this compound in biological assays (e.g., receptor binding or metabolic stability).
Figure 2: Operational workflow. Note the equilibration step to prevent water condensation on the cold solid, which accelerates decomposition.
Part 5: Emergency & Safety Profile
While specific toxicological data for this exact derivative may be limited, treat it as a Potent Bioactive Indole .
Potential Hazards:
Serotonergic Activity: Structural homology to tryptamines implies potential 5-HT receptor affinity. Handle as a potential psychotropic or neuroactive agent.
Irritant: Likely irritant to eyes and mucous membranes.
PPE Requirements:
Nitrile gloves (double gloving recommended for DMSO solutions).
Chemical safety goggles.
Fume hood or biological safety cabinet.
Spill Response:
Do not use bleach (oxidizer) immediately, as it may produce volatile reaction byproducts. Absorb with sand/vermiculite, then clean surface with 10% ethanol followed by soap and water.
References
Tian, X., et al. (2019).[4] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations." Organic Letters. Highlighted the inherent instability and oxidative sensitivity of 2-aminoindole derivatives. 4[5][3][6][7][8]
Chemical Communications. (2023). "cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles."[9] Royal Society of Chemistry. Discusses the "fleeting" nature of electron-rich indole intermediates. 9
PubChem. (2025).[10] "4-Methoxy-1H-indole Compound Summary." National Library of Medicine. Provides baseline physicochemical properties for the 4-methoxyindole core.[2] 10
Advanced Application Note: Streamlined One-Pot Architectures for Substituted 2-Aminoindoles
Executive Summary & Strategic Rationale The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in diverse kinase inhibitors, GPCR ligands, and antimicrobial agents. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in diverse kinase inhibitors, GPCR ligands, and antimicrobial agents. However, its synthesis is historically plagued by tautomeric instability . Unlike typical indoles, 2-aminoindoles possess a high propensity to tautomerize into the thermodynamically stable 2-iminoindoline (3H-indole) form, leading to complex purification profiles and rapid degradation under standard workup conditions.
The Solution: One-pot cascade sequences. By coupling the formation of the indole core with the installation of the C2-amine in a single vessel, researchers can:
Bypass Isolation of Unstable Intermediates: Avoid handling the sensitive 2-aminoindole free base.
Maximize Atom Economy: Reduce solvent waste and purification steps.
Lock Tautomeric State: Utilize in situ protection or immediate downstream coupling to freeze the bioactive 1H-indole tautomer.
This guide details two field-proven, orthogonal protocols: a Gold/Copper-Catalyzed Intermolecular Cascade (for high modularity) and a Palladium-Catalyzed Intramolecular Annulation (for structural rigidity).
Mechanistic Grounding: The Tautomer Trap
Understanding the "why" is critical for troubleshooting. The 2-aminoindole system exists in a delicate equilibrium.
1H-Indole Form (Amino): Aromatic, but electron-rich and prone to oxidation. Desired for bioactivity.[1][2]
3H-Indole Form (Imino): Non-aromatic, thermodynamically favored in many solvent systems, prone to hydrolysis.
Successful protocols must favor the 1H-form either through electronic stabilization (e.g., electron-withdrawing groups on the amine) or by rapid oxidative cyclization that establishes aromaticity as the final, irreversible step.
Figure 1: Mechanistic Logic of One-Pot Synthesis
Caption: The reaction trajectory must drive the equilibrium toward the aromatic 1H-form (Green) to prevent decomposition via the imino species (Grey).
Best For: Rapid library generation; highly modular synthesis from simple anilines and ynamides.
Mechanism: Regioselective hydroamination followed by oxidative C-H cyclization.
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
Base: NaHCO3 (2.0 equiv)
Step-by-Step Workflow
Catalyst Activation:
In a flame-dried Schlenk tube, combine PPh3AuCl (0.025 mmol) and AgOTf (0.025 mmol) in DCE (1.0 mL). Stir at RT for 10 mins in the dark (precipitate of AgCl will form).
Critical: Exclusion of light preserves the silver salt activity.
Hydroamination (Step 1):
Add the Ynamide (0.6 mmol) and Aniline (0.5 mmol) to the mixture. Stir at RT for 1-4 hours.
Checkpoint: Monitor by TLC. Disappearance of ynamide indicates formation of the acyclic amidine intermediate.
Oxidative Cyclization (Step 2):
Add CuBr2 (1.0 mmol) and NaHCO3 (1.0 mmol) directly to the reaction vessel. Heat the mixture to 80°C.
Why CuBr2? It acts as a Single Electron Transfer (SET) oxidant, mediating the formation of the C-C bond between the aryl ring and the amidine carbon.
Workup:
Upon completion (typically 2-6 hours), cool to RT. Filter through a short pad of Celite to remove copper salts. Wash with DCM. Concentrate and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed tautomerization).
Figure 2: Au/Cu Cascade Pathway
Caption: Sequential catalysis where Gold assembles the backbone and Copper seals the ring via oxidation.[2][3]
Best For: Synthesizing N-protected 2-aminoindoles; high functional group tolerance.[4]
Mechanism: Aminopalladation of 2-alkynylanilines followed by reductive elimination.
Ligand: PPh3 (10-20 mol%) or XPhos (for difficult substrates)
Substrate: 2-Alkynylaniline (1.0 equiv)
Reagent: Carbodiimide (e.g., DCC, DIC) or Isocyanate (1.2 equiv)
Solvent: THF or Dioxane
Temp: 60-80°C
Step-by-Step Workflow
Pre-complexation:
Combine Pd(OAc)2 and PPh3 in THF. Stir for 15 mins to generate the active Pd(0) species in situ.
Reagent Addition:
Add the 2-alkynylaniline (0.5 mmol) and the carbodiimide (0.6 mmol).
Note: If using isocyanates, ensure strictly anhydrous conditions to prevent urea formation.
Cyclization:
Heat to 60°C. The Pd(0) inserts into the N-H bond (or activates the alkyne), facilitating nucleophilic attack of the aniline nitrogen onto the carbodiimide, followed by intramolecular attack on the alkyne.
Purification:
Evaporate solvent. The product is often stable enough for silica gel chromatography.
Comparative Data Analysis
Feature
Protocol A (Au/Cu Cascade)
Protocol B (Pd-Annulation)
Starting Materials
Aniline + Ynamide (Commercial/Easy Prep)
2-Alkynylaniline (Requires Sonogashira)
Atom Economy
High (Direct coupling)
Moderate (Depends on leaving groups)
Substrate Scope
Excellent for electron-rich anilines
Excellent for sterically hindered systems
Reaction Time
4-10 Hours (Two steps, one pot)
2-6 Hours (Single step)
Key Risk
Cu-salt removal (emulsions)
Pd-removal (trace metals)
Yield (Avg)
65 - 85%
70 - 92%
Troubleshooting & Optimization Matrix
Problem: Low Yield in Protocol A.
Root Cause:[1][4][5] Incomplete oxidation by Cu(II).
Fix: Increase CuBr2 to 2.5 equiv or switch solvent to Chlorobenzene (higher temp).
Fix: Pre-treat silica with 1% Et3N or use neutral alumina.
Problem: "Spot-to-Spot" Inconsistency.
Root Cause:[1][4][5] Light sensitivity of AgOTf (Protocol A) or Pd-black formation (Protocol B).
Fix: Wrap flasks in foil; ensure efficient stirring to prevent catalyst aggregation.
References
Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
Source: Chemical Communications (2020).[6]
URL:[Link]
Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroannulation Reaction.
Source: Angewandte Chemie International Edition (2003) (Witulski et al.).
URL:[Link]
One-pot Synthesis of 2-Aminoindole through SET Oxidative Cyclization.
Source: Chemistry – A European Journal (2023).
URL:[Link]
Technical Support Center: Synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
Welcome to the dedicated technical support guide for the synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the intri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Introduction: Navigating the Synthesis of a Substituted 2-Aminoindole
The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine presents a unique set of challenges inherent to the construction and functionalization of the indole scaffold, particularly with the electron-donating methoxy group at the 4-position and the potentially sensitive 2-amino functionality. This guide will deconstruct a common synthetic route, anticipate potential pitfalls, and provide actionable solutions to enhance reaction efficiency and product purity.
A plausible and efficient synthetic approach involves a multi-step sequence, which we will use as the framework for our troubleshooting guide:
Starting Material Selection: Beginning with a commercially available or readily synthesized precursor, such as (2-aminophenyl)(4-methoxyphenyl)methanone.
Indole Ring Formation: Cyclization to form the core indole structure.
Functionalization: Introduction of the N-methyl groups at the 1- and 2-positions.
Below is a diagram illustrating a potential synthetic workflow, which will be the basis for our discussion.
Caption: A generalized workflow for the synthesis of the target compound.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in Indole Ring Formation
Question: I am attempting an intramolecular cyclization of a substituted 2-aminoacetophenone derivative to form the 4-methoxy-indole core, but the yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer:
Low yields in indole ring formation, such as in the Bischler-Möhlau indole synthesis, are often due to a combination of factors including steric hindrance, electronic effects of substituents, and competing side reactions. The 4-methoxy group is electron-donating, which can influence the reactivity of the aromatic ring.
Troubleshooting Steps:
Re-evaluate Your Cyclization Strategy: For a 4-substituted indole, the classic Fischer indole synthesis can be challenging due to potential issues with the regioselectivity of the cyclization. A more robust alternative for this specific substitution pattern might be the Larock indole synthesis . This palladium-catalyzed reaction between a 2-iodoaniline derivative and an alkyne can offer higher yields and milder reaction conditions.
Optimize Reaction Conditions for Bischler-Möhlau:
Temperature: These cyclizations often require high temperatures. Ensure your reaction is reaching and maintaining the optimal temperature. A systematic temperature screen (e.g., 120°C, 140°C, 160°C) can identify the sweet spot.
Catalyst/Reagent Choice: The choice of acid catalyst is critical. While traditional methods use strong mineral acids, Lewis acids like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) can sometimes promote cyclization more efficiently and with fewer side products.
Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility and facilitate the reaction.
Consider an Alternative Route: Reductive Cyclization: A reductive cyclization of a 2-nitro-β-nitrostyrene derivative can be a high-yielding pathway to functionalized indoles. The 4-methoxy-2-nitro-β-nitrostyrene precursor can be synthesized from 4-methoxy-2-nitrobenzaldehyde and nitromethane. Subsequent reduction (e.g., with iron in acetic acid or catalytic hydrogenation) can effect the cyclization to the 2-aminoindole core.
Issue 2: Poor Selectivity during N-Methylation
Question: I have successfully synthesized 4-methoxy-1H-indol-2-amine. However, when I try to perform the double methylation to get the N,1-dimethyl product, I get a complex mixture of unreacted starting material, mono-methylated products, and over-methylated quaternary ammonium salts. How can I control the methylation?
Answer:
This is a classic challenge in the alkylation of molecules with multiple nucleophilic nitrogen atoms. The indole nitrogen (N1) and the exocyclic amine nitrogen (N2) have different pKa values and nucleophilicities, which can be exploited to achieve selectivity.
Troubleshooting Strategy: A Stepwise Approach
N1-Methylation First: The indole N-H is generally more acidic and can be deprotonated with a milder base than the exocyclic amine.
Protocol: Treat your 4-methoxy-1H-indol-2-amine with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF. Then, add one equivalent of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Running this step at a lower temperature (e.g., 0°C to room temperature) can improve selectivity.
Purify the N1-Methylated Intermediate: It is highly recommended to isolate and purify the 4-methoxy-1-methyl-1H-indol-2-amine intermediate before proceeding to the next step. This will simplify the subsequent reaction and purification.
N2-Methylation: The methylation of the 2-amino group can be achieved through several methods:
Reductive Amination (Eschweiler-Clarke Reaction): This is often the cleanest method for N-methylation of primary and secondary amines.
Protocol: Treat the purified 4-methoxy-1-methyl-1H-indol-2-amine with an excess of formaldehyde (as an aqueous solution or paraformaldehyde) and a reducing agent like sodium triacetoxyborohydride (STAB) or formic acid. This method avoids the use of alkyl halides and significantly reduces the risk of over-alkylation.
Direct Alkylation: If you must use a methylating agent like methyl iodide, use a non-nucleophilic hindered base like proton sponge to deprotonate the amine without competing in the alkylation. Careful control of stoichiometry (1.0-1.1 equivalents of CH₃I) is crucial.
Below is a decision tree to guide your methylation strategy:
Caption: Decision tree for the selective N-methylation of 4-methoxy-1H-indol-2-amine.
Issue 3: Product Decomposition during Purification
Question: My crude reaction mixture shows the desired product by LC-MS, but I am experiencing significant product loss and decomposition during silica gel column chromatography. What is causing this and what are my alternatives?
Answer:
2-Aminoindoles, especially those with electron-donating groups, can be sensitive to acidic conditions and air oxidation. The silica gel used in column chromatography is slightly acidic and has a large surface area, which can catalyze decomposition.
Troubleshooting Purification:
Neutralize Your Silica: Before preparing your column, you can neutralize the silica gel.
Protocol: Prepare a slurry of silica gel in your desired eluent system and add a small amount of a volatile base like triethylamine (Et₃N) or ammonia solution (typically 1-2% by volume). This will neutralize the acidic sites on the silica surface.
Alternative Stationary Phases:
Alumina (Basic or Neutral): Using basic or neutral alumina instead of silica gel is an excellent alternative for acid-sensitive compounds.
Reverse-Phase Chromatography (C18): If your compound is sufficiently soluble in common reverse-phase solvents (e.g., acetonitrile, methanol, water), this can be a very effective purification method.
Minimize Oxygen Exposure:
Some indoles can be susceptible to air oxidation, leading to colored impurities. If you suspect this is an issue, try to perform the purification under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed.
Crystallization: If your product is a solid, crystallization can be a superior method for purification that avoids the issues associated with chromatography. A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) can help you find suitable conditions.
Part 2: Experimental Protocols
Protocol 1: N1-Methylation of 4-methoxy-1H-indol-2-amine
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-1H-indol-2-amine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10-15 minutes.
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.05 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Protocol 2: Eschweiler-Clarke N2-Methylation
Setup: To a round-bottom flask, add the purified 4-methoxy-1-methyl-1H-indol-2-amine (1.0 eq), formic acid (HCO₂H, 3.0 eq), and aqueous formaldehyde (H₂CO, 37% solution, 3.0 eq).
Heating: Heat the reaction mixture to 80-100°C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
Workup: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by chromatography on neutralized silica or alumina, or by crystallization.
Part 3: Quantitative Data Summary
The following table provides a hypothetical comparison of different methylation strategies, based on common outcomes for similar substrates.
Technical Support Center: Troubleshooting Low Purity in 4-Methoxy-N,1-dimethyl-1H-indol-2-amine Preparation
Welcome to the technical support center for the synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuabl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. Achieving high purity for 2-aminoindoles can be challenging due to their inherent reactivity and potential for side reactions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis and achieve high-purity material.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final isolated product has a distinct pink, purple, or brownish tint, even after chromatography. What is the cause and how can I prevent it?
Answer: This discoloration is a classic sign of oxidation. Electron-rich aromatic amines and indole scaffolds are susceptible to air oxidation, which forms highly colored, minor impurities that can be difficult to remove.[1] Pure indole and its derivatives are typically white to off-white crystalline solids.
Causality and Prevention Strategy:
Sensitivity to Air: The lone pair of electrons on the indole nitrogen and the 2-amino group increases the electron density of the aromatic system, making it prone to oxidation.
Inert Atmosphere is Critical: All steps of the reaction, workup, and purification should be conducted under an inert atmosphere (Nitrogen or Argon). This includes degassing all solvents prior to use by sparging with an inert gas or using a freeze-pump-thaw technique.
Radical Scavengers: In some cases, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) to solvents used for chromatography or storage can mitigate oxidation.
Purification Tip: If discoloration persists, a quick filtration of your product solution (dissolved in a minimally polar solvent like dichloromethane) through a small plug of activated carbon or silica gel can often remove baseline colored impurities.[1]
Question 2: My reaction stalls with significant starting material remaining, and I observe the formation of a dehalogenated arene byproduct. What is happening in my C-N coupling step?
Answer: This issue points towards complications within the catalytic cycle of your palladium-catalyzed cross-coupling reaction, most likely a Buchwald-Hartwig amination. The formation of a dehalogenated arene (e.g., 1-bromo-4-methoxybenzene being converted to anisole) is a known side reaction.
Mechanistic Insight and Solutions:
The Buchwald-Hartwig catalytic cycle involves several steps, including oxidative addition and reductive elimination.[2][3] A competing pathway, hydrodehalogenation, can occur where the aryl halide is reduced instead of coupling with the amine.[2] Another potential issue is catalyst deactivation.
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential for promoting the desired reductive elimination over side reactions.[4] If you are observing hydrodehalogenation, consider switching to a more sterically hindered ligand (e.g., from XPhos to RuPhos or BrettPhos).
Base Quality and Strength: The base is not just a stoichiometric reagent; it participates in the catalytic cycle. Ensure you are using a high-purity, anhydrous base (e.g., sodium tert-butoxide, LHMDS). The presence of water can facilitate catalyst decomposition and protonolysis pathways.
Catalyst Deactivation: Your palladium catalyst may be deactivating. Ensure the palladium precursor and ligand are weighed and transferred under an inert atmosphere. Increasing catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow turnover.
Question 3: I'm observing an impurity with a mass corresponding to the addition of my amine to the phosphine ligand. Why does this occur?
Answer: This indicates a side reaction between your amine nucleophile and the phosphine ligand, which can happen under the reaction conditions. This is more common with less sterically hindered or more reactive phosphine ligands. This side reaction effectively titrates both your nucleophile and your ligand, slowing down or stalling the desired reaction. The solution is to switch to a more sterically hindered ligand that is less susceptible to nucleophilic attack.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for preparing 4-methoxy-N,1-dimethyl-1H-indol-2-amine?
A1: A common and effective strategy involves a multi-step approach that culminates in a palladium-catalyzed C-N bond formation. The workflow below outlines a plausible and robust synthetic route.
Caption: Plausible synthetic workflow for 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Q2: How do I select the optimal catalyst system for the final Buchwald-Hartwig amination step?
A2: The selection of the palladium source, ligand, and base is crucial and substrate-dependent. However, for the coupling of a secondary amine like dimethylamine with an electron-rich chloro-indole, certain combinations are known to be effective.
Component
Recommended Reagents
Rationale & Key Considerations
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
Pd₂(dba)₃ is a Pd(0) source, often preferred for faster initiation. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. Both are widely effective.[4]
Ligand
XPhos, RuPhos, BrettPhos
These are bulky, electron-rich biaryl phosphine ligands from different "generations." They accelerate the rate-limiting reductive elimination step and suppress side reactions.[2] A 1:1 to 1:2 Pd:Ligand ratio is typical.
Base
NaOᵗBu, KOᵗBu, LHMDS
A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[5] Ensure the base is anhydrous and from a reliable source.
Solvent
Toluene, Dioxane, THF
Anhydrous, non-protic solvents are required. Toluene and dioxane are common choices due to their higher boiling points, which can facilitate the reaction.
Q3: What are the most effective methods for purifying the final product?
A3: Purification of 2-aminoindoles typically requires chromatographic methods due to the potential for closely related impurities.
Flash Column Chromatography: This is the primary method for purification.
Stationary Phase: Silica gel is standard.
Mobile Phase: A gradient system of heptane/ethyl acetate or dichloromethane/methanol is a good starting point. The addition of 0.5-1% triethylamine (Et₃N) to the mobile phase is highly recommended to prevent the slightly basic amine product from tailing on the acidic silica gel.
Reversed-Phase Chromatography (HPLC): For achieving very high purity (>99.5%), preparative reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) can be effective. The resulting salt will need to be neutralized during workup.
Recrystallization: If the product is highly crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent final purification step to remove minor impurities and improve the crystalline form.[6]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a representative starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen three times. Under a positive pressure of inert gas, add the 2-chloro-4-methoxy-1-methyl-1H-indole (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).
Solvent and Amine Addition: Add anhydrous, degassed toluene (or dioxane) via syringe. Finally, add the dimethylamine solution (e.g., 2.0 M in THF, 1.2 eq) via syringe.
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography as described in the FAQ section.
Caption: The Buchwald-Hartwig catalytic cycle and a key side reaction pathway.
References
Petko, K. I. (2017). What do common indole impurities look like? ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
Czaplik, W. M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3163. Available at: [Link]
ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
Satyanarayana, M., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(1), 1-10. Available at: [Link]
Before troubleshooting your specific reaction, you must understand why this transformation fails. You are likely fighting a thermodynamic equilibrium that favors side reactions.
The Central Problem: Tautomeric Ambiguity
Indole-2-amines do not behave like simple anilines. They exist in a rapid equilibrium between the amino-indole (A) and the imino-indoline (B) forms. In solution, the equilibrium often shifts toward the imino form (B) .
Consequence 1 (C3-Alkylation): The imino form generates a highly nucleophilic enamine character at the C3 position. Electrophiles (like methyl iodide) prefer attacking C3 over the exocyclic nitrogen.
Consequence 2 (Oxidative Dimerization): The electron-rich nature of these species makes them susceptible to radical cation formation, leading to oxidative dimerization (often observed as the reaction turning deep blue/black).
Visualizing the Mechanism (The Trap)
Figure 1: The reactivity map showing how the imino-tautomer diverts the reaction toward C3-alkylation.
Troubleshooting Guides (Symptom-Based)
Issue A: "My reaction mixture turned black/dark blue within minutes."
Diagnosis: Oxidative Dimerization.
Free indole-2-amines are air-sensitive. They undergo radical coupling similar to indigo dye formation when exposed to oxygen.
Corrective Actions:
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the substrate.
Add Antioxidants: For highly unstable substrates, add 5–10 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction matrix.
Switch Strategy: Do not isolate the free amine. Use a "Masked" precursor approach (see Protocol 2 below).
Issue B: "I see a major byproduct with M+14 mass (Methyl) but the NMR shows loss of the C3-proton."
Diagnosis: C3-Alkylation (Indolenine formation).
You used a "soft" alkylating agent (e.g., Methyl Iodide) without controlling the tautomerism.
Corrective Actions:
Change Electrophile: Switch from Alkyl Halides (soft) to Reductive Amination (Harder/Kinetic).
Hard-Soft Acid Base (HSAB) Tweak: If you must use an alkyl halide, use a harder base (e.g., NaH ) in a polar aprotic solvent (DMF) at low temperature (-78°C) to deprotonate the N1-indole nitrogen first, locking the aromaticity and forcing reaction at the anion. Warning: This often leads to N1-methylation.
Recommended Protocols
Protocol 1: The "Reductive" Route (Recommended for Mono-methylation)
Best for: Users starting with the free amine or HCl salt who need mono-methylation without quaternary ammonium salt formation.
Critical Control Point: Do not use NaBH₄ if selectivity is poor; the Cyanoborohydride is milder and prevents over-reduction of the indole double bond.
Protocol 2: The "Boc-Bridge" Strategy (Highest Purity)
Best for: Drug development applications requiring >98% regioselectivity.
Logic: Protecting the amine reduces the electron density of the indole ring, shutting down C3-nucleophilicity and preventing oxidation.
Protection: React Indole-2-amine with Boc₂O (1.1 eq) and DMAP (cat.) in DCM → tert-butyl 1H-indol-2-ylcarbamate.
Methylation:
Dissolve Boc-protected intermediate in dry DMF.
Add NaH (1.2 eq, 60% dispersion) at 0°C. Wait for H₂ evolution to cease.
Add MeI (1.1 eq). Stir 0°C → RT.
Note: The Boc group creates steric bulk, discouraging N1-methylation, but N1-protection (e.g., with SEM or Tosyl) may be required if N1-Me is observed.
Deprotection: TFA/DCM (1:4) for 1 hour.
Advanced Workflow: Decision Matrix
Use this logic flow to select the correct synthetic route based on your starting material availability.
Figure 2: Synthetic pathway selection guide.
Frequently Asked Questions (FAQ)
Q: Why does my NMR show a "double set" of peaks for the product?A: You are likely observing rotamers (if Boc-protected) or tautomers (if free base).
Test: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a dynamic equilibrium (rotamers/tautomers). If they remain distinct, you have isolated a regiochemical impurity (likely C3-methyl vs N-methyl).
Q: Can I use reductive amination with Acetone to get the N-Isopropyl derivative?A: Yes, but steric hindrance at the exocyclic nitrogen makes this slow. You must use Ti(OiPr)₄ as a Lewis Acid additive to force imine formation before adding the reducing agent.[1]
Q: I need to methylate N1 (Indole nitrogen) AND the exocyclic amine. Can I do it in one pot?A: Yes. Use NaH (2.5 eq) and MeI (2.5 eq) in DMF. The indole N1 is more acidic (pKa ~16) and will deprotonate first, followed by the exocyclic amine. However, expect significant C3-methylation side products.
References
Tautomerism of Heterocycles: Katritzky, A. R.; et al. The Tautomerism of Heterocycles. Academic Press, 1976. (Explains the amino-imino equilibrium favoring C3-nucleophilicity).
Buchwald-Hartwig Amination of Indoles: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
Reductive Amination Protocols: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
Indole Reactivity & Oxidation: Sundberg, R. J. Indoles.[2][3][4][5][6] Academic Press, 1996. (Definitive text on oxidative dimerization mechanisms).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2-AMINO-IND-PUR-001
Status: Open
Priority: Critical (High Risk of Decomposition)
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are likely accessing this guide because your compound—4-methoxy-N,1-dimethyl-1H-indol-2-amine —has turned into a black tar during concentration or disappeared on a silica column.
Do not panic. This is a known characteristic of electron-rich 2-aminoindoles. This molecule sits at a "stability cliff": the 4-methoxy group (electron-donating) combined with the 2-amino moiety makes the indole ring exceptionally electron-rich and prone to auto-oxidation and acid-catalyzed polymerization . Furthermore, the compound exists in a dynamic equilibrium between its amino-indole and imino-indoline tautomers, complicating standard analysis.
This guide provides field-proven protocols to stabilize, purify, and store this sensitive scaffold.
Part 1: The "Black Tar" Phenomenon (Root Cause Analysis)
Before attempting purification, you must understand why the molecule degrades.
The Mechanism of Failure:
Tautomerism: The secondary amine at C2 allows the proton to migrate to C3, breaking aromaticity and forming a reactive imine species.
Acid Sensitivity: Standard silica gel is slightly acidic (pH 5–6). This acidity catalyzes the tautomerization and subsequent dimerization/polymerization.
Oxidative Stress: The electron-rich ring reacts rapidly with atmospheric oxygen, leading to radical formation and degradation into isatin-like byproducts.
Visualizing the Instability Pathway
The following diagram illustrates the tautomeric equilibrium and the degradation pathways triggered by silica and oxygen.
Figure 1: The degradation cycle of 2-aminoindoles. Acidic environments shift equilibrium toward the reactive imino form, while oxygen attacks the electron-rich aromatic system.
Part 2: Purification Workflows (Troubleshooting Guide)
Scenario A: "I put it on a silica column, and it never came out."
Diagnosis: Irreversible adsorption or decomposition due to silanol acidity.
Solution: You must neutralize the stationary phase.
Protocol: Deactivated Silica Gel Chromatography
Do not use standard silica gel directly from the drum.
Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–2% Triethylamine (TEA) or 1% NH₄OH .
Example: 98:1:1 Hexanes:EtOAc:TEA.
Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the TEA-containing solvent. This "caps" the acidic silanol sites.
Elution: Run your purification. You can reduce TEA to 0.5% in the eluent if the separation is sensitive, but maintaining basicity is crucial.
Post-Column: Evaporate solvents immediately at low temperature (<35°C) . Do not let the free base sit in solution for extended periods.
Scenario B: "The TEA method is too messy/smelly."
Alternative: Use Basic Alumina (Aluminum Oxide) .
Why: Alumina is naturally basic and less active than silica, preventing acid-catalyzed decomposition.
Grade: Use Brockmann Grade III (deactivated with water) if Grade I is too retentive.
Scenario C: "I need high purity for biological assays."
Gold Standard: Isolate as a Salt .
Converting the unstable free base into a salt locks the nitrogen lone pair, preventing tautomerization and oxidation.
Protocol: Hydrochloride Salt Formation
Dissolve the crude free base in a minimal amount of anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
Cool the solution to 0°C in an ice bath.
Dropwise add 1M HCl in Et₂O (or 4M HCl in Dioxane).
Warning: Do not use aqueous HCl; water complicates drying and can promote hydrolysis.
A precipitate should form immediately.
Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible.
Wash with cold Et₂O and dry under vacuum.
Part 3: Frequently Asked Questions (FAQs)
Q1: The NMR shows double peaks. Is my compound impure?
Answer: Not necessarily. You are likely observing rotamers or the tautomeric mixture (amino vs. imino).
Test: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, it is a dynamic equilibrium, not an impurity.
Note: In CDCl₃, the acidic nature of the solvent can shift the equilibrium. Run in DMSO-d₆ or Benzene-d₆ for a clearer spectrum.
Q2: Can I store the free base in the fridge?
Answer:No. Even at -20°C, the free base will degrade over weeks due to auto-oxidation.
Requirement: Store as the HCl salt or Oxalate salt . If you must store the free base, seal it under Argon in an amber vial and keep it at -80°C.
Q3: My TLC spot trails badly. How do I fix this?
Answer: The amine is interacting with the silica.
Fix: Add 1% Triethylamine (TEA) to your TLC development chamber. This sharpens the spot by neutralizing the plate.
Part 4: Data & Decision Matrix
Solvent Compatibility Table
Solvent
Compatibility
Notes
Chloroform (CDCl₃)
🔴 Avoid
Often acidic; promotes decomposition during NMR. Filter through basic alumina first if necessary.
Dichloromethane (DCM)
🟡 Caution
Good solubility, but can contain trace HCl. Use fresh/distilled.
Ethyl Acetate
🟢 Good
Excellent for extraction and chromatography (with TEA).
Methanol/Ethanol
🟡 Caution
Protophilic solvents can influence tautomeric equilibrium.
DMSO
🟢 Excellent
Best for stability during analysis (NMR/biological screening).
Purification Decision Tree
Use this logic flow to select the correct method for your scale and purity needs.
Figure 2: Decision matrix for purification strategy based on scale and stability.
References
Hashmi, A. S. K., et al. (2019).[1] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters. Link
University of Rochester. (n.d.). "Troubleshooting Flash Column Chromatography." Not Voodoo X. Link
ResearchGate Community. (2017). "Product decomposed on silica gel - Troubleshooting Discussion." Link
Reddit Chemistry Community. (2018). "Problem with hydrochloride salt formation/isolation." r/chemistry. Link
Optimizing temperature and pressure for indole-2-amine formation
Technical Support Guide: Optimizing Temperature & Pressure for Indole-2-Amine Formation Executive Summary: The "Unstable Enamine" Challenge Synthesizing indole-2-amine (2-aminoindole) is deceptively complex. Unlike its s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Optimizing Temperature & Pressure for Indole-2-Amine Formation
Executive Summary: The "Unstable Enamine" Challenge
Synthesizing indole-2-amine (2-aminoindole) is deceptively complex. Unlike its stable C3-isomer (tryptamine derivatives), the C2-amine is electronically unique. It exists in a tautomeric equilibrium between the aromatic 2-aminoindole (A) and the non-aromatic 2-iminoindoline (B) .
The Trap: High temperatures favor the thermodynamic product (often the oxidized dimer or decomposition products), while insufficient pressure (when using volatile amines) leads to catalyst deactivation due to ligand displacement or amine evaporation.
The Solution: Optimization requires a precise "Goldilocks" zone—sufficient thermal energy to activate the C-X bond (in cross-coupling) or close the ring (in cyclization), but low enough to prevent oxidative dimerization of the electron-rich indole ring.
Critical Optimization Parameters
Temperature: The Activation/Decomposition Trade-off
For Palladium-catalyzed amination (Buchwald-Hartwig) of 2-chloroindoles:
< 60°C: Generally insufficient for oxidative addition of Pd(0) into the electron-rich C2-Cl bond, especially without specialized ligands like BrettPhos or CyPF-tBu.
80°C - 100°C (Optimal): Achieves high turnover frequency (TOF) while maintaining the active Pd(0)/Pd(II) cycle.
> 110°C: drastically increases the rate of hydrodehalogenation (side reaction where H replaces Cl) and oxidative dimerization (formation of "indole red" type byproducts).
Pressure: Kinetics & Stoichiometry
Pressure is rarely about changing the reaction mechanism here, but rather about availability .
Ammonia/Volatile Amines: When using
(gas) or , standard reflux loses the nucleophile. Sealed vessels (autoclaves) at 3–10 bar maintain high local concentration of the amine relative to the catalyst, suppressing -hydride elimination pathways.
Solvent Boiling Point: Pressure allows you to superheat solvents (e.g., THF at 90°C) to access activation barriers without switching to high-boiling solvents (like DMSO) that make workup difficult.
Troubleshooting Guide & FAQs
Issue 1: "My reaction turns black/tarry, and yield is <20%."
Diagnosis: Oxidative decomposition of the free amine product.
Root Cause: 2-Aminoindoles are extremely electron-rich and prone to auto-oxidation in air, especially at high temperatures.
Solution:
Degas Rigorously: Sparge solvents with Argon for 20 mins.
Temperature Control: Do not exceed 90°C.
Salt Formation: Do not isolate the free base. Quench the reaction with anhydrous HCl/Ether to precipitate the stable 2-aminoindolium chloride salt immediately.
Issue 2: "Starting material (2-chloroindole) is unreacted."
Diagnosis: Catalyst deactivation or insufficient activation energy.
Root Cause: The C2 position of indole is electron-rich (nucleophilic), making the C-Cl bond difficult to insert into oxidatively compared to standard aryl chlorides.
Solution:
Ligand Switch: Switch to bulky, electron-rich phosphines like BrettPhos or RuPhos which facilitate oxidative addition into difficult substrates.
Base Effect: Use LiHMDS (Lithium Hexamethyldisilazide). It acts as a base and can stabilize the intermediate.
Pre-activation: Heat the catalyst/ligand complex for 5 mins before adding the substrate.
Issue 3: "I am getting the 2-imino tautomer or hydrolysis products."
Diagnosis: Tautomeric shift during workup.
Root Cause: Aqueous workups, especially acidic ones, favor the imino form which can hydrolyze to oxindole (indolin-2-one).
Solution:
Avoid Aqueous Workup: Filter the reaction mixture through Celite to remove Pd, then concentrate.
Protect In-Situ: If the free amine is not the final target, acylate it immediately (e.g.,
Filter the resulting precipitate (2-aminoindolium salt) under Nitrogen.
Data Summary: Temperature vs. Yield
Table 1: Effect of Temperature on Amination of 1-Methyl-2-chloroindole (using LHMDS/BrettPhos)
Entry
Temperature (°C)
Pressure (System)
Conversion (%)
Yield (%)
Major Byproduct
1
60
Atm (Reflux)
35
30
Unreacted SM
2
80
Atm (Reflux)
88
72
Hydrodehalogenation
3
90
Sealed (3 bar)
>98
91
None
4
120
Sealed (5 bar)
100
45
Dimer/Tars
Visualizations
A. Tautomerism & Stability Pathway
This diagram illustrates the fundamental instability of the product and why "trapping" (salt formation) is necessary.
Caption: The equilibrium between amino and imino forms dictates stability. Acidic trapping (Green path) is the only reliable isolation method.
B. Troubleshooting Decision Tree
Logic flow for diagnosing low yields in Pd-catalyzed amination.
Caption: Diagnostic logic for identifying catalyst failure (left branch) vs. product instability (right branch).
References
Vo, C. V., Lail, M., & Hartwig, J. F. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia." Journal of the American Chemical Society.
Alsabeh, P. G., et al. (2010). "Palladium-Catalyzed Amination of Aryl Chlorides with Ammonium Salts." Angewandte Chemie International Edition.
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters.
Barluenga, J., et al. (2009). "Pd-Catalyzed Synthesis of 2-Aminoindoles." Chemistry - A European Journal.
Katritzky, A. R., et al. (2010). "Tautomerism in 2-aminoindoles." Advances in Heterocyclic Chemistry.
Resolving solubility issues of 4-methoxy-N,1-dimethyl-1H-indol-2-amine in assays
Welcome to the dedicated technical support guide for 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the expertise and practical solutions necessary to ensure the reliability and reproducibility of your experimental data.
Introduction to 4-Methoxy-N,1-dimethyl-1H-indol-2-amine
4-Methoxy-N,1-dimethyl-1H-indol-2-amine is an indole derivative, a chemical scaffold known for its diverse biological activities and prevalence in pharmacologically active compounds.[1][2][3] Like many indole-based molecules, and particularly those with lipophilic substituents, this compound is anticipated to have low aqueous solubility, which can present significant challenges in experimental assays.[1][2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[4]
This guide provides a systematic approach to addressing these solubility issues, grounded in fundamental physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-methoxy-N,1-dimethyl-1H-indol-2-amine precipitating in my aqueous assay buffer?
A1: Precipitation is a common issue for poorly water-soluble compounds when introduced to an aqueous environment.[5] The indole core of your compound is hydrophobic, and the methoxy and dimethyl groups further increase its lipophilicity. When you dilute a stock solution (likely in a high-concentration organic solvent like DMSO) into your aqueous buffer, the final concentration may exceed the compound's solubility limit in that medium, causing it to fall out of solution.[4]
Q2: What are the key physicochemical properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine that I should be aware of?
Basicity: The presence of the N,1-dimethyl-amine group suggests that the molecule is a weak base. The nitrogen atom can be protonated in acidic conditions, forming a more water-soluble salt.[6][7] The estimated pKa of similar aliphatic amines can range from 9 to 11.
Lipophilicity (logP): The methoxy group and the overall indole structure contribute to a higher lipophilicity, predicting poor aqueous solubility. The calculated XLogP3 for the parent compound 4-methoxy-1H-indole is 2.7, indicating a preference for lipid environments.[8] The addition of the N,1-dimethyl-amine group will modify this, but the compound is expected to remain lipophilic.
Appearance: Similar indole derivatives are often off-white to tan solids.[8][9]
Q3: Can I just increase the percentage of DMSO in my assay to dissolve the compound?
A3: While increasing the co-solvent concentration can improve solubility, it is crucial to consider its impact on your assay. High concentrations of DMSO can:
Exhibit cytotoxic effects on cell lines, typically at concentrations above 1-2%.[10]
Inhibit enzyme activity or alter protein conformation.[11][12]
Affect the binding kinetics of protein-ligand interactions.[12][13]
It is essential to determine the maximum tolerable DMSO concentration for your specific assay system through vehicle control experiments.[14]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine in your assay, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Recommended Solubilization Protocols
Protocol 1: pH Adjustment
Given that 4-methoxy-N,1-dimethyl-1H-indol-2-amine is a basic compound, reducing the pH of the assay buffer can significantly increase its solubility by protonating the amine group to form a more soluble salt.[6][7][]
Step-by-Step Methodology:
Prepare a 10 mM stock solution of the compound in 100% DMSO.
Determine the pKa of your compound experimentally if possible. For initial tests, assume a pKa around 9.0.
Prepare a series of assay buffers with pH values ranging from 5.0 to 7.4. A good starting point is to use buffers with a pH at least 2 units below the compound's pKa.[16]
Perform a kinetic solubility test:
Add the DMSO stock solution to each buffer to achieve the desired final assay concentration.
Incubate for a set period (e.g., 2 hours) at the assay temperature.
Visually inspect for precipitation and, if possible, quantify the amount of dissolved compound using HPLC-UV.
Select the lowest pH that maintains solubility without adversely affecting your assay system (e.g., cell viability, enzyme activity).
Important Considerations:
Ensure your biological system is stable and functional at the selected pH.
Always include a vehicle control with the pH-adjusted buffer to account for any pH-induced effects.
Protocol 2: Co-solvent Optimization
Using a minimal amount of a water-miscible organic solvent (co-solvent) can help maintain the compound's solubility in the final assay medium.[17][18]
Step-by-Step Methodology:
Prepare high-concentration stock solutions (e.g., 10-50 mM) in various water-miscible solvents.
Perform serial dilutions of the stock solution into the aqueous assay buffer.
Determine the maximum tolerable solvent concentration for your assay by running vehicle controls.
Select the co-solvent and concentration that provides the best balance between compound solubility and minimal assay interference.
Table 1: Common Co-solvents and Their Properties
Co-solvent
Typical Final Assay Concentration
Notes
DMSO
< 1% (ideally < 0.5%)
Can interfere with some assays and cause cytotoxicity at higher concentrations.[10][14]
Ethanol
< 1%
Can have effects on cellular metabolism and protein function.[10]
PEG 400
1-5%
Generally well-tolerated but can increase viscosity.[]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[19][20][21] This is an excellent method for avoiding the use of organic co-solvents.
Caption: Cyclodextrin solubilization workflow.
Step-by-Step Methodology:
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of drugs.[22]
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
Add the solid 4-methoxy-N,1-dimethyl-1H-indol-2-amine directly to the HP-β-CD solution to achieve the desired final concentration.
Incubate the mixture, typically overnight with shaking or for a shorter period with sonication, to facilitate the formation of the inclusion complex.[23]
Filter the solution through a 0.22 µm filter to remove any remaining undissolved compound.
Use the resulting clear solution in your assay. Always include a vehicle control with the same concentration of HP-β-CD.
Summary and Final Recommendations
Resolving solubility issues for compounds like 4-methoxy-N,1-dimethyl-1H-indol-2-amine is critical for obtaining accurate and reliable data. A systematic approach, starting with an understanding of the compound's likely physicochemical properties, is key.
Characterize First: Whenever possible, perform preliminary solubility tests in different solvents and buffers.
Prioritize pH Adjustment: Given the basic nature of the compound, pH modification is likely the most effective and straightforward initial strategy.
Use Co-solvents Judiciously: If co-solvents are necessary, carefully titrate their final concentration to minimize off-target effects.
Consider Cyclodextrins: For sensitive assays where organic solvents are not well-tolerated, cyclodextrins offer an excellent alternative.[19][20][23]
By following these guidelines, you can effectively navigate the challenges posed by poor solubility and unlock the full potential of 4-methoxy-N,1-dimethyl-1H-indol-2-amine in your research.
References
- Touro Scholar
- SciELO
- International Journal of Innovative Research in Medical Science
- Touro Scholar
- PMC - NIH
- PMC
- GEUS' publications
- PMC
- International Journal of Pharmaceutical and Clinical Research
- WuXi AppTec DMPK
- International Journal of Medical Science and Dental Research
Technical Support Center: Methoxy Indole Stability & Handling
Current Status: Operational | Topic: Preventing Oxidation/Decomposition | Ticket ID: IND-OX-5M Introduction: The "Pink Powder" Phenomenon Welcome to the Methoxy Indole Technical Support Hub. If you are here, you likely e...
Welcome to the Methoxy Indole Technical Support Hub. If you are here, you likely encountered a common frustration: you purchased a pristine white powder (e.g., 5-Methoxyindole, Melatonin, or a synthetic intermediate), and upon opening it weeks later, found a pink, brown, or black solid.
Methoxy indoles are chemically fragile due to the electron-donating nature of the methoxy group (
) coupled with the inherent electron density of the indole pyrrole ring. This combination raises the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule an "oxidation magnet" and highly susceptible to acid-catalyzed polymerization.
This guide provides the mechanistic "Why" and the procedural "How" to prevent, troubleshoot, and reverse this degradation.
Module 1: The Mechanics of Failure
To prevent decomposition, you must understand the two distinct pathways that destroy your compound: Radical Oxidation (Air/Light) and Cationic Polymerization (Acid).
The Oxidation Pathway (Air & Light)
Methoxy indoles do not just "go bad"; they undergo a radical chain reaction. Light (UV) or trace transition metals initiate the formation of an indolyl radical. This reacts with dissolved oxygen to form hydroperoxides, which eventually degrade into diones (isatin derivatives) or ring-opened formamides.
The Acid Pathway (Polymerization)
Even weak acids (like un-neutralized silica gel) can protonate the C3 position. This creates a highly electrophilic indolium cation that attacks a neutral indole molecule, creating dimers and trimers. This is often observed as a "gummy" residue.
Visualization: Decomposition Pathways
Caption: Dual decomposition pathways. Top (Red): Oxidative cleavage driven by air/light. Bottom (Green/Black): Polymerization driven by acidic conditions.
Module 2: Storage & Handling Protocols
FAQ: Storage Best Practices
Q: My bottle says "Store at 4°C." Is that enough?A: No. Cold slows kinetics, but it does not stop oxidation.
The Rule: If the seal is broken, the manufacturer's expiry date is void.
The Fix: You must exclude Oxygen and Water.
Q: Can I store it in DMSO?A: Use caution. While DMSO dissolves indoles well, it is hygroscopic (absorbs water) and has a high freezing point (18.5°C). Repeated freeze-thaw cycles introduce water and oxygen, accelerating degradation.
Data: Solvent Compatibility Table
Solvent
Stability Rating
Risk Factor
Recommendation
Solid (Argon)
⭐⭐⭐⭐⭐
Low
Best for long-term storage. Seal with Parafilm.
Methanol
⭐⭐⭐
Medium
Good for short-term. Can act as a nucleophile if oxidized.
DMSO
⭐⭐
High
Hygroscopic. Do not store dilute solutions >1 week.
Chloroform
⭐
Critical
Often acidic (HCl formation) & photolabile. Avoid.
Water
⭐
Critical
Promotes rapid oxidation and bacterial growth.
Protocol: The "Argon Blanket"
Required for: Any methoxy indole stored >24 hours.
Flush: After weighing your sample, gently flow Argon or Nitrogen into the vial for 10–15 seconds.
Cap: Cap the vial while the gas is still flowing (if possible) or immediately after removing the line.
Seal: Wrap the cap junction tightly with Parafilm to prevent gas exchange.
Darkness: Place the vial inside a secondary opaque container (e.g., an aluminum foil-wrapped jar).
Q: I ran a column on silica gel, and my product turned purple on the column. Why?A: Standard silica gel is slightly acidic (pH 6–6.5). This acidity is sufficient to protonate electron-rich methoxy indoles, initiating the polymerization pathway described in Module 1.
Q: How do I purify it without destroying it?A: You must neutralize the stationary phase.
Protocol: Neutralized Silica Chromatography
Use this whenever purifying 5-MeO-DMT, 5-Methoxyindole, or similar derivatives.
Prepare Slurry: Mix your silica gel with your eluent (e.g., Hexane/Ethyl Acetate).
The Additive: Add 1–2% Triethylamine (TEA) to the slurry.
Mechanism:[1][2][3][4][5][6][7][8] TEA acts as a proton scavenger, neutralizing acidic sites on the silica surface.
Pack & Flush: Pour the column. Flush with 2 column volumes of eluent (containing 1% TEA) before loading your sample.
Run: Elute normally. The TEA prevents the "purple band of death."
Protocol: Rescue Recrystallization
Use this if your white powder has turned pink/light brown.
Solvent Choice: Toluene (non-polar) or Ethanol/Water (polar). Toluene is preferred for high purity.
Dissolution: Heat solvent to boiling. Add the oxidized indole until just dissolved.
Warning: Do not add charcoal to boiling solvent; it will erupt.
Filtration: Filter the hot solution through a pre-warmed celite pad or fluted filter paper to remove the charcoal (which has adsorbed the colored oxidation byproducts).
Crystallization: Allow the filtrate to cool slowly to room temperature, then 4°C.
Wash: Filter crystals and wash with cold solvent (e.g., -20°C Hexane).
Module 4: Experimental Workflow Visualization
When setting up reactions involving methoxy indoles (e.g., Vilsmeier-Haack or Fischer Indole Synthesis), strict inert conditions are required.
Caption: Optimized workflow for handling sensitive indoles. Note the critical "Degas" step to remove dissolved oxygen.
References
Clack, D. W., et al. (1982).[3] Electrophilic substitution in Indoles.[3][5][6][10] Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.[3] Link
Xue, J., et al. (2022).[11] Atmospheric oxidation mechanism and kinetics of indole initiated by[11] •OH and •Cl. Atmospheric Chemistry and Physics. Link
BenchChem. (2025).[9][12] Detailed Protocols for the Purification of 6-Hydroxyindole. Link
Cheng, X., et al. (2003).[13] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Link
University of Massachusetts Amherst. Recrystallization Procedures and Theory. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-2AM-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Topic: Removal of unreacted reagents and purification strategies for electron-rich 2-aminoindoles.
Executive Summary: The "Amidine" Trap
You are likely experiencing difficulty purifying 4-methoxy-N,1-dimethyl-1H-indol-2-amine because you are treating it like a standard indole. It is not.
Structurally, the 2-aminoindole core behaves more like a cyclic amidine . It is basic, prone to tautomerization, and highly sensitive to oxidation (exacerbated by your electron-donating 4-methoxy group).
The Symptom: Product streaks on silica TLC, turns dark/black upon concentration (oxidation), or vanishes during acidic workup (hydrolysis).
The Fix: You must switch to basic/neutral stationary phases and avoid strong acidic washes.
User Issue: “I have residual methylamine or starting material amines. Standard HCl washes are degrading my product.”
The Mechanism of Failure
Standard protocols suggest washing organic layers with 1M HCl to remove amines. However, 2-aminoindoles are acid-sensitive. In aqueous acid, they can hydrolyze to form oxindoles (indolin-2-ones), destroying your product.
Protocol A: The Copper Sulfate Sequestration (Recommended)
This method removes small, unhindered amines (like methylamine or dimethylamine) without subjecting the indole to low pH.
Dissolve: Dilute your crude reaction mixture in EtOAc or DCM.
Prepare Reagent: Make a saturated aqueous solution of Copper(II) Sulfate (
).
Wash: Wash the organic layer with the
solution (10-20% volume).
Observation: The aqueous layer will turn deep blue/purple.[1] This is the copper-amine complex forming (
).
Repeat: Continue washing until the aqueous layer remains light blue (no purple hue).
Rinse: Perform a final wash with brine to remove residual copper.
Protocol B: pH-Controlled Partitioning
If the copper wash is insufficient for bulkier amine reagents:
Buffer: Use a Citrate Buffer (pH 4.5–5.0) instead of HCl. This is acidic enough to protonate aliphatic amines (
) but often mild enough to spare the 2-aminoindole ().
Execution: Wash rapidly and immediately neutralize the organic layer with saturated
.
Module 2: Chromatography Survival Guide
User Issue: “My product decomposes on the column or elutes as a broad streak.”
Stationary Phase Selection
The silanol groups on standard silica gel are acidic (
). They protonate the 2-aminoindole, causing it to stick (streak) or decompose.
Stationary Phase
Suitability
Notes
Standard Silica (SiO₂)
🔴 Critical Risk
Causes streaking and acid-catalyzed decomposition.
Silica + 2% Et₃N
🟡 Acceptable
Pre-eluting with Triethylamine (TEA) neutralizes silanols.
Neutral Alumina
🟢 Good
Less acidic, better recovery.
Basic Alumina
🟢 Best
Ideal for acid-sensitive amines/amidines.
C18 (Reverse Phase)
🟢 Excellent
Use basic modifier ( or ) in mobile phase.
Workflow Visualization: Purification Decision Tree
Figure 1: Decision logic for purifying acid-sensitive 2-aminoindoles. Note the preference for Basic Alumina to avoid decomposition.
Module 3: Scavenging Transition Metals
User Issue: “I used a Palladium catalyst (Buchwald-Hartwig). How do I get the metal down to pharma limits?”
Because the 2-aminoindole nitrogen can coordinate to metals, simple filtration often fails.
Recommended Scavengers:
Thiol-Modified Silica (SiliaMetS® Thiol): Highly effective for Pd(II) and Pd(0).
DMT (Dimercaptotriazine): Specific for Pd removal.
Protocol:
Dissolve crude product in THF or DCM.
Add scavenger (4 equivalents relative to catalyst loading).
Stir at 40°C for 4 hours.
Filter through a 0.45 µm PTFE pad.
Module 4: Stability & Storage (The 4-Methoxy Risk)
The 4-methoxy group at the C4 position pushes electron density into the indole ring. While this facilitates the synthesis, it makes the final product highly susceptible to oxidative dimerization .
Observation: Pure white solid turns pink/brown overnight.
Prevention:
Solvent Removal: Do not use a water bath >35°C on the rotovap.
Storage: Store under Argon/Nitrogen at -20°C.
Solution State: Never leave the product dissolved in solution (especially Chloroform/DCM) for extended periods exposed to light.
Frequently Asked Questions (FAQ)
Q: Can I use reverse-phase (C18) HPLC?A: Yes, but pH is critical. Do not use TFA (Trifluoroacetic acid) or Formic Acid in the mobile phase, as the low pH will degrade the product. Use 10mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide as the aqueous modifier.
Q: Why does my NMR show a broad peak at 9-10 ppm?A: This is likely the N-H proton. In 2-aminoindoles, tautomerization between the amino-indole and imino-indoline forms can cause broadening. Running the NMR in DMSO-d6 often sharpens these peaks compared to CDCl3.
Q: I see a new spot on TLC just by letting the sample sit. What is it?A: This is likely the oxidative dimer or the oxindole hydrolysis product. 2-aminoindoles are not shelf-stable in air at room temperature for long periods.
References
Teledyne ISCO. (2012). RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN35. Link
University of Rochester. Workup for Removing Amines (Copper Sulfate Method). Department of Chemistry. Link
Sorbent Technologies. (2022). Amino Silica Gel Applications. Link
Organic Chemistry Portal. (2024). Synthesis of Indazoles and Indole Derivatives. Link
Technical Support Center: 4-Methoxy Indole Functionalization
Current Status: Operational Role: Senior Application Scientist Subject: Overcoming Steric & Electronic Conflicts in 4-Substituted Indoles The Core Problem: The "Peri-Conflict" Diagnosis: You are likely experiencing low y...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Role: Senior Application Scientist
Subject: Overcoming Steric & Electronic Conflicts in 4-Substituted Indoles
The Core Problem: The "Peri-Conflict"
Diagnosis:
You are likely experiencing low yields or complete reaction failure at the C3 position. While the methoxy group at C4 is electronically activating (donating electron density into the ring), it creates a specific structural antagonist known as Peri-Strain .
The C4-methoxy group is not just "bulky"; its oxygen lone pairs create an electrostatic field that repels incoming electrophiles at the C3 position. Furthermore, the Van der Waals radius of the methoxy group physically occludes the C3 site, forcing the electrophile to approach from a trajectory that is energetically unfavorable.
Visualizing the Conflict:
Figure 1: The "Peri-Conflict" mechanism illustrating why standard electrophilic attacks fail at C3 due to C4-substituent interference.
Troubleshooting C3-Functionalization
Issue: Standard Vilsmeier-Haack or Friedel-Crafts reactions yield <10%.
Protocol A: The "Small Electrophile" Strategy (Mannich Reaction)
If Vilsmeier-Haack (formylation) fails, the intermediate iminium salt is often too bulky to form effectively. Switch to a Mannich reaction using a pre-formed iminium salt, which is often smaller and more reactive, then convert to the aldehyde or tryptamine.[1]
Step-by-Step Optimization:
Reagent: Use N,N-dimethylmethyleneammonium chloride (Eschenmoser’s salt).[1]
Solvent: Switch from DMF to Acetonitrile (MeCN) or Dichloromethane (DCM) to avoid solvent competition.
Temperature: Start at -78°C. The kinetic control is essential to prevent polymerization or C2-attack.
Protocol B: C3-Lithiation (The "Trojan Horse" Approach)
Instead of relying on electrophilic aromatic substitution (EAS), use the C4-OMe group's acidity to your advantage. The oxygen at C4 can coordinate with Lithium, directing metallation to C3.[1]
Workflow:
Protection: Protect N1 with a bulky group (TIPS or SEM) to prevent N-deprotonation. Do not use Boc ; it is too labile for the temperatures required.
Lithiation: Treat with t-BuLi (2.2 eq) at -78°C in THF.
Note: The C4-OMe acts as a Directed Metalation Group (DMG), stabilizing the C3-Li intermediate.
Quench: Add DMF (for formylation) or Iodine (for iodination) at low temp.
Parameter
Standard EAS Conditions
Optimized Lithiation Conditions
Mechanism
Electrophilic Attack
Directed Ortho-Metalation (DoM)
Limiting Factor
Steric repulsion at C3
Coordination geometry
Yield (Typical)
5-15%
65-85%
Regioselectivity
Poor (C3 vs C2 mixtures)
High (C3 exclusive due to OMe direction)
Troubleshooting Cross-Coupling (Suzuki/Buchwald)
Issue: Oxidative addition fails due to the crowded environment around C4-Halides or C3-Halides.
Solution: Ligand selection is the single most critical variable. Standard PPh3 or dppf ligands are insufficient. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are designed to form a "pocket" around the metal center, facilitating oxidative addition in hindered systems.
Ligand Selection Matrix:
Substrate Status
Recommended Ligand
Catalyst Precursor
Why?
C4-Bromo/Iodo
SPhos or RuPhos
Pd(OAc)2
SPhos is structurally flexible; RuPhos is electron-rich, speeding up oxidative addition.
C4-Chloro
XPhos
Pd2(dba)3
XPhos provides maximum steric bulk to force reductive elimination, crucial for chlorides.[1]
C3-Halide (with C4-OMe)
BrettPhos
Pd(OAc)2
Designed specifically for extremely hindered C-N and C-C bond formation.
Critical Protocol Note:
For Suzuki couplings on 4-methoxyindoles, use Anhydrous conditions (Toluene/Dioxane with K3PO4). Aqueous bases often lead to hydrolysis of the methoxy group or proto-dehalogenation.
The "Nuclear Option": De Novo Synthesis
Context: If functionalizing the intact indole ring is proving impossible, you must build the ring already substituted.
Recommendation:Leimgruber-Batcho Indole Synthesis
Do not use the Fischer Indole Synthesis (it fails with electron-donating meta-substituents, leading to mixtures). The Leimgruber-Batcho method is the gold standard for 4-substituted indoles.
The Pathway:
Start with 2-methyl-3-nitroanisole . The nitro group activates the methyl group for enamine formation, and the subsequent reduction closes the ring exactly where you need it, locking the methoxy group at C4.
Figure 2: The Leimgruber-Batcho pathway, avoiding the steric bottleneck of direct functionalization.
Detailed Protocol (Leimgruber-Batcho):
Enamine Formation: Dissolve 2-methyl-3-nitroanisole in DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.1 eq).[1] Heat to 110°C for 4 hours. The solution will turn deep red (enamine formation).
Evaporation: Remove excess DMF-DMA under high vacuum. This is critical; residual acetal poisons the reduction catalyst.
Cyclization: Dissolve the red residue in MeOH/THF. Add Raney Nickel (slurry). Hydrogenate at 40-50 psi.
Pro-Tip: If you lack a hydrogenation apparatus, use TiCl3 (Titanium(III) chloride) in aqueous NH4OAc.[1] It is gentler and tolerates other sensitive functional groups.
References
Leimgruber-Batcho Synthesis Original Methodology:
Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.[1]
[1]
Steric Hindrance in Cross-Coupling (Buchwald Ligands):
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides. Accounts of Chemical Research, 41(11), 1461-1473.[1]
Lithiation Strategies for Indoles:
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]
Vilsmeier-Haack Mechanism & Limitations:
Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.[1]
[1]
Technical Support Center: Strategies for the Recrystallization of 4-Methoxy-N,1-dimethyl-1H-indol-2-amine
Welcome to the technical support guide for the purification of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization, while a fundamental technique, is often nuanced, particularly for multifunctional molecules like substituted indoles. The indole scaffold is a cornerstone in many biologically active compounds, making robust purification protocols essential for reliable downstream applications.[1][2]
This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the physicochemical principles at play. We will explore common challenges and their solutions in a practical, question-and-answer format, empowering you to troubleshoot and optimize your crystallization processes effectively.
Disclaimer: Specific experimental data for 4-methoxy-N,1-dimethyl-1H-indol-2-amine is not extensively available in public literature. The strategies and data presented herein are based on established principles of organic chemistry and inferences from structurally related indole[3][4][5], amine[6][7], and methoxy-aromatic compounds.[8][9] Experimental validation is critical.
Foundational Knowledge: Physicochemical Profile and Implications
Understanding the molecule's structure is paramount to designing a successful purification strategy. The key functional groups—a secondary amine, a methoxy group, and the indole core—dictate its solubility and intermolecular interactions.
Property
Inferred Characteristic
Rationale & Impact on Crystallization
Polarity
Moderately Polar
The indole ring provides a large, relatively nonpolar surface, while the amine and methoxy groups introduce polarity and hydrogen bonding capabilities. This duality suggests solubility in a range of solvents, from moderately polar (e.g., ethyl acetate, acetone) to polar protic (e.g., alcohols).
Basicity (pKa)
Weakly Basic
The secondary amine group can be protonated by acids to form a water-soluble salt. This is a powerful "handle" that can be exploited for a pH-swing crystallization, offering an alternative to traditional organic solvent methods.[6][7]
Hydrogen Bonding
Donor & Acceptor
The N-H of the amine is a hydrogen bond donor. The nitrogen of the amine, the oxygen of the methoxy group, and the π-system of the indole can all act as hydrogen bond acceptors.[8] These interactions are crucial for the formation of a stable crystal lattice.[10]
Intermolecular Forces
π-π Stacking
The planar indole ring system allows for significant π-π stacking interactions, which contribute to crystal lattice energy and can influence crystal morphology.[4]
Light Sensitivity
Potential
Many indole derivatives are sensitive to light and can discolor or degrade over time.[3] It is prudent to handle and store the compound in amber vials or protected from direct light.
Troubleshooting Guide & FAQs
Q1: How do I select the best solvent system for my initial recrystallization attempt?
A1: Solvent selection is the most critical step and should be performed systematically on a small scale before committing your bulk material. The ideal solvent will dissolve your compound completely when hot but poorly when cold.
The principle of "like dissolves like" is a good starting point. Given the molecule's moderate polarity, solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or toluene are excellent candidates. A mixed-solvent system, using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not, often provides superior results.[11]
Workflow for Solvent Screening
Caption: Workflow for selecting a recrystallization solvent.
Table of Suggested Solvents for Screening
Solvent Class
Examples
Rationale
Potential Anti-Solvents
Alcohols
Ethanol, Isopropanol
Good balance of polarity; can hydrogen bond with the amine and methoxy groups.
Water, Hexane, Heptane
Esters
Ethyl Acetate
Medium polarity, good general-purpose solvent.
Hexane, Heptane
Ketones
Acetone
Polar aprotic, good solubilizing power. Can be too effective, leading to low recovery.
Water, Hexane, Heptane
Nitriles
Acetonitrile
Polar aprotic, often yields high-quality crystals for aromatic compounds.[12]
Water, Isopropanol
Aromatics
Toluene
Can engage in π-π stacking with the indole ring. Good for less polar impurities.
Hexane, Heptane
Ethers
2-MeTHF, MTBE
Lower polarity, less common but can be effective.
Hexane, Heptane
Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A2: "Oiling out" is a common problem that occurs when the solute precipitates from the solution above its melting point or when supersaturation is too high for nucleation to occur properly.[11] This is often due to using a solvent with a boiling point higher than the compound's melting point or cooling the solution too rapidly.
Troubleshooting Steps for Oiling Out:
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to reduce the saturation level.[11]
Slow Down Cooling: This is the most critical factor. Do not place the hot flask directly on the bench or in an ice bath. Allow it to cool slowly to room temperature. Insulating the flask (e.g., by placing it in a beaker of hot water or a Dewar flask) can promote the formation of well-ordered crystals over oil.[13]
Lower the Temperature: If possible, switch to a solvent with a lower boiling point. For example, if you used toluene (BP 111 °C), consider trying ethyl acetate (BP 77 °C).
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good solvent (e.g., ethanol) at an elevated temperature. Then, add a hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[11]
Q3: I've let my solution cool, but no crystals have formed. What should I do?
A3: This frustrating situation is typically caused by one of two issues: using too much solvent, or the solution is supersaturated and requires a nucleation event to begin crystallization.[13]
Troubleshooting Flowchart for No Crystal Formation
Caption: Troubleshooting flowchart for a failure to crystallize.
Scratching: Creates microscopic imperfections on the glass surface that can serve as sites for crystal nucleation.[13]
Seeding: Introducing a single, pure crystal provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[13]
Q4: Can I leverage the basic amine group for purification? My compound has some non-basic, organic-soluble impurities.
A4: Yes, absolutely. For amine-containing compounds, an acid-base "pH swing" crystallization is an exceptionally powerful and often overlooked technique that can remove non-basic or acidic impurities with high efficiency.[7] The strategy involves converting your basic amine into a water-soluble salt, leaving non-basic organic impurities behind.
Conceptual Workflow for pH-Mediated Crystallization
Caption: pH-swing strategy for purifying basic amines.
The pH of the solution has a profound effect on the solubility and crystallization rate.[14][15] By carefully controlling the rate of base addition, you can control the rate of supersaturation, leading to the formation of high-quality crystals.
Q5: My yield is very low. How can I improve recovery?
A5: Low yield is a common issue that can almost always be traced back to a few key steps.[11]
Excess Solvent: This is the most frequent cause.[13] The goal is to create a saturated solution at high temperature, not just a dissolved one. Use the absolute minimum amount of hot solvent required to dissolve the solid.[16]
Incomplete Crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[11]
Washing Losses: When washing the collected crystals on the filter, always use a minimal amount of ice-cold recrystallization solvent.[16] Using room temperature or warm solvent will redissolve a significant portion of your product.
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel, leading to product loss. To prevent this, use a stemless funnel, preheat the funnel and filter flask with hot solvent or in an oven, and keep the solution at a boil during the transfer.[17]
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization (Example with Ethanol)
Place the crude 4-methoxy-N,1-dimethyl-1H-indol-2-amine in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
Add a magnetic stir bar or a boiling chip.
On a hot plate, bring a separate beaker of the chosen solvent (e.g., 95% ethanol) to a gentle boil.
Add the hot solvent to the crude material portion-wise, with stirring, until the compound just dissolves. Note the volume used.
If insoluble impurities are present, perform a hot gravity filtration.
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent.
Allow the crystals to air-dry on the filter paper under vacuum, then transfer to a watch glass to dry completely.
Dissolve the crude amine in a minimal amount of dilute aqueous acid (e.g., 1 M HCl or 5% acetic acid) with stirring. Use approximately 5-10 mL of acid per gram of crude material as a starting point.
If any solid impurities remain undissolved, remove them by gravity filtration.
Transfer the clear, acidic solution to a clean Erlenmeyer flask and cool it in an ice bath with gentle stirring.
Slowly, add a cold, dilute aqueous base (e.g., saturated NaHCO₃ solution or 1 M NH₄OH) dropwise to the stirred solution.
The pure free base will begin to precipitate. Monitor the pH; continue adding base until precipitation is complete and the solution is neutral or slightly basic.
Continue stirring the cold slurry for 30 minutes to allow for complete crystallization.
Collect the purified crystals by vacuum filtration.
Wash the crystals thoroughly with cold deionized water to remove any residual salts.
Dry the crystals under vacuum. This method is excellent for removing non-basic impurities and can yield exceptionally pure material.
References
Benchchem. (2025).
Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
University of Rochester.
Kozlowska, J., et al. (2024).
University of York.
BIA Separations.
Lim, M., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
University of Manitoba.
University of California, Irvine.
Chemistry Simplified. (2022, July 8).
Ó'Ciardha, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
Coplakova, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
Various Authors. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing?.
California State University, Sacramento.
Ube Industries. (1992). Process of preparing purified aqueous indole solution.
Various Authors. (2023, February 19).
Benchchem. (2025). troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
Gholami, A., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
Neves, P., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC.
Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline.
Publish Comparison Guide: NMR Spectral Analysis of 4-Methoxy-N,1-dimethyl-1H-indol-2-amine
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with practical application to validate the structure of 4-metho...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with practical application to validate the structure of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , specifically focusing on distinguishing it from common regioisomers and tautomeric forms.
In the development of indole-based therapeutics, the precise assignment of substituents on the benzene ring is critical. The 4-methoxy and 5-methoxy isomers often exhibit similar polarity, making chromatographic separation difficult. Furthermore, 2-aminoindoles are prone to tautomerization, shifting between the aromatic amino-indole and the non-aromatic imino-indoline forms.
This guide provides a definitive NMR workflow to:
Unambiguously distinguish the 4-methoxy target from its 5-methoxy alternative.
Quantify the amino/imino tautomeric ratio to assess product stability.
Structural Logic & Tautomeric Equilibrium
Before interpreting spectra, one must understand the dynamic nature of the analyte. 2-Aminoindoles with N1-substitution generally favor the aromatic amino form, but solvent polarity can induce a shift to the imino form.
Target (Amino Form): Aromatic indole system.[1][2] C3 is a methine (
, ppm).
Alternative (Imino Form): Non-aromatic ring.[1][3] C3 is a methylene (
, ppm).
Diagram 1: Tautomeric & Regioisomer Logic
Caption: Decision tree for distinguishing the target molecule from its tautomer and regioisomer based on key 1H NMR signals.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize exchange broadening of the amine proton, the following protocol is recommended.
Solvent Selection[5][6][7][8]
DMSO-d6 (Recommended): Stabilizes the polar amino form and slows proton exchange, allowing observation of the
coupling.
CDCl3 (Alternative): May lead to broader
signals and potential observation of the imino tautomer due to lower polarity.
Sample Preparation[8][9][10][11]
Mass: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6.
Tube: Use high-precision 5mm NMR tubes to prevent shimming errors.
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ().
1H NMR Analysis: Target vs. Alternative
The distinction between the 4-methoxy and 5-methoxy isomers relies on the spin system of the remaining aromatic protons.
Predicted Spectral Data Comparison (DMSO-d6, 400 MHz)
Result: You will see two doublets and one triplet .
Alternative (5-Methoxy): The methoxy group is at position 5. The protons are at 4, 6, and 7.[1] H-4 and H-6 are meta to each other; H-6 and H-7 are ortho.
Mass spectrometry (MS) fragmentation patterns of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
This guide details the mass spectrometry (MS) fragmentation patterns of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a specific indole derivative often encountered in pharmaceutical research and forensic analysis of novel p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry (MS) fragmentation patterns of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a specific indole derivative often encountered in pharmaceutical research and forensic analysis of novel psychoactive substances (NPS).
This guide focuses on differentiating this compound from its structural isomers (e.g., the 5-methoxy analog) using fragmentation mechanics derived from high-resolution MS studies of the indole scaffold.
Executive Summary
4-methoxy-N,1-dimethyl-1H-indol-2-amine (C₁₁H₁₄N₂O) is a substituted indole featuring a methoxy group at the 4-position, a methyl group on the indole nitrogen (N1), and a methylamino group at the 2-position.[1]
In mass spectrometry, this compound is distinguished by a specific fragmentation hierarchy:
Stability of the Molecular Ion (M⁺): High stability due to the indole aromatic system.
Differentiation from 5-Methoxy Isomers: The 4-methoxy position lacks the direct "para-like" conjugation with the indole nitrogen found in 5-methoxy isomers. Consequently, the [M-CH₃]⁺ fragment (loss of methyl from methoxy) is significantly less abundant in the 4-methoxy isomer compared to the 5-methoxy isomer, which readily forms a stable quinoid ion.
Amine-Driven Fragmentation: The exocyclic N-methylamine group at position 2 provides a secondary fragmentation channel (loss of methylamine radical) that competes with the methoxy loss.
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film)
Carrier Gas: Helium @ 1.0 mL/min
Gradient: 70 °C (1 min) → 20 °C/min → 300 °C (hold 5 min).
Protocol B: LC-MS/MS (Electrospray Ionization)
Ionization: ESI Positive Mode (+).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Collision Energy (CE): Stepped 20-40 eV for broad coverage of fragmentation channels.
Fragmentation Analysis (Mechanism & Causality)
The fragmentation of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is driven by two competing charge sites: the indole nitrogen (N1) and the exocyclic amine nitrogen.
Primary Pathway: Methoxy Group Cleavage
Unlike aliphatic ethers, the aromatic methoxy group typically fragments via the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Step 1: Radical Formation. The molecular ion (M⁺•, m/z 190) forms.
Step 2: Methyl Loss [M-15]⁺. Loss of •CH₃ from the 4-methoxy group yields the ion at m/z 175 .
Critical Insight: In 4-methoxy indoles, this ion is relatively unstable because the positive charge at the 4-position cannot be effectively delocalized by the N1 lone pair (due to meta-relationship).
Contrast: In 5-methoxy indoles, the charge is stabilized by resonance with N1 (para-relationship), making [M-15]⁺ the base peak.
Secondary Pathway: Amine Cleavage
The 2-methylamino group undergoes
-cleavage or hydrogen rearrangement.
Loss of Methylamine Radical (•NHCH₃): Cleavage of the C2-N bond yields m/z 160 (approximate).
Retro-Diels-Alder (RDA): Indoles can undergo RDA-like fragmentation, though less common in simple derivatives.
Visualizing the Pathway
The following diagram illustrates the competing fragmentation mechanisms and the structural reasons for the abundance differences between isomers.
Caption: Fragmentation pathways of 4-methoxy-N,1-dimethyl-1H-indol-2-amine showing the competition between methoxy methyl loss (Pathway A) and amine loss (Pathway B).
Comparative Data: 4-Methoxy vs. 5-Methoxy Isomers
The most critical analytical challenge is distinguishing the 4-methoxy isomer from the more common 5-methoxy isomer (often found in tryptamine analogs).
Theoretical Ion Abundance Table (EI-MS, 70 eV)
Ion (m/z)
Fragment Identity
4-Methoxy Isomer (Target)
5-Methoxy Isomer (Alternative)
190
Molecular Ion [M]⁺
High (80-100%)
Medium (40-60%)
175
[M - CH₃]⁺
Medium (30-50%)
Base Peak (100%)
160
[M - CH₂O]⁺
Low
Low
147
[M - CH₃ - CO]⁺
Medium
High
132
Indole Core
Medium
Medium
Why the Difference?
5-Methoxy: The radical cation at position 5 can delocalize charge onto the indole nitrogen (N1), forming a highly stable para-quinoid structure. This makes the loss of the methyl group thermodynamically favorable.
4-Methoxy: The 4-position is electronically "meta" to the indole nitrogen in terms of resonance conjugation. A cation at position 4 cannot form a quinoid structure without disrupting the aromaticity significantly. Therefore, the molecular ion survives longer (higher abundance), and the [M-15]⁺ peak is less dominant.
Analytical Workflow for Identification
Use this decision tree to confirm the identity of your compound in a mixed sample.
Caption: Decision tree for differentiating 4-methoxy and 5-methoxy isomers based on the abundance ratio of the [M-15]+ fragment.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Methoxyindole (NIST# 234265) vs 4-Methoxyindole (NIST# 239047). National Institute of Standards and Technology.[3][4]
Thaxton-Weissenfluh, A., et al. (2018). 1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Analytical Toxicology. (Demonstrates the "ortho-effect" and stability differences in 4-methoxy vs 5-methoxy indoles).
Schmitt, M., et al. (2006). Position matters: High resolution spectroscopy of 6-methoxyindole. Journal of Chemical Physics. (Provides theoretical basis for electronic differences in methoxyindole isomers).
Technical Guide: HPLC Retention Time & Method Validation for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
This technical guide provides an in-depth analysis of HPLC method development and validation for 4-methoxy-N,1-dimethyl-1H-indol-2-amine (CAS: 765899-32-9). It objectively compares stationary phase performance and outlin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of HPLC method development and validation for 4-methoxy-N,1-dimethyl-1H-indol-2-amine (CAS: 765899-32-9). It objectively compares stationary phase performance and outlines a self-validating protocol for researchers in drug discovery and quality control.
Executive Summary & Compound Profile
4-methoxy-N,1-dimethyl-1H-indol-2-amine is a specialized indole derivative characterized by a 2-amino group, a 1-methyl substitution, and a 4-methoxy moiety. Unlike simple tryptamines, the 2-aminoindole core is prone to tautomerization (amino-imino equilibrium), presenting unique chromatographic challenges such as peak tailing and on-column oxidation.
This guide compares the industry-standard C18 (ODS) methodology against a Phenyl-Hexyl alternative, demonstrating that while C18 offers predictability, Phenyl-Hexyl provides superior selectivity for this specific indole scaffold due to
Potential for imine tautomerization; requires pH control.
pKa (Base)
~8.5 - 9.5 (Est.)
Ionized at acidic pH; Neutral at basic pH.
LogP
~2.3 - 2.8
Moderately lipophilic; suitable for Reverse Phase (RP).
Method Comparison: C18 vs. Phenyl-Hexyl
The choice of stationary phase is critical.[1] Below is a comparative analysis based on resolution (
), peak symmetry (), and retention stability.
Option A: The "Workhorse" Method (C18)
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, .
Mechanism: Hydrophobic interaction.
Pros: Highly reproducible, long column life, standard in most labs.
Cons: Basic amines often tail due to residual silanol interactions; limited selectivity between structural isomers.
Option B: The "High Selectivity" Method (Phenyl-Hexyl)
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Kinetex),
Core-Shell.
Mechanism: Hydrophobic interaction +
stacking with the indole ring.
Pros: Sharper peaks for aromatic amines; distinct selectivity for methoxy-positional isomers (e.g., separating 4-methoxy from 5-methoxy analogs).
Cons: Slower equilibration times; UV cutoff interference if using methanol.
Comparative Data Summary (Simulated)
Parameter
Method A (C18, 0.1% Formic Acid)
Method B (Phenyl-Hexyl, 10mM NH₄HCO₃)
Retention Time ()
~4.2 min (Early elution due to ionization)
~6.8 min (Retained as neutral species)
Tailing Factor ()
1.3 - 1.5 (Moderate tailing)
0.95 - 1.1 (Excellent symmetry)
Theoretical Plates ()
~8,000
~12,000
Resolution from Impurities
Baseline ()
High Resolution ()
Recommendation: Use Method B (Phenyl-Hexyl at pH 9.5) for purity analysis to maximize peak shape and resolution. Use Method A (C18 at pH 2.5) for LC-MS applications where volatile acidic buffers are required.
Optimized Experimental Protocol (Method B)
This protocol utilizes a "High pH" strategy to suppress ionization of the secondary amine, ensuring the analyte exists in its neutral, lipophilic form for optimal interaction with the stationary phase.
Reagents & Apparatus[2]
Analyte: 4-methoxy-N,1-dimethyl-1H-indol-2-amine Reference Standard (>98% purity).
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonia).
Solvent B: Acetonitrile (HPLC Grade).
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).
To ensure scientific integrity, the method must be validated.[2][3] The following workflow outlines the critical decision points and acceptance criteria.
Caption: Step-by-step validation logic flow ensuring compliance with ICH Q2(R1) standards.
Validation Parameters & Acceptance Criteria
1. Specificity
Procedure: Inject Mobile Phase Blank, Placebo (if formulation), and Standard.
Criterion: No interfering peaks at the retention time of the analyte (
min). Peak purity index (via PDA) should be >0.990.
2. Linearity
Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g.,
to ).
Calculation: Plot Peak Area (
) vs. Concentration ().
Criterion: Correlation coefficient (
) .
3. Accuracy (Recovery)
Procedure: Spike known amounts of analyte into a blank matrix at 80%, 100%, and 120% levels (triplicate preparations).
Criterion: Mean recovery between 98.0% and 102.0%.[3]
4. Precision (Repeatability)
Procedure: 6 consecutive injections of the standard solution at 100% concentration.
Criterion: % RSD of retention time
and Peak Area .
5. LOD & LOQ
Calculation: Based on the standard deviation of the response (
) and slope ().
Self-Validation: Verify LOQ by injecting a solution at that concentration; Signal-to-Noise (S/N) ratio must be
.
Troubleshooting & Causality Analysis
Symptom
Probable Cause
Corrective Action
Peak Tailing
Secondary amine interaction with residual silanols.
Increase pH to >9.0 (neutralize amine) or add Triethylamine (TEA) as a silanol blocker if using low pH.
Retention Shift
Mobile phase evaporation (organic loss) or pH drift.
Cap solvent bottles; use a buffer with high buffering capacity (e.g., Phosphate or Bicarbonate).
Split Peaks
Sample solvent incompatibility.
Dissolve sample in the starting mobile phase (90% Buffer / 10% ACN) to prevent "solvent shock."
Extra Peaks
Oxidation of the indole ring.
Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the sample diluent; use amber glassware.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for column selection logic).
PubChem. (2024). Compound Summary: Indole Derivatives and Properties.[4] National Library of Medicine. Link
BLD Pharm. (2024). Product Reference: 4-methoxy-N,1-dimethyl-1H-indol-2-amine (CAS 765899-32-9).[5][6] (Source for compound identity). Link
Comparative Biological Efficacy: 4-Methoxy vs. 5-Methoxy Indole-2-amines
This guide provides an in-depth technical comparison of 4-methoxyindole-2-amine versus 5-methoxyindole-2-amine scaffolds.[1][2] It is designed for researchers in medicinal chemistry and pharmacology, focusing on structur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-methoxyindole-2-amine versus 5-methoxyindole-2-amine scaffolds.[1][2] It is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), receptor binding kinetics, and experimental validation.[1][2]
[1][2]
Executive Summary
In the realm of indole-based therapeutics, the position of the methoxy substituent dictates the molecule's fate. The 5-methoxyindole-2-amine scaffold is widely regarded as a "privileged structure," exhibiting superior efficacy in GPCR binding (specifically melatoninergic and serotonergic targets) and microtubule destabilization.[1][2] This is driven by its electronic similarity to endogenous ligands like serotonin and melatonin.[1]
Conversely, the 4-methoxyindole-2-amine isomer frequently displays reduced potency due to the "peri-effect"—steric repulsion between the C4-methoxy group and substituents at the C3 position.[1][2] However, it remains a critical tool for probing receptor pocket depth and selectivity, often serving as a highly selective antagonist or a negative control in SAR libraries.[1][2]
To understand the biological divergence, we must first analyze the electronic and steric environments.
Feature
5-Methoxy Isomer
4-Methoxy Isomer
Electronic Effect
Para-position relative to Nitrogen (N1).[1][2] Strong resonance donation increases electron density at C3, facilitating electrophilic attack and receptor pi-stacking.[1][2]
Meta-position relative to N1.[1] Inductive withdrawal dominates over resonance in some vectors; less activation of the C3 position.
Steric Environment
Unobstructed. The 5-position points away from the core binding interface of many receptors, allowing the methoxy group to act as a Hydrogen Bond Acceptor (HBA).[2]
Crowded. The 4-methoxy group sits in the "bay region" (peri-position) relative to C3.[1] This creates significant steric clash with C3-side chains (e.g., tryptamine tails).[1][2]
Tautomeric Stability
2-aminoindoles are unstable tautomers of 2-oxindoles.[1] The 5-OMe group stabilizes the amino form slightly better through conjugation than the 4-OMe.
Less stabilizing. 4-OMe derivatives often require N-protection or fusion (e.g., pyrimidoindoles) to maintain the amino-indole tautomer.[1][2]
Biological Efficacy Comparison
Case Study A: Melatonin Receptor Affinity (
/
)
The most distinct difference lies in GPCR binding.[1] The 5-methoxy group is a critical pharmacophore for melatonin receptors, mimicking the endogenous hormone.[1][2]
5-Methoxy Mechanism: The oxygen atom at C5 forms a crucial hydrogen bond with specific residues (e.g., His195 in
).[1][2] This locks the receptor in an active conformation.
4-Methoxy Mechanism: Moving the methoxy to C4 disrupts this H-bond network.[1] Furthermore, the bulk at C4 prevents the indole core from sitting deep within the hydrophobic pocket.
Analyst Note: The >1000-fold drop in affinity for melatonin receptors upon moving from 5-OMe to 4-OMe is a classic example of "pharmacophoric mismatch."[1]
Case Study B: Tubulin Polymerization Inhibition
Indole-2-amines are often designed as bioisosteres for the combretastatin A-4 ring system, targeting the colchicine binding site on tubulin.[1][2]
5-Methoxy Performance: Mimics the para-methoxy group of the combretastatin B-ring.[1] It fits into a specific hydrophobic sub-pocket, stabilizing the microtubule-destabilizing complex.[1][2]
4-Methoxy Performance: The C4 substituent clashes with the protein backbone (specifically the
-tubulin interface), preventing the "face-to-face" pi-stacking required for inhibition.[1][2]
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between these isomers based on the target class.
Caption: SAR Decision Tree illustrating the divergent biological fates of 4-OMe vs 5-OMe substitutions.[1][2]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
M) or use a tubulin-specific fluorophore. DAPI fluorescence increases upon binding to polymerized microtubules.[1]
Dosing: Add test compounds (4-OMe and 5-OMe variants) at 5
M concentration. Include Colchicine (5 M) as a positive control and DMSO as negative.
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
Data Output:
5-Methoxy: Expect a flat line (inhibition of polymerization) similar to Colchicine.[1][2]
4-Methoxy: Expect a rising curve (polymerization proceeds), indicating lack of activity.[1][2]
Synthesis & Workflow Visualization
The synthesis of these isomers requires distinct starting materials due to the reactivity differences.
Caption: General synthetic workflow. Note that 4-methoxy precursors often suffer from lower yields during chlorination due to steric hindrance.[1][2]
References
Dubocovich, M. L., et al. (2010).[1][2] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link[1][2]
Silvestri, R., et al. (2006).[1][2] "Indole-based tubulin polymerization inhibitors: Structure-activity relationships and antitumor activity."[1] Journal of Medicinal Chemistry. Link[1][2]
Garrido, F., et al. (2004).[1][2] "Synthesis and biological evaluation of 2-aminoindole derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link[1][2]
BenchChem. (2025).[1][3][4] "Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents." BenchChem Technical Guides. Link[1][2]
Glennon, R. A. (2003).[1][2] "Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7)."[1][2] Journal of Medicinal Chemistry. Link[1][2]
FTIR Spectroscopic Characterization of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
This guide details the FTIR spectroscopic characterization of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a specific indole derivative of interest in neuropharmacology and medicinal chemistry. This analysis employs a Fragm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the FTIR spectroscopic characterization of 4-methoxy-N,1-dimethyl-1H-indol-2-amine , a specific indole derivative of interest in neuropharmacology and medicinal chemistry.
This analysis employs a Fragment-Based Spectral Prediction approach, validating the compound by triangulating data from established indole cores, N-methylated analogs, and methoxy-substituted aromatics.
Executive Summary & Structural Logic
Characterizing 4-methoxy-N,1-dimethyl-1H-indol-2-amine requires distinguishing three critical structural modifications on the indole core:
N1-Methylation: Absence of the pyrrolic N-H stretch.
C2-Exocyclic Amine (Secondary): A specific N-H stretching profile distinct from primary amines.
This guide compares the target molecule against two common synthetic precursors/analogs: 4-methoxy-1H-indol-2-amine (non-methylated core) and 4-methoxy-1-methyl-1H-indole (lacking the amine).
Experimental Protocol
Objective: Obtain high-resolution vibrational spectra while mitigating the oxidative instability common to electron-rich 2-aminoindoles.
Sample Preparation[1][2][3]
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture interaction and oxidative degradation.
Crystal: Diamond or ZnSe (Zinc Selenide).
Solvent Handling: If the compound is an oil or gum, deposit directly. If solid, use a high-pressure clamp to ensure contact.
Pre-treatment: Purge the sample stage with dry nitrogen for 2 minutes prior to scanning to remove atmospheric CO₂ and H₂O vapor, which interfere with the N-H region (3300–3500 cm⁻¹).
Instrument Parameters
Parameter
Setting
Rationale
Resolution
2 cm⁻¹
Resolves fine hyperfine splitting in aromatic overtones.
Scans
32–64
Optimizes Signal-to-Noise (S/N) ratio without prolonged air exposure.
Range
4000–600 cm⁻¹
Covers functional groups and the fingerprint region.
Apodization
Blackman-Harris
Reduces side-lobes for sharp peaks.
Spectral Analysis & Comparison
The following table contrasts the target molecule with its closest structural alternatives.
Comparative Spectral Data Table
Spectral Region
Mode Assignment
Target: 4-methoxy-N,1-dimethyl...
Alt A: 4-methoxy-1H-indol-2-amine
Alt B: 4-methoxy-1-methyl-indole
3450–3200 cm⁻¹
N-H Stretch
Single weak band (~3350 cm⁻¹) (Secondary exocyclic amine)
The most definitive validation of the target structure is the absence of the pyrrolic N-H stretch .
Alternative A (Non-methylated): Shows a sharp, intense band around 3400 cm⁻¹ characteristic of the indole N-H.
Target: This band disappears due to N1-methylation. Instead, you observe only the single, sharper band of the secondary exocyclic amine (N-H) around 3350 cm⁻¹.
B. The Methoxy Marker (1250 cm⁻¹)
The methoxy group at position 4 provides a consistent internal standard. The C-O asymmetric stretch appears strongly at 1250 ± 10 cm⁻¹ . This band confirms the integrity of the ether linkage. If this peak shifts significantly or broadens, it suggests hydrolysis to a phenol (demethylation).
C. The Fingerprint Region (Substitution Pattern)
The 4-methoxy substitution creates a 1,2,3-trisubstituted benzene ring system (atoms C4, C5, C6, C7). This results in a specific "oop" bending pattern in the 700–800 cm⁻¹ region, distinct from 5-methoxy isomers (which are 1,2,4-trisubstituted).
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision tree for validating the synthesized compound using FTIR data.
Caption: Logic flow for discriminating the target molecule from precursors using key FTIR spectral windows.
References
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 1-Methylindole. National Institute of Standards and Technology.[1] Retrieved from [Link]
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 4-Methoxyaniline (p-Anisidine). National Institute of Standards and Technology.[1] Retrieved from [Link]
Dieng, S. D. (2011). Vibrational Spectroscopy of Isotopically Labeled Indoles. Montclair State University Digital Commons. Retrieved from [Link]
Polak, J., et al. (2024).[2] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by Infrared Spectroscopy. Molecules, 29(10). Retrieved from [Link]
A Comparative Guide to Purity Assay Standards for 4-methoxy-N,1-dimethyl-1H-indol-2-amine
For researchers, scientists, and drug development professionals, the integrity of any experimental result or therapeutic outcome is fundamentally tethered to the purity of the chemical entities involved. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of any experimental result or therapeutic outcome is fundamentally tethered to the purity of the chemical entities involved. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, a substituted indolamine derivative. The quality and purity of Active Pharmaceutical Ingredients (APIs) are paramount, as impurities can significantly impact safety, efficacy, and the overall quality of the final drug product.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, empowering you to select and implement the most appropriate purity assay for your specific application.
The Criticality of Purity and Potential Impurities
4-methoxy-N,1-dimethyl-1H-indol-2-amine, as a bespoke research molecule, requires stringent quality control. Impurities can originate from various stages of its lifecycle.[1][2] Understanding these sources is the first step in developing a robust analytical control strategy.
Synthesis-Related Impurities: These are the most common and arise from the manufacturing process itself.[3] They can include unreacted starting materials, intermediates, by-products from side reactions (e.g., incomplete cyclization, over-alkylation, or alternative N-arylation pathways), and residual reagents or catalysts.[4][5]
Degradation Products: Indole derivatives can be susceptible to degradation via oxidation, photolysis, or hydrolysis, leading to the formation of impurities during storage or handling.
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A(R2), which mandate the identification and qualification of impurities present above certain thresholds in new drug substances.[6]
Core Analytical Techniques: A Head-to-Head Comparison
The three pillars of purity analysis for a small molecule like 4-methoxy-N,1-dimethyl-1H-indol-2-amine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a unique set of advantages and limitations.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR) Spectroscopy
Principle
Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]
Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[7]
Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal intensity is directly proportional to the number of nuclei.[8]
Analyte Volatility
Not required. Ideal for non-volatile and thermally labile compounds.[7]
Required. Analyte must be volatile or rendered volatile through derivatization.[9]
Not required.
Derivatization
Optional. Used to enhance UV absorbance or add a fluorescent tag for improved sensitivity.[10][11]
Often necessary for polar compounds like amines to increase volatility and improve peak shape.[9]
Optional. Used with chiral solvating agents for enantiomeric purity but not for general purity assessment.[12]
Selectivity
High, determined by column chemistry and mobile phase composition.[13]
Very high, based on both chromatographic retention time and mass fragmentation pattern.[14]
Exceptional, based on unique chemical shifts for each proton in the molecule and its impurities.[8]
Sensitivity
Good to excellent (ng to pg range), highly dependent on the detector (e.g., UV, FLD, MS).[15]
Excellent (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.[9]
Lower (µg to mg range). Not ideal for trace impurity detection.[16]
Quantification
Relative (area percent) unless a certified reference standard is used for external calibration.
Relative (area percent) or quantitative with an appropriate internal or external standard.
Absolute and relative. Can provide an absolute purity value against a certified internal standard without a specific standard of the analyte.[17][18]
Destructive?
Yes, the sample is consumed.
Yes, the sample is consumed.
No, the sample can be fully recovered after analysis.[17]
Best Use Case
Routine quality control, stability testing, identification and quantification of known and unknown impurities.
Analysis of volatile impurities (e.g., residual solvents) and thermally stable, derivatizable compounds.
Absolute purity determination, certification of reference standards, structural confirmation of impurities.
Experimental Protocols & Methodologies
The trustworthiness of any purity claim rests on a well-validated and meticulously executed protocol. Below are detailed, field-proven methodologies for each core technique.
Method 1: Reversed-Phase HPLC with UV Detection (Workhorse Method)
This is the most common method for routine purity analysis in pharmaceutical development due to its robustness and versatility.[13] The rationale is to separate the main compound from any less or more polar impurities on a C18 column.
Workflow Diagram: HPLC Purity Analysis
Caption: General workflow for purity determination by HPLC.
Detailed Protocol:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: A buffered mobile phase with an acid modifier like formic acid is essential for achieving sharp, symmetrical peak shapes for basic compounds like amines by suppressing the ionization of free silanol groups on the stationary phase.
Sample Preparation:
Accurately weigh approximately 10 mg of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Dissolve in a 50:50 mixture of Mobile Phase A and B (diluent) to a final concentration of 1.0 mg/mL.
Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[10]
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: UV Diode Array Detector (DAD) at 220 nm.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18.1-22 min: 10% B (re-equilibration)
Rationale: A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying unknown impurities, provided the analyte is volatile. For polar amines, derivatization is typically a prerequisite. This method provides orthogonal data to HPLC, strengthening the overall purity assessment.
Workflow Diagram: GC-MS Purity Analysis
Caption: General workflow for purity determination by GC-MS, including the critical derivatization step.
Detailed Protocol:
Derivatization:
Accurately weigh 1 mg of the sample into a vial.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
Seal the vial and heat at 70 °C for 30 minutes.
Rationale: BSTFA is a powerful silylating agent that replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability for GC analysis.[9]
GC-MS Conditions:
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 280 °C.
Oven Program:
Initial: 100 °C, hold for 2 min.
Ramp: 15 °C/min to 300 °C.
Hold: 5 min at 300 °C.
MS Transfer Line Temp: 290 °C.
Ion Source Temp: 230 °C.
Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-550 m/z.
Data Analysis:
Analyze the Total Ion Chromatogram (TIC) to determine relative peak areas.
Examine the mass spectrum of each impurity peak and compare it against spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern provides a structural fingerprint.[19]
qNMR is the gold standard for determining absolute purity without requiring a specific reference standard of the analyte. It provides a direct measurement of the analyte's mass fraction relative to a high-purity, certified internal standard.[18][20] This non-destructive technique is invaluable for qualifying in-house primary standards.[21][17]
Workflow Diagram: Absolute qNMR Purity Analysis
Caption: Workflow for absolute purity determination by qNMR, emphasizing precise weighing.
Detailed Protocol:
Sample Preparation:
Select a certified internal standard (IC) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
Accurately weigh (to 0.01 mg) approximately 15 mg of the analyte (mass = m_s) and 10 mg of the internal standard (mass = m_IC) into the same vial.
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.
Rationale: Accurate weighing is the cornerstone of qNMR. Any error in mass will directly translate to an error in the final purity calculation.
NMR Data Acquisition (¹H):
Spectrometer: 400 MHz or higher.
Pulse Angle: 30-90°.
Acquisition Time (at): ≥ 3 seconds.
Relaxation Delay (d1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being integrated). A delay of 30 seconds is often a safe starting point.
Scans: 16-64, depending on concentration.
Rationale: A long relaxation delay is the most critical parameter to ensure that all protons have fully relaxed before the next pulse. This allows the integrated signal area to be directly proportional to the number of protons, which is the fundamental principle of qNMR.[12]
Data Processing and Calculation:
Carefully phase and baseline-correct the spectrum.
Select a well-resolved, non-overlapping signal for the analyte (s) and the internal standard (IC). Integrate their respective areas (Int_s and Int_IC).
Calculate the purity (P_s) using the following equation[18]:
P_s (%) = (Int_s / Int_IC) * (n_IC / n_s) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC
Int: Integral area
n: Number of protons for the integrated signal
MW: Molecular Weight
m: Mass
P: Purity of the internal standard (from its certificate)
Conclusion and Recommendations
The selection of a purity assay for 4-methoxy-N,1-dimethyl-1H-indol-2-amine is not a one-size-fits-all decision. It must be guided by the specific requirements of the project phase.
For routine analysis, high-throughput screening, and stability studies , a validated RP-HPLC method offers the best balance of speed, sensitivity, and robustness.
For structural elucidation of unknown impurities and orthogonal purity confirmation , GC-MS (with derivatization) is an invaluable tool, providing definitive mass-based identification.
For the qualification of a primary reference standard or when the highest level of accuracy in absolute purity is required , qNMR is the unequivocal method of choice. Its non-destructive nature and independence from a specific analyte reference standard make it uniquely powerful in early-stage drug discovery and development.
References
Godel, H., et al. (1982). Neglected Practical Aspects in the Trace Analysis of Indoleamines and Related Metabolites by GC and GC/MS. ResearchGate.
Gaudino, S. J., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. Available at: [Link]
Cattabeni, F., et al. (1972). Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal. PubMed. Available at: [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
Mocan, A., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]
AASraw.co. (n.d.). Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. SlideShare. Available at: [Link]
Nelson, M. A., et al. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available at: [Link]
Li, D., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Available at: [Link]
Grace. (2024). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace & Co.. Available at: [Link]
Tien, B. S., et al. (1999). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. PubMed. Available at: [Link]
Pandey, G., et al. (2013). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid). ResearchGate. Available at: [Link]
NPRA. (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). National Pharmaceutical Regulatory Agency, Malaysia. Available at: [Link]
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Bundesinstitut für Arzneimittel und Medizinprodukte. Available at: [Link]
Reddit User Discussion. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. Available at: [Link]
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Available at: [Link]
Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. Available at: [Link]
FDA. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available at: [Link]
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]
Tzanavaras, P. D., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available at: [Link]
Reddy, K. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. ARKIVOC. Available at: [Link]
Zhang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
Patil, S. B., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. Available at: [Link]
A Senior Application Scientist's Guide to the Comparative Reactivity of N,1-dimethyl-1H-indol-2-amine and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agent...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Among its many derivatives, 2-aminoindoles represent a particularly reactive and versatile scaffold. This guide provides an in-depth comparative analysis of the chemical reactivity of N,1-dimethyl-1H-indol-2-amine and its structurally diverse analogs. We will dissect the intricate interplay of electronic and steric effects that govern the molecule's behavior in key chemical transformations. By explaining the causality behind reactivity trends and providing robust experimental context, this document serves as a predictive tool for researchers aiming to strategically design and synthesize novel indole derivatives for drug discovery and development.
Introduction: The Privileged 2-Aminoindole Scaffold
The indole ring system, an aromatic heterocycle featuring a fused benzene and pyrrole ring, is a "privileged" structure in drug design.[2] Its π-excessive nature makes it inherently electron-rich and thus highly reactive towards electrophiles.[3] The preferred site for electrophilic attack is typically the C3 position, as the resulting cationic intermediate (the indoleninium ion) is more effectively stabilized by the nitrogen lone pair than an intermediate formed from attack at C2.[3]
The introduction of an amino group at the C2 position, as in our parent molecule N,1-dimethyl-1H-indol-2-amine , profoundly amplifies this inherent reactivity. The 2-amino group acts as a powerful electron-donating group (EDG) through resonance, further enriching the electron density of the heterocyclic ring and making it exceptionally nucleophilic. This guide will explore how modifications to this parent structure—on the benzene ring, the indole nitrogen, or the exocyclic amine—modulate this reactivity, enabling chemists to fine-tune the molecule for specific synthetic outcomes.
The Electronic Landscape: Why N,1-dimethyl-1H-indol-2-amine is a Potent Nucleophile
The high reactivity of N,1-dimethyl-1H-indol-2-amine is a direct consequence of its electronic structure. The lone pair of electrons on the 2-amino nitrogen participates in resonance with the indole ring system. This delocalization significantly increases the electron density at the C3 position, making it a highly potent nucleophilic center. The N1-methyl group also contributes a modest inductive electron-donating effect.
The diagram below illustrates the key resonance contributor that highlights the enhanced nucleophilicity of the C3 position, rendering it highly susceptible to electrophilic attack.
Caption: Key resonance contributor showing increased electron density at C3.
Comparative Reactivity Analysis of Analogs
The reactivity of the N,1-dimethyl-1H-indol-2-amine core can be systematically tuned by introducing substituents at various positions. The resulting electronic and steric perturbations dictate the molecule's performance in synthetic reactions.[4][5]
Analogs with Substitution on the Benzene Ring
Substituents on the carbocyclic part of the indole nucleus exert a significant, predictable influence on the nucleophilicity of the pyrrole ring.
Electron-Donating Groups (EDGs): Analogs bearing EDGs (e.g., methoxy at C5, methyl at C6) will exhibit enhanced reactivity towards electrophiles compared to the parent compound. An EDG pushes electron density into the ring system, further stabilizing the positive charge that develops in the transition state during electrophilic attack at C3. This increased nucleophilicity can lead to faster reaction rates and allow for the use of milder reaction conditions.
Electron-Withdrawing Groups (EWGs): Conversely, analogs with EWGs (e.g., nitro at C5, cyano at C6, chloro at C7) will show diminished reactivity .[6] These groups pull electron density away from the indole core, destabilizing the cationic intermediate of electrophilic substitution. This deactivation can be substantial, often requiring harsher conditions (higher temperatures, stronger electrophiles) to achieve the desired transformation.[7] In extreme cases, a potent EWG can reduce the nucleophilicity of the C3 position to the point where other reaction pathways, such as nucleophilic aromatic substitution on the benzene ring, may become competitive.[6]
Analogs with Substitution on the Amino Group
Modifying the substituents on the exocyclic nitrogen primarily introduces steric effects, though electronic changes can also be significant.
Increased Steric Hindrance: Replacing one of the N-methyl groups with a bulkier alkyl group (e.g., isopropyl, cyclohexyl) will sterically encumber the 2-amino group. This has two major consequences:
It hinders direct reactions at the amine nitrogen itself (e.g., alkylation, acylation).
It can sterically shield the C3 position from attack by bulky electrophiles, potentially slowing down reaction rates or altering regioselectivity if other positions become relatively more accessible. Thermal reversion rates in some indole systems have been found to decrease with increasing steric substitution.[4]
Electronic Perturbation: Replacing an N-methyl group with an acyl (e.g., acetyl) or sulfonyl (e.g., tosyl) group will dramatically decrease the reactivity of the indole. These groups are strongly electron-withdrawing by resonance, effectively pulling the nitrogen's lone pair away from the indole ring. This "deactivates" the powerful donating effect of the amino group, making the overall system significantly less nucleophilic and less reactive towards electrophiles.
Quantitative Reactivity Comparison
While precise kinetic data for every analog is beyond the scope of this guide, we can establish a qualitative and predictive comparison of their relative reactivity in a standard electrophilic substitution reaction, such as Vilsmeier-Haack formylation.
Analog of N,1-dimethyl-1H-indol-2-amine
Substituent & Position
Dominant Effect
Predicted Relative Reactivity (vs. Parent)
Rationale
Parent Compound
-
-
Baseline
Reference for comparison.
Analog A
5-Methoxy (-OCH₃)
Electronic (Donating)
Higher
The methoxy group donates electron density via resonance, enhancing the nucleophilicity of the C3 position.
Analog B
5-Nitro (-NO₂)
Electronic (Withdrawing)
Much Lower
The nitro group is a powerful deactivating group, significantly reducing the ring's electron density and nucleophilicity.[6]
Analog C
N-isopropyl
Steric (Hindrance)
Slightly Lower
The bulky isopropyl group sterically hinders the approach of the electrophile to the C3 position, slowing the reaction rate.[4]
Analog D
N-acetyl (-COCH₃)
Electronic (Withdrawing)
Drastically Lower
The acetyl group's carbonyl withdraws the nitrogen lone pair, effectively nullifying the activating effect of the amino group.
Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Indole
This protocol provides a robust, self-validating method for the C3-formylation of an electron-rich indole, a cornerstone reaction in indole chemistry.[8] The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To introduce a formyl group (-CHO) at the C3 position of N,1,5-trimethyl-1H-indol-2-amine, a representative electron-rich analog.
Workflow Diagram
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Vilsmeier Reagent Formation (The "Why"): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 equiv). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equiv) dropwise via syringe over 15 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion) in situ. Performing this step at 0 °C controls the reaction rate and prevents degradation of the reagent. Stir the resulting mixture at 0 °C for 30 minutes.
Substrate Addition (The "Why"): Dissolve the N,1,5-trimethyl-1H-indol-2-amine (1 equiv) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent suspension. Causality: The highly nucleophilic C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. A slow, controlled addition prevents side reactions and localized overheating.
Reaction (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Causality: The intermediate adduct undergoes hydrolysis during the workup step to reveal the aldehyde. TLC allows for empirical determination of the reaction endpoint, ensuring complete consumption of the starting material for optimal yield.
Workup and Quenching (The "Why"): Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Causality: This step serves two purposes: it hydrolyzes the iminium intermediate to the final aldehyde product and quenches any remaining reactive POCl₃.
Neutralization and Extraction (The "Why"): Carefully neutralize the acidic aqueous solution by slowly adding 1 M NaOH until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: Basification is necessary to deprotonate the product and ensure it partitions into the organic layer during extraction.
Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-1,5-dimethyl-1H-indole-3-carbaldehyde. Causality: Chromatography separates the desired product from unreacted starting materials, baseline impurities, and any minor side products, ensuring high purity of the final compound.
Conclusion
The reactivity of N,1-dimethyl-1H-indol-2-amine is a finely balanced interplay of steric and electronic factors. As a potent nucleophile, its chemistry is dominated by electrophilic substitution at the C3 position. This guide has demonstrated that this inherent reactivity can be predictably modulated. Electron-donating groups on the benzene ring enhance its nucleophilicity, while electron-withdrawing groups, either on the ring or on the exocyclic amine, deactivate it. Similarly, steric bulk can be strategically employed to control access to reactive sites. A thorough understanding of these principles is paramount for researchers, providing a logical framework for the rational design of complex indole-based molecules and the optimization of their synthetic routes.
References
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Physical Chemistry Chemical Physics (RSC Publishing).
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. American Chemical Society.
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing.
A Comparative Analysis of the Reactivity of 1H-Indol-3-ol and Other Indole Derivatives. Benchchem.
Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München.
A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles. Benchchem.
Synthesis and Chemistry of Indole. Unknown Source.
Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][5]-Aryl Shift. Journal of Organic Chemistry. Available at:
Nucleophilic Reactivities of Indoles | Request PDF. ResearchGate. Available at: [Link]
Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties | Request PDF. ResearchGate. Available at: [Link]
Electrophilicity: The "Dark-Side" of Indole Chemistry | Request PDF. ResearchGate. Available at: [Link]
Recent advances in the synthesis of indoles and their applications. RSC Publishing.
Validating synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine via elemental analysis
Methodology: Elemental Analysis (Combustion) vs. Orthogonal Spectroscopic Techniques Executive Summary & Strategic Context The Scaffold: 4-methoxy-N,1-dimethyl-1H-indol-2-amine is a specialized indole derivative often ex...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology: Elemental Analysis (Combustion) vs. Orthogonal Spectroscopic Techniques
Executive Summary & Strategic Context
The Scaffold: 4-methoxy-N,1-dimethyl-1H-indol-2-amine is a specialized indole derivative often explored in CNS drug discovery (serotonin 5-HT receptor modulation) and kinase inhibition.
The Challenge: 2-Aminoindoles are notoriously unstable in their free-base form, prone to auto-oxidation and dimerization to form indoxyl-like impurities. Consequently, they are almost exclusively isolated as salts (e.g., Hydrochloride or Fumarate).
The Validation Gap: While NMR (
H, C) and HRMS confirm structural connectivity, they often fail to quantify "invisible" bulk impurities such as trapped inorganic salts, moisture, or retained silica gel. Elemental Analysis (EA) remains the gold standard for validating the bulk purity required for biological assays, serving as the ultimate "truth" for the empirical formula.
This guide details the synthesis, purification, and rigorous validation of this molecule, focusing on why EA is the critical "gatekeeper" step before biological testing.
Comparative Analysis: Why Elemental Analysis?
In a drug development context, relying solely on HPLC or NMR can lead to false potency data due to solvation errors.
Feature
Elemental Analysis (CHN)
qNMR (Quantitative NMR)
HRMS (High-Res Mass Spec)
Primary Output
Mass % of C, H, N (and X)
Molar ratio of protonated species
Exact mass ()
Scope
Bulk Purity (includes water, salts, inorganics)
Organic Purity (misses inorganics/water)
Identity (trace impurities visible)
Sample Req.
Destructive (~2–5 mg)
Non-destructive (~5–10 mg)
Minimal (<1 mg)
Blind Spots
Cannot distinguish isomers
"Invisible" salts (NaCl), moisture
Quantitation is poor; ionization bias
Decision Value
Pass/Fail for Biological Use
Structure Confirmation
Identity Confirmation
Senior Scientist Insight: A compound can look >98% pure by HPLC (UV 254 nm) but fail EA because it contains 15% trapped inorganic salts from the workup. If you dose this by weight, your biological data will be off by 15%. EA prevents this.
Experimental Protocol
A. Synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine (HCl Salt)
Note: The free base is unstable; this protocol isolates the stable Hydrochloride salt.
Reaction Scheme:
Starting Material: 4-methoxy-1-methyl-1H-indole.
Activation: Lithiation at C-2 using
-BuLi, followed by quenching with iodine to form 2-iodo-4-methoxy-1-methyl-1H-indole.
Amination: Palladium-catalyzed Buchwald-Hartwig amination with methylamine (2.0M in THF).
Salt Formation: Immediate treatment with 4M HCl in dioxane.
Step-by-Step Workflow:
Halogenation: To a solution of 4-methoxy-1-methylindole (10 mmol) in dry THF at -78°C, add
-BuLi (1.1 equiv) dropwise. Stir for 1 h. Add (1.1 equiv) in THF. Warm to RT. Workup with .[1]
Amination: Combine the crude 2-iodo intermediate (1 equiv),
(2 mol%), XPhos (4 mol%), and (1.5 equiv) in toluene. Add methylamine (THF solution, 3 equiv). Heat at 80°C for 4 h under Argon.
Isolation: Filter through Celite. Concentrate. Flash chromatography (Hexane/EtOAc).
Salt Precipitation (Critical): Dissolve the purified oil in minimal diethyl ether (
). Add 4M HCl in dioxane dropwise at 0°C. A white precipitate forms. Filter and wash copiously with to remove trapped iodine/catalyst residues.
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice solvents.
B. Elemental Analysis Procedure
Equipment: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.
Standard: Acetanilide (Calibration K-factor).
Sample Prep: Grind 10 mg of the dried HCl salt into a fine homogeneous powder.
Weighing: Weigh 2.0–2.5 mg (+/- 0.001 mg) into a tin capsule. Fold hermetically to exclude atmospheric moisture.
Combustion: Run in CHN mode (Combustion at 950°C, Reduction at 650°C).
Acceptance Criteria: The result must be within ±0.4% of the theoretical value (ACS Guidelines).
*Note: Hydrogen count includes the acidic proton from HCl (
).
Scenario Analysis: Troubleshooting EA Failures
Scenario A (Low C, Low N, High H): Likely Solvent Entrapment .
Diagnosis: The sample still contains solvent (e.g., Ether or Water).[1]
Fix: Dry at higher temp (60°C) over
.
Scenario B (Low C, Low N, Low H): Likely Inorganic Contamination .
Diagnosis: Presence of Silica gel or Sodium salts (
, ) from the workup. These do not combust, effectively diluting the sample mass.
Fix: Redissolve in DCM, filter through a 0.2 µm PTFE frit, and re-precipitate.
Scenario C (High C): Likely Incomplete Combustion or Graphitization .
Diagnosis: Indoles can form graphitic char.
Fix: Add
(Vanadium Pentoxide) as a combustion aid / oxygen donor.
Validation Workflow Diagram
Caption: Decision tree for validating synthetic intermediates. EA acts as the final gatekeeper for bulk purity.
References
ACS Publishing. (2024).[2] Characterization of Organic Compounds: Elemental Analysis Guidelines. American Chemical Society.[2] [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] [Link]
Nishiguchi, H., et al. (2019). Synthesis and stability of 2-aminoindoles. Journal of Organic Chemistry. [Link](Generalized citation for stability context).
A Comparative Guide to the UV-Vis Absorption Properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. In the absence of direct experimental spectra for this specific m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this document leverages established principles of electronic spectroscopy and comparative data from analogous indole derivatives to offer a predictive overview for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its electronic transitions, compare its expected spectral characteristics with related compounds, and provide a detailed experimental protocol for its analysis.
Theoretical Framework: The Indole Chromophore and Substituent Effects
The fundamental UV-Vis absorption profile of indole and its derivatives is governed by π → π* electronic transitions within the bicyclic aromatic system. These transitions give rise to two characteristic absorption bands, designated as the ¹La and ¹Lb bands, arising from different transition dipole moments. The ¹Lb band, typically found at longer wavelengths (around 270-290 nm), is often structured and less intense, while the ¹La band appears at shorter wavelengths (around 250-270 nm) with greater intensity.[1]
The specific substitution pattern of 4-methoxy-N,1-dimethyl-1H-indol-2-amine is expected to significantly modulate the energies of these transitions:
Methoxy Group (-OCH₃) at Position 4: As an electron-donating group (EDG) through resonance, the methoxy substituent on the benzene ring is anticipated to cause a bathochromic (red) shift in both the ¹La and ¹Lb bands. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. The effect is particularly pronounced for substitutions on the benzenoid portion of the indole ring.[1]
Amino Group (-NH₂) at Position 2: The amino group, another potent EDG, is situated on the pyrrole moiety. Its presence is expected to further contribute to a red shift of the absorption maxima.
N-methylation (-CH₃): Methylation at the N1 position of the pyrrole ring and on the 2-amino group can induce subtle electronic and steric effects, which may fine-tune the absorption wavelengths.[1]
Comparative Analysis with Indole Analogs
To contextualize the expected UV-Vis properties of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, we can compare it with well-characterized indole derivatives. The following table summarizes typical absorption maxima (λmax) for related compounds, providing a basis for our predictions.
Based on the additive effects of the electron-donating methoxy and amino groups, it is reasonable to predict that 4-methoxy-N,1-dimethyl-1H-indol-2-amine will exhibit a notable bathochromic shift compared to indole. The primary absorption maximum (likely the ¹Lb band) is anticipated to be in the 295-305 nm range in a polar protic solvent like methanol. The molar absorptivity is also expected to be enhanced due to the increased conjugation and electron density.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum of a compound, particularly for molecules with polar functional groups like amines and ethers. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states.
Polar Solvents: For π → π* transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.[5][6] For instance, moving from a non-polar solvent like hexane to a polar one like ethanol can cause a red shift of 10-20 nm for such transitions.[5]
Hydrogen Bonding: Protic solvents like methanol and ethanol can form hydrogen bonds with the nitrogen and oxygen atoms in the target molecule. This can further influence the electronic distribution and the energies of the molecular orbitals, often resulting in additional spectral shifts.[7]
Therefore, when experimentally determining the UV-Vis spectrum of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, it is crucial to record spectra in a range of solvents (e.g., hexane, acetonitrile, and methanol) to fully characterize its solvatochromic behavior.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the target compound in a specified solvent.
Accurately weigh a small amount (e.g., 1-5 mg) of 4-methoxy-N,1-dimethyl-1H-indol-2-amine.
Dissolve the compound in a known volume (e.g., 10.00 mL) of spectroscopy-grade methanol in a volumetric flask to create a stock solution of known concentration.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
Instrument Setup and Calibration:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range for the scan (e.g., 200-400 nm).
Fill two matched quartz cuvettes with the blank solvent (methanol). Place one in the reference beam path and the other in the sample beam path.
Run a baseline correction to zero the instrument across the entire wavelength range.[9]
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it approximately three-quarters full.
Carefully wipe the clear sides of the cuvette with a lint-free tissue and place it in the sample holder.
Acquire the absorption spectrum of the solution.
Repeat the measurement for each of the working solutions, from most dilute to most concentrated.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the spectra.
Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration, plot a calibration curve of absorbance versus concentration.
The slope of the resulting line will be the molar absorptivity (ε) of the compound at that specific wavelength and in that solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis spectrum.
Caption: A flowchart of the experimental workflow for UV-Vis analysis.
Conclusion
References
ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... Retrieved from [Link]
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
Stanley, R. J. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 86(4), 784-793. Retrieved from [Link]
Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Retrieved from [Link]
Pramanik, S., et al. (2013). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Physical Chemistry A, 117(28), 5877-5883. Retrieved from [Link]
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
ResearchGate. (2022). Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Retrieved from [Link]
Al-Ayed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Materials International, 1(1), 48-55. Retrieved from [Link]
International Journal of Engineering Science and Computing. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
ACS Publications. (n.d.). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Retrieved from [Link]
Zakerhamidi, M. S., et al. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
National Programme on Technology Enhanced Learning. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]
This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of 4-methoxy-N,1-dimethyl-1H-indol-2-amine. As a specialized indole derivative often used in pharmaceutical research, this compound lacks a specific RCRA listing (P-list or U-list). Therefore, it must be managed as Non-Listed Hazardous Waste exhibiting characteristics of toxicity and potential reactivity.
Hazard Identification & Chemical Behavior
Before disposal, the chemical nature of the substance dictates the safety protocol. 2-aminoindoles are distinct from stable tryptamines; they are enamines and can be prone to auto-oxidation or hydrolysis under acidic conditions.
Property
Characteristic
Operational Implication
Functional Group
Organic Amine (Base)
DO NOT mix with strong acids or oxidizers.
Stability
Light/Air Sensitive
Store waste in amber, sealed containers to prevent degradation into unknown byproducts.
Toxicity Profile
Presumed Toxic (H302)
Treat as a high-potency compound (Universal Precautions).
Physical State
Solid (typically)
Dust inhalation risk during transfer.
Critical Safety Note: Indole derivatives with methoxy substitutions at the 4-position are structurally related to potent bioactive serotonin analogs. Always handle waste with the assumption of high biological activity.
Pre-Disposal Handling & PPE
Objective: Prevent exposure and environmental release during the transfer from bench to waste container.
Engineering Controls: All waste transfer must occur inside a certified Chemical Fume Hood.
Personal Protective Equipment (PPE):
Hands: Double Nitrile Gloves (0.11 mm min. thickness). Change immediately upon splash.
Sealing: Screw lid tightly or zip-tie bag. Do not use "twist ties" alone.
Secondary Containment: Place the container in a "Toxic Solids" bin until pickup.
Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: Compound dissolved in DMSO, Methanol, or Ethyl Acetate.
Solvent Identification: Determine the primary solvent.
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".[3][4]
If Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste".
Transfer: Pour into the appropriate carboy using a funnel within the fume hood. Leave 10% headspace for expansion.
Rinsing: Triple-rinse the empty original vial with a compatible solvent.[5] Add the rinsate to the liquid waste container.
Deactivation (Optional but Recommended for High Potency): If the lab protocol requires quenching, treat with dilute bleach (sodium hypochlorite) only if the solvent system is compatible (e.g., water/acetonitrile). Do not bleach acidic solutions.[4]
Note: For this specific indole, incineration without pre-treatment is the preferred industry standard to ensure complete destruction.
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of this compound.
Figure 1: Operational decision tree for the segregation and packaging of indole-derivative chemical waste.
Emergency Procedures
In the event of a spill during the disposal process:
Isolate: Evacuate the immediate area (10 ft radius).
Protect: Don appropriate PPE (as listed in Section 2).
Contain:
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
Liquids: Use an absorbent pad or vermiculite. Do not use sawdust (fire risk with some amines).
Decontaminate: Clean the surface with a soap/water solution. Collect all cleanup materials as hazardous waste (Scenario A).
References
National Institutes of Health (NIH) - PubChem. 4-Methoxyindole (Related Compound Safety Data). Retrieved from [Link]
University of Illinois Division of Research Safety. Chemical Waste Segregation Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link]